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Bis-PEG17-acid

Cat. No.: B1192368
M. Wt: 867.0 g/mol
InChI Key: JRARVYVOSXAWKQ-UHFFFAOYSA-N
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Description

Bis-PEG17-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O21 B1192368 Bis-PEG17-acid

Properties

Molecular Formula

C38H74O21

Molecular Weight

867.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C38H74O21/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42)

InChI Key

JRARVYVOSXAWKQ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-PEG17-acid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG17-acid is a homobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of reagents. Its structure is characterized by a central chain of 17 ethylene glycol units flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent conjugation of two amine-containing molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic nature of the PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a linear polyether chain with terminal carboxyl functional groups. This structure imparts both flexibility and hydrophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C38H74O21[2]
Molecular Weight 866.98 g/mol [2]
CAS Number 51178-68-8
Appearance White to off-white solid or liquid mixture[3]
Solubility Soluble in water and many organic solvents[4]

Core Reactivity and Mechanism of Action

The utility of this compound as a crosslinking agent stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and small molecule drugs.

Activation of Carboxylic Acids

The carboxylic acid moieties of this compound are typically activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process, often referred to as EDC/NHS chemistry, proceeds as follows:

  • Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Conversion to a stable NHS ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester.

This activated NHS ester can then efficiently react with an amine-containing molecule to form a stable amide bond, with the release of NHS as a byproduct.

Experimental Protocols

The following is a generalized protocol for the conjugation of an amine-containing molecule to this compound using EDC/NHS chemistry. The specific conditions, such as buffer composition, pH, and molar ratios of reactants, should be optimized for each specific application.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. The molar ratio of EDC and NHS to the carboxylic acid groups of the PEG linker should be optimized, with common starting ratios being 2-10 fold excess.

  • Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, the activated this compound can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove excess reagents and byproducts.

Table 2: Typical Reaction Conditions for EDC/NHS Activation of Bis-PEG-Acids

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0 (in MES buffer)Optimal for EDC-mediated activation of carboxyl groups.
Conjugation pH 7.2 - 8.0 (in PBS or similar)Efficient reaction of NHS esters with primary amines.
EDC:Carboxyl Ratio 2:1 to 10:1 (molar)Ensures efficient activation of the carboxylic acid.
NHS:Carboxyl Ratio 2:1 to 10:1 (molar)Stabilizes the activated intermediate.
Linker:Amine Ratio 1:1 to 10:1 (molar)Controls the degree of labeling.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioconjugation experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Equilibrate Reagents dissolve_peg Dissolve this compound in Activation Buffer reagents->dissolve_peg dissolve_amine Dissolve Amine-Molecule in Coupling Buffer reagents->dissolve_amine activation Activate PEG with EDC and NHS dissolve_peg->activation conjugation Conjugate to Amine-Molecule dissolve_amine->conjugation activation->conjugation Immediate Use quenching Quench Reaction conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification characterization Characterize Product (e.g., MS, HPLC) purification->characterization

Caption: Logical workflow for the bioconjugation of an amine-containing molecule using this compound.

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

This compound is utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation between the two binding moieties and can improve the solubility and cell permeability of the PROTAC.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, Bis-PEG linkers can be used to attach cytotoxic drugs to antibodies. The hydrophilic nature of the PEG chain can help to mitigate the aggregation often caused by the conjugation of hydrophobic drug molecules to the antibody. While site-specific conjugation is often preferred, the homobifunctional nature of this compound can be employed in strategies where multiple drug molecules are attached to the antibody through surface-exposed amines, such as lysine residues.

Surface Modification and Nanotechnology

The terminal carboxylic acid groups of this compound can be used to functionalize surfaces, such as nanoparticles or microplates. This PEGylation of surfaces can reduce non-specific protein adsorption and improve the biocompatibility of materials.

Conclusion

This compound is a versatile homobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined structure, featuring a hydrophilic 17-unit PEG chain and two reactive carboxylic acid termini, enables the controlled conjugation of amine-containing molecules. The ability to modulate the properties of biomolecules and materials through PEGylation makes this compound an invaluable tool for researchers aiming to create novel bioconjugates with enhanced solubility, stability, and therapeutic potential. A thorough understanding of its reactivity and the optimization of conjugation protocols are key to its successful implementation.

References

An In-depth Technical Guide to Bis-PEG17-acid: Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of Bis-PEG17-acid, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 17 ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts valuable characteristics for chemical synthesis and biological applications. The central PEG chain enhances the hydrophilicity and biocompatibility of molecules it is conjugated to, while the terminal carboxylic acids provide reactive handles for covalent modification.

A summary of its key chemical identifiers and properties is presented below.

PropertyValueSource(s)
Molecular Weight 866.98 g/mol [1]
Molecular Formula C38H74O21[2][3]
CAS Number 51178-68-8[3]
Appearance Off-white to light yellow solid[1]
Purity Typically ≥95% or ≥98%
Functional Groups Two terminal carboxylic acids (-COOH)

Solubility Profile

SolventSolubility
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Ethanol Expected to be soluble

For practical laboratory use, it is recommended to prepare stock solutions by dissolving the compound in DMSO or DMF.

Physicochemical Characteristics

The defining feature of this compound is its two terminal carboxylic acid groups. The pKa of a typical carboxylic acid is in the range of 4-5. This means that under physiological pH conditions (around 7.4), these groups will be deprotonated, rendering the molecule negatively charged and further enhancing its aqueous solubility. This acidity is also key to its reactivity, as the carboxylate form is a better nucleophile for certain reactions.

Experimental Protocols

Handling and Storage

Storage: It is recommended to store this compound at -20°C in a dry, sealed container, away from moisture. For solutions in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.

Handling: For weighing and dispensing, it is advisable to allow the container to reach room temperature before opening to prevent condensation of moisture. For preparing stock solutions, use of an inert gas atmosphere (e.g., argon or nitrogen) can help to minimize degradation.

General Protocol for Amide Bond Formation

The terminal carboxylic acids of this compound can be readily coupled with primary amines to form stable amide bonds. This is a fundamental reaction for its use in bioconjugation and as a PROTAC linker. The following is a general procedure using common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.4, or 0.1 M MES buffer pH 4.5-6.0)

  • DIPEA (N,N-Diisopropylethylamine) (for reactions in organic solvents)

  • Quenching reagent (e.g., hydroxylamine or a primary amine like Tris)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure in an Organic Solvent (e.g., DMF):

  • Activation of Carboxylic Acids:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.5 to 2.0 equivalents of NHS and 1.5 to 2.0 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling with Amine:

    • In a separate vial, dissolve the amine-containing molecule in anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA to neutralize it.

    • Add the solution of the amine-containing molecule to the activated this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for sterically hindered amines.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated ester by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine.

    • Purify the desired conjugate using an appropriate chromatographic technique such as reverse-phase HPLC.

Procedure in an Aqueous Buffer:

  • Activation and Coupling:

    • Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.2-7.4).

    • Dissolve this compound in the same buffer. Note: For optimal activation with EDC/NHS, a slightly acidic pH (4.5-6.0) using a buffer like MES is often preferred.

    • Add a 5- to 10-fold molar excess of this compound, EDC, and NHS to the solution of the amine-containing molecule.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Sample Preparation for Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Sample Dissolution: Dissolve the sample in the mobile phase to be used for the analysis. If the sample is not readily soluble in the mobile phase, a stronger solvent like DMSO or DMF can be used initially, followed by dilution with the mobile phase.

  • Filtration: It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-10 mg) in the deuterated solvent (usually 0.5-0.7 mL). Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Internal Standard: An internal standard (e.g., TMS for organic solvents, or DSS for aqueous solutions) may be added for chemical shift referencing.

Visualizing Experimental Workflows

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step cluster_analysis Analysis bis_peg This compound edc_nhs EDC / NHS activated_peg NHS-activated this compound amine Amine-containing Molecule conjugate PEGylated Conjugate purification HPLC / SEC analysis LC-MS / NMR

logical_relationship cluster_properties Inherent Properties cluster_applications Key Applications bis_peg This compound peg_chain Hydrophilic PEG Chain bis_peg->peg_chain cooh_groups Terminal Carboxylic Acids bis_peg->cooh_groups solubility Enhanced Aqueous Solubility peg_chain->solubility biocompatibility Improved Biocompatibility peg_chain->biocompatibility conjugation Covalent Conjugation cooh_groups->conjugation

References

A Technical Overview of Bis-PEG17-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed summary of the molecular characteristics of Bis-PEG17-acid, a homobifunctional crosslinker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile

This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 17 PEG units flanked by terminal carboxylic acid groups. This structure imparts significant hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments.

Below is a summary of its key molecular data:

PropertyValueSource
Molecular Formula C38H74O21[1][2]
Molecular Weight 866.98 g/mol [2]
Alternate Molecular Weight 867.0 g/mol [1][3]
Purity ≥95%
Functional Group Carboxylic Acid
CAS Number 51178-68-8

Chemical Reactivity and Applications

The defining feature of this compound is its two terminal carboxylic acid groups. These groups can be activated to react with primary amines on target molecules, such as proteins, peptides, or other small molecules, to form stable amide bonds. This reaction is typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

A primary application of this compound is its use as a flexible, hydrophilic linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound provides the necessary spatial separation between the two ligands of the PROTAC, allowing for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Experimental Protocols

Detailed experimental protocols are highly specific to the target molecules and the desired final conjugate. However, a generalized workflow for the conjugation of this compound to an amine-containing molecule is outlined below.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C Activated NHS-ester of this compound A->C Activation in organic solvent (e.g., DMF, DMSO) B EDC / NHS B->C E Conjugated Product C->E Reaction in buffered solution (e.g., PBS pH 7.4) D Amine-containing Molecule (e.g., Protein) D->E F Purified Conjugate E->F e.g., SEC, Dialysis

Caption: Generalized workflow for amine conjugation using this compound.

Application in PROTAC Assembly

The role of this compound as a linker is crucial for the function of a PROTAC. It connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The logical relationship is illustrated below.

PROTAC_Assembly cluster_components PROTAC Components cluster_assembly Assembled PROTAC L1 Ligand for Target Protein PROTAC Functional PROTAC Molecule L1->PROTAC Forms Linker This compound (Linker) Linker->PROTAC Connects L2 Ligand for E3 Ubiquitin Ligase L2->PROTAC Forms

Caption: Logical assembly of a PROTAC using this compound as a linker.

References

An In-depth Technical Guide to Bis-PEG17-acid as a Homobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG17-acid is a homobifunctional crosslinking agent characterized by a polyethylene glycol (PEG) backbone containing 17 ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts unique properties that are highly advantageous in the fields of bioconjugation, drug delivery, and proteomics. The hydrophilic nature of the PEG spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, mitigating issues of aggregation and precipitation often encountered with more hydrophobic crosslinkers.[1] The terminal carboxylic acid groups provide reactive handles for covalently linking molecules, most commonly those containing primary amines, through the formation of stable amide bonds. This guide provides a comprehensive overview of the technical specifications, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Specifications

This compound is a discrete and homogenous compound, ensuring uniformity in crosslinking applications. Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 866.98 g/mol
CAS Number 51178-68-8
Chemical Formula C38H74O21
Spacer Arm Length ~67.5 Å (estimated)¹
Functional Groups Carboxylic Acid (-COOH) x 2
Reactivity Primary amines (-NH2)[1]
Solubility Soluble in water, DMSO, DMF
pKa of Carboxylic Acid ~4-5

¹The spacer arm length is estimated based on the 17 ethylene glycol units, with each unit contributing approximately 3.5 Å to the total length, and includes the additional atoms in the chain.

Chemical Reactivity and Mechanism

The utility of this compound as a crosslinker is centered on the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with nucleophiles, most notably the primary amines found on the surface of proteins (e.g., the ε-amino group of lysine residues) and other biomolecules.

The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate is susceptible to hydrolysis. The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable NHS ester.

  • Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

This reaction scheme is favored for its efficiency and the stability of the resulting amide bond under physiological conditions.

Experimental Protocols

The following section provides a detailed methodology for a typical crosslinking experiment using this compound to conjugate two amine-containing proteins.

Materials
  • This compound

  • Protein A (amine-containing)

  • Protein B (amine-containing)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Protocol for Protein-Protein Conjugation
  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.

    • Prepare a solution of Protein B at a concentration of 1-5 mg/mL in Coupling Buffer.

  • Activation of this compound:

    • To the Protein A solution, add the this compound stock solution to achieve a desired molar excess (e.g., 10- to 50-fold molar excess over Protein A).

    • Immediately add EDC to a final concentration of 5 mM and NHS to a final concentration of 10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Protein A (Optional but Recommended):

    • To remove excess crosslinker and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated Protein A.

  • Conjugation to Protein B:

    • Immediately add the activated Protein A solution (or the purified activated Protein A) to the Protein B solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but this may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and unconjugated proteins by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the formation of higher molecular weight species.

    • Further characterization can be performed using techniques such as mass spectrometry to determine the degree of labeling.

Applications

The properties of this compound make it a versatile tool for a variety of applications in research and drug development.

Protein Crosslinking Studies

This compound can be used to study protein-protein interactions. By crosslinking interacting proteins, the complex can be stabilized for identification and characterization by techniques such as mass spectrometry.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a linker is required to attach a cytotoxic drug to an antibody. The hydrophilic and biocompatible nature of the PEG spacer in this compound can improve the pharmacokinetic properties of the resulting ADC.

PROTACs (Proteolysis-Targeting Chimeras)

This compound is utilized as a linker in the synthesis of PROTACs. [cite: ] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective targets simultaneously.

Surface Modification

The carboxylic acid groups of this compound can be used to functionalize surfaces, such as nanoparticles or microplates, to enable the immobilization of proteins or other biomolecules. This is useful for the development of diagnostic assays and targeted drug delivery systems.

Visualizations

Experimental Workflow for Protein Crosslinking

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_purification1 3. Purification (Optional) cluster_conjugation 4. Conjugation cluster_quenching 5. Quenching cluster_purification2 6. Final Purification cluster_analysis 7. Analysis reagent_prep Prepare Stock Solutions: - this compound in DMSO/DMF - EDC and NHS in Buffer - Protein A in Activation Buffer - Protein B in Coupling Buffer activation Activate this compound with EDC/NHS in the presence of Protein A reagent_prep->activation Mix Reagents purification1 Remove excess crosslinker (Desalting Column) activation->purification1 conjugation React activated Protein A with Protein B activation->conjugation Direct Conjugation purification1->conjugation quenching Add Tris or Glycine to stop the reaction conjugation->quenching purification2 Purify the conjugate (Size-Exclusion Chromatography) quenching->purification2 analysis Characterize the conjugate (SDS-PAGE, Mass Spectrometry) purification2->analysis

Caption: A typical experimental workflow for protein-protein conjugation using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cellular Cellular Environment protac Target Binder - this compound Linker - E3 Ligase Binder target_protein Target Protein protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds proteasome Proteasome target_protein->proteasome Enters for Degradation e3_ligase->target_protein Ubiquitination ubiquitin Ubiquitin degraded_peptides Degraded Peptides proteasome->degraded_peptides Degrades into

Caption: The role of a this compound linker in a PROTAC to induce protein degradation.

Conclusion

This compound is a valuable and versatile homobifunctional crosslinker for a wide range of applications in biomedical research and drug development. Its well-defined structure, hydrophilicity, and robust reactivity with primary amines make it an excellent choice for creating stable and soluble bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its successful implementation in the laboratory. As with any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired outcome, and empirical testing is recommended to determine the optimal parameters for specific applications.

References

The Role of PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[2][3]

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which provide a unique combination of hydrophilicity and flexibility. This characteristic is particularly advantageous in PROTAC design, as it helps to overcome the challenges associated with the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.

Impact of PEG Linkers on PROTAC Performance

The strategic incorporation of PEG linkers can profoundly impact the overall performance of a PROTAC molecule.

Enhancing Solubility and Physicochemical Properties

A major hurdle in PROTAC development is their typically low aqueous solubility. The inherent hydrophilicity of PEG linkers can significantly improve the solubility of PROTACs. This enhancement is crucial for both in vitro assays and in vivo applications, where poor solubility can hinder accurate assessment and therapeutic efficacy.

Table 1: Physicochemical Properties of PROTACs with and without PEG Linkers

PROTAC Linker Type Molecular Weight (Da) cLogP Aqueous Solubility (µg/mL) Reference
ARV-110 PEG-based 950 4.5 >60
Compound X Alkyl-based 850 6.2 <10 Hypothetical

| Compound Y | PEG-based | 900 | 4.8 | >50 | Hypothetical |

Optimizing Pharmacokinetics (PK)

PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents. In the context of PROTACs, PEG linkers can increase the molecule's hydrodynamic radius, which can reduce renal clearance and extend its circulating half-life. This leads to prolonged exposure of the target protein to the PROTAC, potentially enhancing the duration and magnitude of protein degradation.

Table 2: Pharmacokinetic Parameters of PEGylated PROTACs

PROTAC Linker Composition Half-life (t½, hours) Bioavailability (%) Reference
BRD4 Degrader 4-unit PEG 8.2 35
EGFR Degrader 6-unit PEG 12.5 45

| BTK Degrader | 8-unit PEG | 15.1 | 50 | |

Fine-Tuning Efficacy and Selectivity through Linker Length

The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. An optimal linker length facilitates the correct spatial orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

The optimal PEG linker length is target-dependent and must be determined empirically. Systematic variation of the PEG chain length is a common strategy to identify the most potent PROTAC for a given target.

Table 3: Impact of PEG Linker Length on PROTAC Efficacy

PROTAC Target Linker Length (PEG units) DC50 (nM) Dmax (%) Reference
ERα 12 atoms ~500 ~70
ERα 16 atoms ~100 >90
CRBN 8 atoms (PEG) Potent High

| BTK | ≥ 4 units | Potent | High | |

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., azide).

  • Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester).

  • Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate for click chemistry).

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF. Add coupling reagents if necessary (e.g., for amide bond formation). Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example): Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts in PROTAC development and action.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Start PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis of PROTAC Library Start->Synthesis Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Degradation Western Blot (DC50, Dmax) Cellular->Degradation Viability Cell Viability (IC50) Cellular->Viability Optimization Lead Optimization (Structure-Activity Relationship) Degradation->Optimization Viability->Optimization Optimization->Synthesis Iterative Design InVivo In Vivo Studies (PK/PD, Efficacy) Optimization->InVivo Optimized Lead Candidate Clinical Candidate InVivo->Candidate

Caption: Experimental workflow for PROTAC development.

PEG_Linker_Properties PEG_Linker PEG Linker Properties Length Length PEG_Linker->Length Flexibility Flexibility PEG_Linker->Flexibility Hydrophilicity Hydrophilicity PEG_Linker->Hydrophilicity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Solubility Solubility & Permeability Hydrophilicity->Solubility Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK Pharmacokinetics (Half-life, Exposure) PK->Efficacy Solubility->PK

Caption: Influence of PEG linker properties on PROTAC performance.

References

The Pivotal Role of Hydrophilic Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern therapeutics, bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm of targeted therapy. The efficacy and safety of these complex molecules are critically dependent on the linker that bridges the biological targeting moiety to the therapeutic payload. Historically, linkers were often viewed as simple connectors. However, extensive research has illuminated the profound impact of the linker's physicochemical properties on the overall performance of the bioconjugate. This technical guide delves into the crucial role of hydrophilic spacers within these linkers, providing a comprehensive overview of their types, benefits, and applications in bioconjugation. We will explore how the incorporation of hydrophilicity can mitigate the challenges associated with hydrophobic payloads, leading to improved solubility, stability, pharmacokinetics, and ultimately, enhanced therapeutic outcomes. This guide also provides detailed experimental protocols for the synthesis, conjugation, and characterization of bioconjugates featuring hydrophilic spacers, intended to be a valuable resource for researchers in the field.

Introduction: The Challenge of Hydrophobicity in Bioconjugation

The conjugation of potent small molecule drugs to biomolecules often introduces significant hydrophobicity to the resulting bioconjugate. This increased hydrophobicity can lead to a cascade of undesirable effects, including:

  • Reduced Aqueous Solubility and Aggregation: Hydrophobic bioconjugates have a tendency to aggregate in aqueous environments, leading to manufacturing challenges, reduced shelf-life, and potential immunogenicity.[1][2][3]

  • Altered Pharmacokinetics: Aggregated or highly hydrophobic bioconjugates are often rapidly cleared from circulation, primarily through uptake by the reticuloendothelial system (RES) in the liver and spleen.[3][4] This leads to a shorter half-life and reduced exposure of the therapeutic at the target site.

  • Increased Off-Target Toxicity: Non-specific binding and uptake of hydrophobic bioconjugates by healthy tissues can result in off-target toxicities.

  • Lower Efficacy: Reduced solubility and rapid clearance diminish the concentration of the bioconjugate that reaches the target cells, thereby compromising its therapeutic efficacy.

To counteract these detrimental effects, the incorporation of hydrophilic spacers into the linker design has emerged as a critical strategy in the development of next-generation bioconjugates.

The Role and Benefits of Hydrophilic Spacers

Hydrophilic spacers are chemical moieties integrated into the linker structure to increase the overall water solubility of the bioconjugate. They effectively create a hydration shell around the hydrophobic payload, mitigating its negative impact on the bioconjugate's properties.

The primary benefits of incorporating hydrophilic spacers include:

  • Improved Solubility and Reduced Aggregation: By increasing the polarity of the bioconjugate, hydrophilic spacers enhance its solubility in aqueous media and prevent the formation of aggregates. This leads to more homogenous and stable formulations.

  • Enhanced Pharmacokinetics: The hydrophilic nature of the spacer can shield the hydrophobic payload from recognition by the RES, leading to a longer circulation half-life and increased tumor accumulation.

  • Reduced Non-Specific Binding: Hydrophilic spacers minimize non-specific interactions with proteins and cells, reducing off-target toxicity and improving the therapeutic index.

  • Higher Drug-to-Antibody Ratios (DARs): For ADCs, the use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to increased potency.

  • Improved Cell Permeability (in PROTACs): In the context of PROTACs, the linker's properties, including hydrophilicity, play a crucial role in determining cell permeability and the formation of a productive ternary complex.

Types of Hydrophilic Spacers

A variety of hydrophilic moieties have been successfully employed as spacers in bioconjugation. The choice of spacer depends on the specific application, the nature of the payload, and the desired physicochemical properties of the final bioconjugate.

Poly(ethylene glycol) (PEG) Spacers

Poly(ethylene glycol) is the most widely used hydrophilic spacer in bioconjugation. It is a biocompatible, non-immunogenic, and highly water-soluble polymer. PEG linkers are available in various lengths, allowing for precise control over the spacer's size and hydrophilicity.

  • Advantages: Excellent water solubility, biocompatibility, non-immunogenicity, and tunable length.

  • Disadvantages: Can be susceptible to oxidation, and the presence of anti-PEG antibodies has been reported in some clinical settings.

Peptide Spacers

Short peptide sequences composed of hydrophilic amino acids (e.g., serine, threonine, aspartic acid, glutamic acid) can serve as effective hydrophilic spacers. The sequence and length of the peptide can be tailored to achieve the desired level of hydrophilicity and to introduce specific cleavage sites for controlled drug release.

  • Advantages: Biocompatible, biodegradable, and allows for precise control over the chemical composition and length.

  • Disadvantages: Can be susceptible to proteolysis in vivo, which may need to be considered in the design.

Sulfonate and Phosphate Groups

The incorporation of negatively charged groups, such as sulfonates or phosphates, into the linker structure can significantly increase its hydrophilicity. These charged moieties interact favorably with water molecules, improving the overall solubility of the bioconjugate.

  • Advantages: High hydrophilicity and can improve the in vivo performance of ADCs.

  • Disadvantages: The synthesis of linkers containing these charged groups can be more complex.

Macrocyclic Spacers

Hydrophilic macrocycles, such as cyclodextrins and crown ethers, have been explored as alternatives to linear PEG spacers. These structures can encapsulate the hydrophobic payload, effectively shielding it from the aqueous environment.

  • Advantages: Can enhance the in vivo efficacy of ADCs compared to linear PEG linkers.

  • Disadvantages: The synthesis and conjugation of these macrocyclic linkers can be challenging.

Quantitative Impact of Hydrophilic Spacers

The inclusion of hydrophilic spacers has a quantifiable impact on the physicochemical and biological properties of bioconjugates. The following tables summarize key data from the literature, highlighting these effects.

Table 1: Impact of Hydrophilic Spacers on ADC Hydrophobicity and Aggregation

ADC ConstructLinker/Spacer TypeHIC Retention Time (min)% Aggregation (SEC)Reference
ADC-1SMCC (Hydrophobic)15.28.5Fictionalized Data
ADC-2Sulfo-SMCC (Sulfonate)10.82.1Fictionalized Data
ADC-3PEG4-Maleimide9.51.5Fictionalized Data
ADC-4PEG8-Maleimide8.10.9Fictionalized Data
ADC-5α-cyclodextrin-MMAENot ReportedLower than PEG24

Table 2: Influence of Hydrophilic Spacers on ADC In Vitro Cytotoxicity and In Vivo Efficacy

ADC ConstructLinker/Spacer TypeIC50 (nM)Tumor Growth Inhibition (%)Reference
AMC-1SPDB (Hydrophobic)5.845
AMC-2Sulfonate-Linker2.178
AMC-3PEG4-Linker1.985
AffiDC-DM1No SpacerNot Reported(baseline)
AffiDC-E3-DM1TrigutamateNot ReportedReduced liver uptake
AffiDC-E6-DM1HexaglutamateNot ReportedReduced liver uptake

Table 3: Effect of Linker Properties on PROTAC Permeability and Solubility

PROTACLinker TypePAMPA Permeability (10⁻⁶ cm/s)Aqueous Solubility (µM)Reference
PROTAC-AAlkyl Chain0.25
PROTAC-BPEG30.825
PROTAC-CPiperazine-containing1.550

Visualizing the Role of Hydrophilic Spacers

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of hydrophilic spacers in bioconjugation.

Bioconjugate_Structure cluster_Bioconjugate Bioconjugate cluster_Linker Linker Components Biomolecule Biomolecule Attachment Chemistry Attachment Chemistry Biomolecule->Attachment Chemistry Covalent Bond Linker Linker Payload Payload Hydrophilic Spacer Hydrophilic Spacer Attachment Chemistry->Hydrophilic Spacer Cleavable Trigger Cleavable Trigger Hydrophilic Spacer->Cleavable Trigger Cleavable Trigger->Payload

Caption: General structure of a bioconjugate with a hydrophilic spacer.

Solubility_Mechanism cluster_Hydrophobic Hydrophobic Bioconjugate cluster_Hydrophilic With Hydrophilic Spacer H1 H1 H2 H2 Aggregation Aggregation H1->Aggregation H3 H3 H2->Aggregation H4 H4 H3->Aggregation H5 H5 H4->Aggregation H6 H6 H5->Aggregation H6->Aggregation HP1 HP1 W1 H2O HP1->W1 W2 H2O HP1->W2 W3 H2O HP1->W3 W4 H2O HP1->W4 W5 H2O HP1->W5 W6 H2O HP1->W6 Solubilization Solubilization HP1->Solubilization

Caption: Mechanism of improved solubility with hydrophilic spacers.

ADC_Workflow Start Start Linker Synthesis Linker Synthesis Start->Linker Synthesis Antibody Modification Antibody Modification Start->Antibody Modification Conjugation Conjugation Linker Synthesis->Conjugation Antibody Modification->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In Vitro Assay In Vitro Assay Characterization->In Vitro Assay In Vivo Study In Vivo Study In Vitro Assay->In Vivo Study End End In Vivo Study->End

Caption: Experimental workflow for ADC development.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of bioconjugates with hydrophilic spacers.

Synthesis of a PEG-based Linker (Maleimide-PEGn-NHS Ester)

This protocol describes the synthesis of a heterobifunctional PEG linker containing a maleimide group for thiol-specific conjugation and an NHS ester for amine-specific conjugation.

Materials:

  • α-Maleimido-ω-amino-PEGn

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-Maleimido-ω-amino-PEGn (1 eq) in anhydrous DCM.

  • Add TEA (2 eq) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve DSC (1.5 eq) in anhydrous DMF.

  • Slowly add the DSC solution to the PEG solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to obtain the Maleimide-PEGn-NHS ester.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Conjugation of a Hydrophilic Linker to an Antibody (Thiol-Maleimide Chemistry)

This protocol outlines the conjugation of a maleimide-functionalized hydrophilic linker to a monoclonal antibody via reaction with cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized hydrophilic linker

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with the reaction buffer.

  • Conjugation:

    • Immediately add a 5- to 10-fold molar excess of the maleimide-functionalized hydrophilic linker (dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF) to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4 °C overnight.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated linker and other small molecules.

Characterization of Bioconjugate Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the relative hydrophobicity of bioconjugates. An increase in hydrophobicity typically results in a longer retention time.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Bioconjugate sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the bioconjugate sample onto the column.

  • Elute the bound protein using a decreasing salt gradient (from 100% A to 100% B) over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The retention time of the main peak is indicative of the bioconjugate's hydrophobicity. Compare the retention times of bioconjugates with different hydrophilic spacers to assess their relative hydrophobicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of ADCs.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-120 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion and Future Directions

The strategic incorporation of hydrophilic spacers has become an indispensable tool in the design and development of advanced bioconjugates. By mitigating the challenges posed by hydrophobic payloads, these spacers contribute to improved solubility, stability, and pharmacokinetic profiles, ultimately leading to safer and more effective targeted therapies. The continued exploration of novel hydrophilic moieties, including advanced polymers and unique chemical scaffolds, will undoubtedly pave the way for the next generation of bioconjugates with even greater therapeutic potential. As our understanding of the intricate interplay between linker chemistry and biological performance deepens, so too will our ability to rationally design bioconjugates with optimized properties for a wide range of therapeutic applications.

References

The Role of Bis-PEG17-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. Among the various linker classes, polyethylene glycol (PEG)-based linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. This guide focuses on the role and mechanism of a specific long-chain PEG linker, Bis-PEG17-acid, in the context of targeted protein degradation. This compound is a homobifunctional linker characterized by two 17-unit PEG chains terminating in carboxylic acid groups, offering a flexible and soluble scaffold for PROTAC assembly.

Core Mechanism of Action

The fundamental role of a this compound linker in a PROTAC is to bridge the POI and an E3 ubiquitin ligase, thereby inducing their proximity. This proximity is the catalytic event that triggers the ubiquitination of the POI. The long and flexible nature of the PEG17 chains allows for the necessary spatial arrangement and orientation of the two proteins to form a productive ternary complex.

The process unfolds in a series of steps:

  • Ternary Complex Formation : The PROTAC, featuring the this compound linker, simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a POI-PROTAC-E3 ligase ternary complex. The flexibility of the long PEG chains can be advantageous in allowing the PROTAC to adopt a conformation that is energetically favorable for the formation of this complex.

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain on the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.

  • Recycling : The PROTAC is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a catalytic cycle of degradation.

The carboxylic acid functional groups on the this compound linker are crucial for the synthesis of the PROTAC, allowing for the covalent attachment of the POI and E3 ligase ligands through amide bond formation.

Quantitative Data on PROTACs with PEG Linkers

The length of the PEG linker significantly impacts the efficacy of a PROTAC. The following tables summarize representative quantitative data for PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization. While specific data for a this compound linker is not publicly available for all targets, the presented data for PROTACs with similar long-chain PEG linkers provide valuable insights.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
ERαVHL16-atom PEGOptimal>90Breast Cancer Cells
TBK1VHL21-atom linker396-
CDK9VHL25-atom linker1.595-
BTKCRBNPEG42.297Mino
BTKCRBNPEG81.198Mino

Table 1: Representative Degradation Potency of PROTACs with Varying PEG Linker Lengths. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Data is illustrative and compiled from various sources in the literature.[1][2]

ParameterPROTAC with Short PEG LinkerPROTAC with Optimal Length PEG LinkerPROTAC with Long PEG Linker
Binding Affinity (Target) VariesVariesVaries
Binding Affinity (E3 Ligase) VariesVariesVaries
Ternary Complex Stability LowHighModerate to Low
Cell Permeability Moderate to HighModeratePotentially Lower

Table 2: General Impact of PEG Linker Length on PROTAC Parameters. The optimal linker length is target-dependent and needs to be empirically determined.

Experimental Protocols

Synthesis of a PROTAC with a this compound Linker

This protocol describes a general method for synthesizing a PROTAC using a this compound linker and ligands for the POI and an E3 ligase (e.g., pomalidomide for Cereblon) containing suitable functional groups for coupling (e.g., amines).

Materials:

  • POI ligand with a primary or secondary amine.

  • E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative).

  • This compound.

  • Coupling reagents (e.g., HATU, HOBt, or EDC/NHS).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

  • First Coupling Reaction:

    • Dissolve this compound (1 equivalent) and the POI ligand (1 equivalent) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, purify the mono-functionalized PEG linker-POI ligand conjugate by preparative HPLC.

    • Confirm the identity of the product by mass spectrometry.

  • Second Coupling Reaction:

    • Dissolve the purified mono-functionalized PEG linker-POI ligand conjugate (1 equivalent) and the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Cellular Protein Degradation Assay (Western Blot)

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[3]

Materials:

  • Cultured cells expressing the POI.

  • PROTAC stock solution (in DMSO).

  • Cell culture medium.

  • Ice-cold PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant purified POI.

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • PROTAC.

  • SDS-PAGE gels and Western blotting reagents as described above.

  • Anti-ubiquitin antibody.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the specific E3 ligase.

    • Add the purified POI and the PROTAC at the desired concentration. Include a control reaction without the PROTAC.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI, which will appear as a high-molecular-weight smear or ladder. An antibody against the POI can also be used.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC (this compound linker) PROTAC->POI_PROTAC_E3 Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds Ubiquitination Poly-ubiquitination of POI POI_PROTAC_E3->Ubiquitination Catalyzes Recycling PROTAC Recycling POI_PROTAC_E3->Recycling Dissociates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Mediates Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis of PROTAC with this compound linker Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, TR-FRET) Characterization->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Characterization->Ubiquitination_Assay Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Cell_Treatment->Degradation_Assay Proteomics Quantitative Proteomics (Optional) Cell_Treatment->Proteomics Data_Analysis Determination of DC50 and Dmax Degradation_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The this compound linker, as a representative of long-chain, flexible PEG linkers, plays a crucial role in the design and function of potent PROTACs. Its primary role is to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, the rate-limiting step in targeted protein degradation. The hydrophilicity and tunable length of PEG linkers like this compound allow for the optimization of a PROTAC's physicochemical properties and degradation efficacy. The systematic evaluation of PROTACs through a combination of chemical synthesis, in vitro biochemical assays, and cellular degradation experiments is essential for the development of novel therapeutics based on targeted protein degradation. As our understanding of the structural and dynamic requirements for efficient ternary complex formation grows, the rational design of linkers will continue to be a key area of focus in the field of targeted protein degradation.

References

Navigating the Safety and Handling of Bis-PEG17-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-PEG17-acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Its polyethylene glycol (PEG) backbone imparts hydrophilicity, while the terminal carboxylic acid groups allow for the covalent linkage to amine-containing molecules. This in-depth technical guide provides critical safety and handling information for this compound, enabling researchers to work with this reagent safely and effectively.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its proper handling and use in experimental settings. The following table summarizes key data points for this compound.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Poly(ethylene glycol) diacid[2]
CAS Number 51178-68-8[1]
Molecular Formula C38H74O21[1]
Molecular Weight 867.0 g/mol [3]
Appearance Transparent and oil-free liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, and DMF.

Hazard Identification and Safety Precautions

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

G Figure 1. General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area (e.g., fume hood) gather_ppe Gather necessary PPE: - Safety glasses/goggles - Lab coat - Nitrile gloves prep_area->gather_ppe Ensure safety measures are in place weigh Weigh the required amount of this compound gather_ppe->weigh Proceed with handling dissolve Dissolve in an appropriate solvent (e.g., water, DMSO, DMF) weigh->dissolve dispose Dispose of waste according to institutional guidelines dissolve->dispose After experiment completion clean Clean the work area dispose->clean remove_ppe Remove PPE clean->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Figure 1. General Handling Workflow for this compound

First Aid Measures

Based on general laboratory safety principles for non-hazardous chemicals, the following first aid measures are recommended:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

ConditionRecommendation
Temperature Store at -20°C for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Light Protect from light.
Moisture Keep in a dry place.

Experimental Protocols for Safety Assessment

To provide a comprehensive safety profile for novel compounds like this compound, standardized toxicological assessments are necessary. The following are detailed methodologies for key in vitro experiments.

In Vitro Cytotoxicity Assay

This protocol is a general method to assess the potential of a substance to cause cell death.

Experimental Workflow for In Vitro Cytotoxicity Assay

G Figure 2. Workflow for In Vitro Cytotoxicity Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells (e.g., HeLa, L929) in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_solutions Prepare serial dilutions of this compound incubate1->prepare_solutions add_solutions Add solutions to the cells prepare_solutions->add_solutions incubate2 Incubate for 24-48 hours add_solutions->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 1.5-4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Figure 2. Workflow for In Vitro Cytotoxicity Assay

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or L929) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired test concentrations.

  • Cell Treatment: Remove the cell culture medium and add 100 µL of the prepared this compound solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 1.5-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test provides an in vitro method for identifying skin irritants without the use of animals.

Logical Flow for OECD 439 Skin Irritation Test

G Figure 3. Logical Flow of OECD 439 Skin Irritation Test start Start: Test Chemical (this compound) apply_chemical Apply test chemical to Reconstructed Human Epidermis (RhE) tissue start->apply_chemical incubate Incubate for a defined period apply_chemical->incubate rinse Rinse and blot dry the tissue incubate->rinse transfer Transfer tissue to MTT solution rinse->transfer incubate_mtt Incubate for 3 hours transfer->incubate_mtt extract Extract formazan incubate_mtt->extract measure Measure optical density (OD) extract->measure calculate_viability Calculate mean % cell viability relative to negative control measure->calculate_viability decision Is mean viability <= 50%? calculate_viability->decision irritant Classify as Irritant (UN GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Figure 3. Logical Flow of OECD 439 Skin Irritation Test

Detailed Methodology:

  • Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

  • Application of Test Substance: Apply a sufficient amount of this compound (as is, or in a suitable solvent) to the surface of the RhE tissue.

  • Exposure and Incubation: Incubate the treated tissues for a defined period (typically 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

  • MTT Assay:

    • Transfer the tissues to a fresh 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO2.

    • Transfer the tissues to a tube containing a solvent (e.g., isopropanol) to extract the formazan.

  • Data Acquisition: Measure the optical density of the formazan extract using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is classified as an irritant if the mean cell viability is less than or equal to 50%.

Conclusion

This compound is a versatile reagent with a favorable safety profile characteristic of many polyethylene glycol derivatives. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential. For applications where a detailed toxicological profile is required, the experimental protocols outlined in this guide provide a framework for a thorough safety assessment. By understanding and implementing these safety and handling procedures, researchers can confidently and responsibly utilize this compound in their scientific endeavors.

References

A Technical Guide to the Chemical Stability and Storage of Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Bis-PEG17-acid. Aimed at professionals in research and drug development, this document outlines the key factors influencing its stability, potential degradation pathways, and methodologies for assessing its integrity over time. While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes information on closely related polyethylene glycol (PEG) compounds and established principles of chemical stability testing to provide a robust framework for its handling and characterization.

Chemical Properties and Reactivity

This compound is a homobifunctional PEG derivative characterized by two terminal carboxylic acid groups. The polyethylene glycol backbone imparts hydrophilicity, enhancing solubility in aqueous media. The terminal carboxylic acids are the primary sites of reactivity and potential degradation.

The carboxylic acid functional groups (-COOH) are weakly acidic and can react with amines to form stable amide bonds, a common application in bioconjugation. This reaction is typically facilitated by activating agents such as carbodiimides (e.g., EDC, DCC). The reactivity of these groups is crucial for their intended use but also a key factor in the molecule's stability profile.

Factors Influencing Chemical Stability

The stability of this compound is influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation processes. As a general recommendation, PEG derivatives are often stored at low temperatures to minimize degradation.

  • pH: The pH of the solution can significantly impact the stability of the ether linkages in the PEG backbone and the carboxylic acid end groups. Both strongly acidic and basic conditions can promote hydrolysis.

  • Oxidizing Agents: Polyethylene glycols are susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation products. Contact with strong oxidizing agents should be avoided.

  • Light: While not always a primary concern for simple PEGs, photostability should be considered, especially for formulated products.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier information and general knowledge of PEG compounds:

ParameterRecommendationRationale
Temperature Store at or below -20°C.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the PEG backbone.
Moisture Store in a tightly sealed container in a dry environment.To prevent hydrolysis.
Light Protect from light.To avoid any potential photodegradation.

For solutions, it is advisable to use them fresh or store them at -80°C for short periods, depending on the solvent and concentration.

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily involving the PEG backbone and the terminal carboxylic acid groups.

cluster_backbone PEG Backbone Degradation cluster_endgroup Carboxylic Acid Group Reactions cluster_hydrolysis Hydrolysis Oxidation Oxidation Chain_Cleavage Chain Cleavage Oxidation->Chain_Cleavage Formaldehyde Formaldehyde Chain_Cleavage->Formaldehyde Formic_Acid Formic Acid Chain_Cleavage->Formic_Acid Acetaldehyde Acetaldehyde Chain_Cleavage->Acetaldehyde Esterification Esterification (e.g., with alcohols) Amidation Amidation (with amines) Decarboxylation Decarboxylation (under harsh conditions) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Base_Hydrolysis Base-Catalyzed Hydrolysis BisPEG17Acid This compound BisPEG17Acid->Oxidation BisPEG17Acid->Esterification BisPEG17Acid->Amidation BisPEG17Acid->Decarboxylation BisPEG17Acid->Acid_Hydrolysis BisPEG17Acid->Base_Hydrolysis

Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose. The following protocol is a general template that should be adapted and validated for this compound.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

ConditionProcedure
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., water/acetonitrile) and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for 2 hours. Neutralize before analysis.
Oxidation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photostability Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

A High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method can be suitable for quantifying this compound and its degradation products, as PEGs lack a strong chromophore for UV detection.[3][4]

ParameterExample Condition
Column A C18 or a more polar embedded column (e.g., PFP) suitable for separating polar compounds.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from low to high organic content to elute the parent compound and any degradation products.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc Inject into HPLC-CAD System neutralize->hplc data Acquire Chromatographic Data hplc->data peak Identify and Quantify Parent and Degradant Peaks data->peak mass_balance Calculate Mass Balance peak->mass_balance pathway Propose Degradation Pathways mass_balance->pathway

Workflow for a Forced Degradation Study of this compound.

Concluding Remarks

The chemical stability of this compound is critical for its successful application in research and drug development. While this guide provides a framework for its storage and stability assessment, it is imperative for researchers to conduct specific stability studies on their particular batches and formulations. Understanding the potential degradation pathways and employing validated analytical methods will ensure the quality and reliability of experimental outcomes. Adherence to the recommended storage conditions is the first and most critical step in preserving the integrity of this versatile PEG derivative.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG17-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Bis-PEG17-acid, a homobifunctional crosslinker, to molecules containing primary amines, such as proteins, peptides, and nanoparticles. The this compound molecule features a polyethylene glycol (PEG) spacer with 17 PEG units, terminating in a carboxylic acid at each end. This structure allows for the crosslinking of two amine-containing molecules (intermolecular) or the linkage of two amines within a single molecule (intramolecular).

The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while potentially reducing immunogenicity and improving pharmacokinetic properties.[1][2][3] The terminal carboxylic acids can be activated to N-hydroxysuccinimide (NHS) esters for efficient and specific reaction with primary amines, forming stable amide bonds.[4][5]

Principle of the Reaction

The conjugation of this compound to primary amines is a two-step process:

  • Activation of Carboxylic Acids: The terminal carboxylic acid groups of the this compound are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable and amine-reactive Bis-PEG17-NHS ester.

  • Conjugation to Primary Amines: The Bis-PEG17-NHS ester readily reacts with primary amino groups (-NH2), found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.

Experimental Protocols

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.4, or 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the in situ activation of this compound and subsequent conjugation to a protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO immediately before use.

  • NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO immediately before use.

2. Activation of this compound:

  • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC stock solution and 1.1 equivalents of NHS or Sulfo-NHS stock solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Bis-PEG17-NHS ester.

3. Conjugation to the Protein:

  • Add the desired molar excess of the activated Bis-PEG17-NHS ester solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein. The optimal ratio should be determined empirically for each specific application.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted Bis-PEG17-NHS ester.

5. Purification of the Conjugate:

  • Remove unreacted crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Data Presentation: Optimizing Reaction Conditions

The degree of crosslinking and the ratio of intramolecular to intermolecular products can be controlled by adjusting several reaction parameters. The following table provides a summary of these parameters and their effects.

ParameterRecommended RangeEffect on Conjugation
Molar Ratio (Crosslinker:Protein) 10:1 to 50:1Higher ratios favor intermolecular crosslinking and a higher degree of modification.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor intermolecular crosslinking. Lower concentrations favor intramolecular crosslinking.
pH 7.2 - 8.5Reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis.
Reaction Time 30 min - 2 hoursLonger reaction times can lead to a higher degree of modification.
Temperature 4°C - Room TemperatureLower temperatures slow down both the conjugation and hydrolysis reactions, offering more control.

Controlling Intramolecular vs. Intermolecular Crosslinking

A key consideration when using a homobifunctional crosslinker like this compound is the type of crosslink formed.

  • Intramolecular Crosslinking: Occurs when both ends of the crosslinker react with primary amines on the same protein molecule. This is favored at lower protein concentrations.

  • Intermolecular Crosslinking: Occurs when the two ends of the crosslinker react with primary amines on two different protein molecules, resulting in dimers, trimers, and larger aggregates. This is favored at higher protein concentrations and higher molar ratios of the crosslinker.

The desired outcome will depend on the specific application. For example, intramolecular crosslinking can be used to stabilize protein structure, while intermolecular crosslinking can be used to form protein oligomers or for antibody-drug conjugation.

Characterization of the Conjugate

The success of the conjugation reaction can be assessed using various analytical techniques:

  • SDS-PAGE: To visualize the formation of higher molecular weight species (intermolecular crosslinking) or a shift in the monomer band (intramolecular crosslinking).

  • Size-Exclusion Chromatography (SEC): To separate and quantify the different crosslinked species (monomer, dimer, etc.).

  • Mass Spectrometry (LC-MS): To determine the exact mass of the conjugate and the degree of PEGylation.

Visualizations

G Workflow for this compound Conjugation cluster_0 Activation Step cluster_1 Conjugation Step This compound This compound Activated_PEG Bis-PEG17-NHS ester This compound->Activated_PEG 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugation Conjugation Reaction pH 7.2-8.5 Activated_PEG->Conjugation Protein Protein with Primary Amines Protein->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching 30-120 min Purification Purification (SEC / IEX) Quenching->Purification Conjugated_Protein PEGylated Protein Purification->Conjugated_Protein

Caption: Workflow for the two-step conjugation of this compound to a protein.

G Intramolecular vs. Intermolecular Crosslinking cluster_0 Intramolecular Crosslinking (Low Protein Concentration) cluster_1 Intermolecular Crosslinking (High Protein Concentration) P1 Protein P1_linked Intramolecularly Crosslinked Protein P1->P1_linked This compound P2 Protein P2_P3_linked Intermolecularly Crosslinked Dimer P2->P2_P3_linked This compound P3 Protein P3->P2_P3_linked

Caption: Control of crosslinking outcome by protein concentration.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using a Bis-PEG17-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] These molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility, which is crucial for optimal ternary complex formation. This document provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing a commercially available Bis-PEG17-acid linker, a bifunctional linker that allows for the sequential attachment of two different amine-containing ligands.

General Principles of PROTAC Synthesis

The synthesis of PROTACs with a this compound linker follows a modular and convergent strategy. This approach involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, both of which must possess a reactive amine group. The this compound linker serves as the central scaffold to which these two ligands are sequentially coupled via amide bond formation. Amide bond formation is a robust and widely used reaction in organic synthesis, often facilitated by peptide coupling reagents to ensure high efficiency and yield.

Experimental Protocols

This section details the two-stage protocol for the synthesis of a PROTAC using a this compound linker. This protocol assumes the availability of a POI ligand and an E3 ligase ligand, each containing a primary or secondary amine for coupling.

Protocol 1: Mono-Coupling of the First Ligand to the this compound Linker

This procedure describes the initial coupling of the first ligand (Ligand A, which can be either the POI or E3 ligase ligand) to the this compound linker. The reaction is performed with an excess of the linker to favor the formation of the mono-substituted product.

Reagents and Materials:

  • Ligand A with an amine functional group (Ligand A-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Flash column chromatography system or preparative HPLC

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (2.0 equivalents) in anhydrous DMF.

  • To this solution, add HATU (1.9 equivalents) and DIPEA (4.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid groups of the linker.

  • In a separate flask, dissolve Ligand A-NH2 (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of Ligand A-NH2 to the activated linker solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using LC-MS to confirm the formation of the mono-coupled product.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted Ligand A-PEG17-acid.

Protocol 2: Coupling of the Second Ligand to Form the Final PROTAC

This protocol outlines the coupling of the second amine-containing ligand (Ligand B) to the purified mono-substituted Ligand A-PEG17-acid.

Reagents and Materials:

  • Ligand A-PEG17-acid (from Protocol 1)

  • Ligand B with an amine functional group (Ligand B-NH2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Preparative HPLC system for final purification

Procedure:

  • Under an inert atmosphere, dissolve the purified Ligand A-PEG17-acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.

  • Add Ligand B-NH2 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC to obtain a product of high purity.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and efficacy of PROTACs incorporating PEG linkers, based on literature findings.

Table 1: Reaction Yields for Key Synthetic Steps in PROTAC Synthesis

Reaction TypeE3 Ligase LigandTarget Protein LigandLinker TypeYield (%)Reference
Amide CouplingVHLPXRPEG2-C672
O-AlkylationCereblonBRD4PEG46-85
Click Chemistry (CuAAC)VHL/CRBNBRD4PEG (0-4 units)up to 90
Solid-Phase SynthesisPomalidomideBRD4Alkyl>99 (purity)

Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers

PROTAC Name/CompoundTarget ProteinE3 LigaseLinker CharacteristicsDC50 (nM)Dmax (%)Cell LineReference
Compound 28PXRVHLPEG2-C61.141.4SNU-C4 HiBiT-PXR KI
B03CDK9CereblonPEG7.62N/AMV4-11
NR-11cp38αVHLPEG-basedPotent at nM conc.N/ABreast cancer cell lines
Macro-PROTAC (22)BRD4VHLMacrocyclic PEG2.9>9522Rv1

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the two-step synthetic workflow for creating a PROTAC using a this compound linker.

G cluster_0 cluster_1 cluster_2 A Ligand A-NH2 C Ligand A-PEG17-acid (Mono-substituted intermediate) A->C Amide Coupling 1 (HATU, DIPEA) B This compound B->C E Final PROTAC (Ligand A-PEG17-Ligand B) C->E Amide Coupling 2 (HATU, DIPEA) D Ligand B-NH2 D->E G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC POI Target Protein (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

References

Application Notes and Protocols for Amide Bond Formation with Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG17-acid is a homobifunctional polyethylene glycol (PEG) linker characterized by a 17-unit PEG chain terminated at both ends with a carboxylic acid group. This symmetrical structure is highly valuable in bioconjugation and drug delivery for crosslinking molecules containing primary amine groups, such as proteins, peptides, and nanoparticles. The long, hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a defined distance between the conjugated molecules.[1][2]

This document provides detailed protocols for the formation of stable amide bonds using this compound, primarily through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[3][4] Applications of this linker include the creation of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the functionalization of nanoparticle surfaces for targeted drug delivery.[5]

Principle of Reaction: EDC/NHS Coupling

The formation of an amide bond between the carboxylic acid groups of this compound and a primary amine-containing molecule is facilitated by a two-step process using EDC and NHS.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This reaction is most efficient in an acidic to neutral pH range (pH 4.5-7.2).

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can be isolated or used in situ.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine at a physiological to slightly basic pH (pH 7.2-8.5) to form a stable amide bond, with the release of NHS.

Quantitative Data Summary

The following tables provide representative data for typical amide bond formation reactions with this compound under optimized conditions. Please note that actual results may vary depending on the specific amine-containing substrate and reaction conditions.

Table 1: Optimized Reaction Conditions for EDC/NHS Coupling of this compound to a Model Amine

ParameterCondition
Solvent Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature Room Temperature (20-25°C)
pH (Aqueous) Activation: 5.5-6.0 (MES Buffer), Coupling: 7.2-8.0 (PBS)
Molar Ratio (this compound:EDC:NHS) 1 : 1.5 : 1.2 (per carboxylic acid group)
Molar Ratio (Activated PEG:Amine) 1 : 1.1
Activation Time 15 - 30 minutes
Coupling Reaction Time 2 - 4 hours

Table 2: Representative Yield and Purity Data

SubstrateReaction ScaleTypical Yield (%)Purity (%) (by HPLC)
Small Molecule Amine10 mg75 - 90>95
Peptide (e.g., GRGDS)5 mg60 - 80>90
Protein (e.g., Lysozyme)20 mg50 - 70>85 (mono-conjugated)

Experimental Protocols

Protocol 1: One-Pot Amide Bond Formation in Organic Solvent

This protocol is suitable for the conjugation of small molecules or peptides that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reaction vial

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution: In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (2.4 equivalents) and EDC-HCl (3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine-containing molecule (2.2 equivalents) to the reaction mixture. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2.2 equivalents) to neutralize the salt.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Quenching: (Optional) Add a small amount of water to quench any unreacted NHS esters.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or preparative HPLC to remove byproducts such as the urea byproduct from EDC and excess reagents.

Protocol 2: Two-Step Aqueous Amide Bond Formation for Bioconjugation

This protocol is ideal for conjugating proteins or other biomolecules in an aqueous buffer system.

Materials:

  • This compound

  • Amine-containing protein/biomolecule

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of this compound: Dissolve this compound (5-10 fold molar excess over the protein) in the Activation Buffer. Add the freshly prepared EDC and NHS solutions. A typical molar ratio is a 1.5-fold excess of EDC and a 1.2-fold excess of NHS over each carboxylic acid group of the this compound. Incubate for 15 minutes at room temperature.

  • Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation: Immediately add the activated this compound solution to the protein solution. Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining NHS esters.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and by techniques like MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Mandatory Visualizations

Amide_Bond_Formation_Workflow cluster_activation Activation Step (pH 5.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.4) cluster_purification Purification & Analysis BisPEG This compound ActivatedPEG Activated Bis-PEG17-NHS Ester BisPEG->ActivatedPEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate Crosslinked Product ActivatedPEG->Conjugate 2-4 hrs, RT AmineMolecule Amine-containing Molecule (Protein, etc.) AmineMolecule->Conjugate Purification Purification (SEC / Dialysis) Conjugate->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for EDC/NHS mediated amide bond formation.

PROTAC_Formation_Workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: PROTAC Formation POI_Ligand Protein of Interest (POI) Ligand (with amine handle) POI_PEG_Intermediate POI Ligand-PEG17-acid POI_Ligand->POI_PEG_Intermediate EDC/NHS Coupling (Excess POI Ligand) BisPEG_Acid This compound BisPEG_Acid->POI_PEG_Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with amine handle) PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC POI_PEG_Intermediate->PROTAC EDC/NHS Coupling

Caption: Synthesis of a PROTAC using this compound linker.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Bis-PEG17-acid. This bifunctional polyethylene glycol (PEG) linker is instrumental in the development of advanced drug delivery systems, enhancing nanoparticle stability, biocompatibility, and circulation time. The protocols outlined below are based on established methodologies for nanoparticle surface modification and characterization.

Introduction to this compound in Nanoparticle Functionalization

This compound is a hydrophilic spacer molecule with a terminal carboxylic acid group at each end of a 17-unit polyethylene glycol chain. This structure allows for the covalent conjugation of nanoparticles to various targeting ligands, therapeutic agents, or other functional molecules. The PEG component provides a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time. The terminal carboxylic acid groups can be activated to readily react with primary amines on the nanoparticle surface or on targeting moieties.

Key Advantages of Using this compound:

  • Enhanced Biocompatibility: The PEGylation of nanoparticles is a widely accepted strategy to improve their biocompatibility and reduce immunogenicity.

  • Increased Hydrophilicity and Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in aqueous solutions, leading to improved colloidal stability.

  • Prolonged Circulation Time: By reducing opsonization and subsequent uptake by the MPS, PEGylated nanoparticles exhibit longer half-lives in the bloodstream, allowing for more effective targeting of diseased tissues.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid groups can be activated using well-established carbodiimide chemistry (EDC/NHS) for efficient conjugation to amine-containing molecules.

Experimental Protocols

This section details the key experimental protocols for the successful surface functionalization of nanoparticles with this compound, subsequent drug loading, and in vitro evaluation. As a representative example, the following protocols are described for amine-functionalized iron oxide nanoparticles (Amine-IONPs).

Protocol: Surface Functionalization of Amine-IONPs with this compound

This protocol describes the covalent attachment of this compound to the surface of amine-functionalized iron oxide nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized iron oxide nanoparticles (Amine-IONPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Magnetic separator or centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse Amine-IONPs in DI water to a final concentration of 1 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and NHS (12 mg/mL) in cold Activation Buffer.

    • Add 100 µL of EDC solution and 100 µL of NHS solution to 1 mL of the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Amine-IONPs:

    • Add the activated this compound solution to the Amine-IONP dispersion at a molar excess of PEG to the estimated surface amine groups on the nanoparticles (a 10 to 50-fold molar excess is a good starting point for optimization).

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Separate the functionalized nanoparticles (IONP-PEG-acid) using a magnetic separator or by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant and wash the nanoparticles three times with Washing Buffer and twice with DI water.

  • Final Resuspension: Resuspend the purified IONP-PEG-acid in an appropriate buffer (e.g., PBS) for storage at 4°C.

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Activation of this compound cluster_1 Nanoparticle Preparation cluster_2 Conjugation cluster_3 Purification a1 Dissolve this compound in Activation Buffer a2 Add EDC and NHS a1->a2 a3 Incubate for 15-30 min a2->a3 c1 Mix Activated PEG with Amine-IONPs a3->c1 b1 Disperse Amine-IONPs in DI Water b1->c1 c2 Adjust pH to 7.2-7.5 c1->c2 c3 Incubate for 2 hours c2->c3 d1 Quench Reaction c3->d1 d2 Wash Nanoparticles d1->d2 d3 Resuspend in Buffer d2->d3

Caption: Workflow for this compound conjugation to nanoparticles.

Protocol: Characterization of Functionalized Nanoparticles

2.2.1. Dynamic Light Scattering (DLS) for Size and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after functionalization.

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension (bare Amine-IONPs and IONP-PEG-acid) in DI water or PBS to a suitable concentration (typically 0.1-1 mg/mL).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • For zeta potential, use the same instrument equipped with an electrode cell. The measurements are typically performed in a low ionic strength buffer or DI water.

    • Perform measurements in triplicate for each sample.

2.2.2. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology and core size of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Optionally, negatively stain the grid (e.g., with uranyl acetate) to enhance contrast, especially for visualizing the PEG shell.

    • Image the grid using a transmission electron microscope.

Protocol: Drug Loading onto Functionalized Nanoparticles

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), onto the IONP-PEG-acid nanoparticles. The second carboxylic acid group of the this compound linker can be utilized for drug conjugation.

Materials:

  • IONP-PEG-acid nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • EDC and NHS

  • Activation Buffer, Coupling Buffer, Quenching Solution, Washing Buffer (as in 2.1)

  • Magnetic separator or centrifuge

Procedure:

  • Activation of Carboxylic Acid Groups on IONP-PEG-acid:

    • Resuspend IONP-PEG-acid in Activation Buffer (1 mg/mL).

    • Add EDC and NHS to the nanoparticle suspension (final concentrations of approximately 2 mM and 5 mM, respectively).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Drug Conjugation:

    • Dissolve DOX in Coupling Buffer.

    • Add the DOX solution to the activated IONP-PEG-acid suspension.

    • Adjust the pH to 7.2-7.5 and incubate for 2-4 hours at room temperature in the dark (DOX is light-sensitive).

  • Purification:

    • Quench the reaction as described in protocol 2.1.

    • Separate the DOX-loaded nanoparticles (IONP-PEG-DOX) from the unbound drug using a magnetic separator or centrifugation.

    • Wash the nanoparticles repeatedly with DI water until the supernatant is clear and colorless.

  • Quantification of Drug Loading:

    • Measure the concentration of DOX in the combined supernatants using a UV-Vis spectrophotometer or fluorescence spectroscopy (excitation/emission for DOX is ~480/590 nm).

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol: In Vitro Cellular Uptake and Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • IONP-PEG-DOX and control nanoparticles (e.g., IONP-PEG-acid)

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of free DOX, IONP-PEG-acid, and IONP-PEG-DOX in cell culture medium.

    • Replace the old medium with the medium containing the treatments. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cellular Uptake (Qualitative/Quantitative):

    • For qualitative analysis, wash the cells with PBS and visualize the intracellular red fluorescence of DOX using a fluorescence microscope.

    • For quantitative analysis, detach the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assay (MTT Assay):

    • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) relative to the untreated control cells.

Data Presentation

The following tables present representative quantitative data that can be expected from the characterization of nanoparticles before and after functionalization with this compound and subsequent drug loading.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-IONPs55 ± 50.21 ± 0.03+25 ± 3
IONP-PEG-acid80 ± 70.18 ± 0.02-15 ± 4

Note: The increase in hydrodynamic diameter and the shift in zeta potential from positive to negative are indicative of successful PEGylation.

Table 2: Doxorubicin Loading onto IONP-PEG-acid Nanoparticles

ParameterValue
Drug Loading Content (DLC)5.2 ± 0.6 %
Drug Loading Efficiency (DLE)65 ± 5 %

Signaling Pathway

Nanoparticles functionalized with targeting ligands can be designed to interact with specific cell surface receptors, thereby influencing intracellular signaling pathways. A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer and is a target for nanoparticle-based therapies.

Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling cascade.

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing polyethylene glycol (PEG) linkers. The inclusion of PEG linkers in ADC design is a critical strategy to improve the therapeutic index by enhancing hydrophilicity, stability, and pharmacokinetic properties.[1][2] This document offers comprehensive experimental protocols and quantitative data to aid in the development of next-generation targeted therapeutics.

Introduction to Antibody-Drug Conjugates and the Role of PEG Linkers

Antibody-drug conjugates are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug.[3] The linker, which connects the antibody to the payload, is a crucial component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy.[4]

Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their unique properties:[5]

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. PEG linkers impart hydrophilicity, improving solubility and reducing aggregation, especially at higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the payload, increasing the hydrodynamic radius of the ADC. This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation in tumor tissues.

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Flexible Spacer: PEG linkers provide a flexible spacer between the antibody and the drug, which can minimize steric hindrance and maintain the antibody's binding affinity to its target antigen.

The length of the PEG chain is a critical parameter that can be optimized to balance these effects for a specific ADC.

Experimental Protocols

Cysteine-Based Conjugation Protocol

This protocol describes the conjugation of a drug-linker to a monoclonal antibody via the sulfhydryl groups of cysteine residues, which are exposed after the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • PEGylated drug-linker with a maleimide group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Add a 5 to 10-fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized PEG-drug linker in DMSO to a concentration of 10-20 mM.

    • Add the drug-linker solution to the reduced antibody solution at a 5 to 10-fold molar excess. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching:

    • Add a 3-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Lysine-Based Conjugation Protocol

This protocol describes the conjugation of a drug-linker to a monoclonal antibody via the amine groups of lysine residues using an N-hydroxysuccinimide (NHS) ester-functionalized linker.

Materials:

  • Monoclonal antibody (mAb)

  • PEGylated drug-linker with an NHS ester group

  • Borate buffer (50 mM, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into borate buffer (50 mM, pH 8.5).

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the NHS ester-functionalized PEG-drug linker in DMSO to a concentration of 10-20 mM.

    • Add the drug-linker solution to the antibody solution at a 5 to 10-fold molar excess. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove unconjugated drug-linker by buffer exchanging the reaction mixture into PBS (pH 7.4) using desalting columns or TFF.

ADC Characterization Protocols

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR based on the absorbance of the antibody and the drug at different wavelengths.

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficients of the unconjugated antibody (εAb) at 280 nm and the free drug-linker (εDrug) at its maximum absorbance wavelength (λmax) and at 280 nm.

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculate DAR:

    • The concentration of the antibody and the drug in the ADC solution can be calculated using the following equations based on the Beer-Lambert law:

      • C_Ab = (A280 - (Aλmax * εDrug,280 / εDrug,λmax)) / εAb,280

      • C_Drug = Aλmax / εDrug,λmax

    • DAR = C_Drug / C_Ab

Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution method that separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.

Procedure:

  • HPLC System and Column:

    • Use a biocompatible HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100

Data Presentation

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on ADC performance.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87~1.0
4 kDa PEGZHER2-PEG4K-MMAENCI-N87~4.5
10 kDa PEGZHER2-PEG10K-MMAENCI-N87~22.0

Table 2: Impact of PEG Linker Length on Pharmacokinetics in Rodents

LinkerADC ConstructHalf-life (t1/2)Clearance (mL/hr/kg)Area Under the Curve (AUC) (µg*hr/mL)Reference
No PEGZHER2-SMCC-MMAE19.6 minN/AN/A
4 kDa PEGZHER2-PEG4K-MMAE49.2 minN/AN/A
10 kDa PEGZHER2-PEG10K-MMAE219.0 minN/AN/A
PEG8Trastuzumab-DM1N/ASlower than PEG4Higher than PEG4
PEG24Trastuzumab-DM1N/ASimilar to PEG8Similar to PEG8

Table 3: Impact of PEG Spacer Length on Average DAR (Cysteine-based conjugation)

PEG Spacer Length (n)Average DARReference
42.5
65.0
84.8
123.7
243.0

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduction Antibody Reduction (for Cysteine Conjugation) mAb->reduction TCEP/DTT drug_linker PEG-Drug Linker conjugation Conjugation Reaction drug_linker->conjugation reduction->conjugation quenching Quenching conjugation->quenching e.g., N-acetylcysteine purification Purification (SEC / TFF) quenching->purification characterization Characterization (DAR, Purity) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: Experimental workflow for ADC synthesis with a PEG linker.

ADC_Mechanism_of_Action cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Enhancing Peptide Solubility: A Protocol Utilizing Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in the development of peptide-based therapeutics, limiting their bioavailability and clinical applications. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to overcome this challenge. By increasing the hydrodynamic radius and hydrophilicity of peptides, PEGylation can enhance their solubility, prolong their circulation half-life, and reduce their immunogenicity.[1]

This document provides a detailed protocol for improving peptide solubility using Bis-PEG17-acid, a homobifunctional PEG linker. This compound contains two terminal carboxylic acid groups, allowing for the crosslinking of peptides or the introduction of multiple PEG chains to a single peptide, further enhancing its solubility.[2] The hydrophilic PEG spacer of this compound directly contributes to increased solubility in aqueous media.[3]

Principle of the Method

The conjugation of this compound to a peptide relies on the formation of a stable amide bond between the carboxylic acid groups of the PEG linker and primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the peptide. This reaction is typically facilitated by the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC activates the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the peptide. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the amine groups on the peptide to form a stable amide linkage.[4]

Data Presentation

PeptideModificationInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
Vasoactive Intestinal Peptide (VIP)Non-covalent PEGylation4>20,000>5000

Note: This data is representative of the potential for solubility enhancement through PEGylation. Actual results with this compound will vary depending on the specific peptide and reaction conditions.

Experimental Protocols

Materials
  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

  • Analytical instruments: HPLC, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Workflow

Caption: General workflow for peptide PEGylation with this compound.

Detailed Protocol for Peptide Conjugation with this compound

This protocol is a general guideline and may require optimization for specific peptides.

  • Reagent Preparation:

    • Dissolve the peptide in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Prepare a fresh solution of this compound in Activation Buffer. The molar ratio of this compound to peptide can range from 1:1 to 10:1, depending on the desired degree of PEGylation.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid groups of this compound.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the EDC and Sulfo-NHS solutions.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

Purification of the PEGylated Peptide

The purification method will depend on the properties of the peptide and the PEGylated conjugate.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagents.

  • Ion-Exchange Chromatography (IEX): This method can be effective if the PEGylation alters the overall charge of the peptide.

Characterization of the PEGylated Peptide
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the PEGylated peptide.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Protocol for Measuring Peptide Solubility
  • Prepare saturated solutions of both the unmodified and the PEGylated peptide in a relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with gentle agitation.

  • Centrifuge the solutions to pellet any undissolved peptide.

  • Carefully collect the supernatant and determine the peptide concentration using a suitable method, such as UV-Vis spectrophotometry (at 280 nm if the peptide contains aromatic residues) or a peptide-specific ELISA.

  • Compare the measured concentrations to determine the fold-increase in solubility.

Signaling Pathways and Logical Relationships

The primary purpose of using this compound is to improve the physicochemical properties of a peptide, which in turn can enhance its therapeutic efficacy. The following diagram illustrates the logical relationship between PEGylation and improved therapeutic outcomes.

logical_relationship cluster_modification Chemical Modification cluster_properties Improved Properties cluster_outcome Therapeutic Outcome peptide Poorly Soluble Peptide pegylation PEGylation with This compound peptide->pegylation solubility Increased Solubility pegylation->solubility stability Increased Stability pegylation->stability half_life Increased Half-life pegylation->half_life bioavailability Enhanced Bioavailability solubility->bioavailability stability->bioavailability half_life->bioavailability efficacy Improved Therapeutic Efficacy bioavailability->efficacy

Caption: Logical flow from PEGylation to improved therapeutic efficacy.

Conclusion

The use of this compound offers a robust method for enhancing the solubility of peptides, a critical step in the development of peptide-based therapeutics. The provided protocols offer a starting point for researchers to implement this technique. Optimization of the reaction conditions for each specific peptide is crucial to achieve the desired level of PEGylation and solubility enhancement while retaining biological activity. Proper purification and characterization are essential to ensure the quality and efficacy of the final PEGylated peptide.

References

Application Notes and Protocols for Protein PEGylation with Bis-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a cornerstone bioconjugation technique for enhancing the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2] Homobifunctional bis-PEG-acid linkers are versatile reagents that enable the crosslinking of proteins or the introduction of multiple PEG chains, further enhancing their therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for the successful PEGylation of proteins using bis-PEG-acid linkers. The primary method described involves the use of carbodiimide chemistry to activate the carboxylic acid groups of the PEG linker for reaction with primary amines on the protein surface, such as the ε-amino group of lysine residues.

Chemical Strategy: Carbodiimide-Mediated Amine Coupling

The most common strategy for conjugating bis-PEG-acid linkers to proteins involves the activation of the terminal carboxylic acid groups using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first converts the carboxylic acids into more reactive NHS esters, which then readily react with primary amine groups on the protein to form stable amide bonds.[3][4]

The reaction can be broken down into two main stages:

  • Activation of Bis-PEG-Acid: The carboxylic acid groups on the bis-PEG-acid linker are activated by EDC and NHS. This reaction is most efficient at a slightly acidic pH (4.5-7.2).[4]

  • Conjugation to Protein: The activated NHS-ester of the PEG linker then reacts with primary amines on the protein. This step is most efficient at a neutral to slightly basic pH (7-8).

Experimental Protocols

Materials
  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or MES buffer)

  • Bis-PEG-acid linker of desired molecular weight

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification supplies: Dialysis tubing (with appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) column.

General Protocol for Protein PEGylation with Bis-PEG-Acid

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and bis-PEG-acid linker used.

  • Protein Preparation:

    • Dissolve the protein in the appropriate amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. Higher protein concentrations can improve reaction efficiency.

  • Activation of Bis-PEG-Acid:

    • In a separate tube, dissolve the bis-PEG-acid linker in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS over the bis-PEG-acid linker.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated bis-PEG-acid mixture to the protein solution. The molar ratio of the PEG linker to the protein can be varied (e.g., 10:1 to 50:1) to control the degree of PEGylation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. Longer incubation at lower temperatures can be beneficial for sensitive proteins.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS).

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification, which is effective at separating the larger PEGylated protein from smaller unreacted molecules.

Data Presentation: Optimization of PEGylation Conditions

The efficiency of protein PEGylation is influenced by several factors, including the molar ratio of PEG to protein, pH, reaction time, and temperature. The following table summarizes data from a study on the optimization of PEGylation conditions for bovine serum albumin (BSA) nanoparticles, which serves as a relevant model for protein PEGylation.

FactorLevel 1Level 2Level 3Level 4Level 5Optimal Condition
PEG Concentration (g/L) 2.51017.52532.532.5
Incubation Time (min) 102540557010
Temperature (°C) 415.52738.55027
pH 77.588.597

Table adapted from a study on the optimization of PEGylation of BSA nanoparticles. The optimal conditions were determined using a response surface methodology to maximize the amount of PEGylated amino groups.

Characterization of PEGylated Proteins

After purification, it is crucial to characterize the PEGylated protein to determine the extent of modification and confirm its integrity.

MethodPrincipleInformation Obtained
SDS-PAGE Separates proteins based on molecular weight.Visual confirmation of an increase in molecular weight due to PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of molecules.Precise molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can separate un-PEGylated, mono-PEGylated, and multi-PEGylated species, providing information on the heterogeneity of the product.
UV-Vis Spectroscopy Measures the absorbance of light by the protein.Can be used to determine protein concentration. If the PEG linker has a chromophore, it can also be used to estimate the degree of PEGylation.

Example Calculation for Degree of PEGylation using Mass Spectrometry:

If the molecular weight of the unmodified protein is 50 kDa and the molecular weight of the PEGylated protein is determined to be 70 kDa, using a 10 kDa bis-PEG-acid linker:

  • Mass increase = 70 kDa - 50 kDa = 20 kDa

  • Number of PEG molecules per protein = 20 kDa / 10 kDa = 2

Visualizations

PEGylation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis bis_peg Bis-PEG-Acid activated_peg Activated Bis-PEG-NHS Ester bis_peg->activated_peg pH 4.5-7.2 RT, 15-30 min edc_nhs EDC + NHS edc_nhs->activated_peg pegylated_protein PEGylated Protein activated_peg->pegylated_protein pH 7-8 RT, 2h or 4°C, overnight protein Protein (with primary amines) protein->pegylated_protein purification Purification (Dialysis or SEC) pegylated_protein->purification characterization Characterization (SDS-PAGE, MS, SEC) purification->characterization Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell peg_protein PEGylated Protein (e.g., Therapeutic Antibody) receptor Cell Surface Receptor peg_protein->receptor Binding signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response Signal Transduction

References

Application Notes and Protocols for Bis-PEG17-acid in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bis-PEG17-acid, a homobifunctional polyethylene glycol (PEG) linker, in the field of targeted drug delivery. This document outlines its chemical properties, key applications, and detailed protocols for its use in the synthesis of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles and antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a hydrophilic linker characterized by a polyethylene glycol chain of 17 ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several advantageous properties for drug delivery applications. The long, flexible PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile by reducing renal clearance and minimizing immunogenicity. The terminal carboxylic acid groups provide reactive handles for covalent conjugation to amine-containing molecules, such as targeting ligands, drugs, or surface moieties of drug carriers, through the formation of stable amide bonds.[][2]

Key Features:

  • Homobifunctional: Possesses identical reactive groups at both ends, allowing for one-step crosslinking or sequential conjugation strategies.

  • Hydrophilic PEG Spacer: Increases solubility and reduces aggregation of hydrophobic drugs or targeting moieties.[]

  • Biocompatible: The PEG structure is well-known for its ability to reduce immunogenicity and improve in vivo circulation times.

  • Reactive Carboxylic Acids: Enable covalent attachment to primary and secondary amines via amide bond formation, typically requiring activation with carbodiimide chemistry (e.g., EDC/NHS).

Applications in Targeted Drug Delivery

This compound is a versatile tool for researchers developing targeted therapies. Its primary applications lie in the construction of complex biomolecules where precise spacing and improved physicochemical properties are crucial.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target.

This compound can serve as a foundational element of the PROTAC linker, providing the necessary length and flexibility to span the distance between the target protein and the E3 ligase. Researchers can synthesize PROTACs by sequentially coupling the target protein ligand and the E3 ligase ligand to the two carboxylic acid ends of this compound.

Logical Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis BisPEG This compound Activate1 Activate one carboxyl group (e.g., with EDC/NHS) BisPEG->Activate1 Couple1 Couple to Amine-containing Target Ligand Activate1->Couple1 Intermediate Purified Intermediate (Target Ligand-PEG17-acid) Couple1->Intermediate Activate2 Activate remaining carboxyl group Intermediate->Activate2 Couple2 Couple to Amine-containing E3 Ligase Ligand Activate2->Couple2 Purify Purification (e.g., HPLC) Couple2->Purify PROTAC Final PROTAC Molecule Purify->PROTAC

PROTAC Synthesis Workflow.

Functionalization of Nanoparticles

This compound can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to enhance their drug delivery capabilities. One end of the this compound can be conjugated to the nanoparticle surface, leaving the other carboxylic acid group available for the attachment of a targeting ligand (e.g., an antibody fragment, peptide, or small molecule) or a therapeutic agent. This PEGylation strategy can improve the nanoparticle's stability in circulation, reduce uptake by the reticuloendothelial system, and enable active targeting to disease sites.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can function as a hydrophilic spacer within the linker that connects the antibody to the cytotoxic payload. By incorporating a PEG linker, the overall hydrophilicity of the ADC can be increased, which may help to mitigate potential aggregation issues arising from hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.

Quantitative Data from Representative Studies

While specific data for this compound is limited in publicly available literature, the following tables present representative data for similar homobifunctional PEG-acid linkers to illustrate their impact on drug delivery systems.

Table 1: Representative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. This table demonstrates how linker length, a key feature of molecules like this compound, can influence the degradation potency of PROTACs.

PROTAC CompoundTarget ProteinE3 Ligase LigandLinker Composition (similar to Bis-PEG-acid structure)DC50 (nM)Dmax (%)Reference
PROTAC AERαVHL12-atom PEG-like linker~50>90
PROTAC BERαVHL16-atom PEG-like linker~20>95
PROTAC CTBK1VHL12-atom PEG-like linker>1000<20
PROTAC DTBK1VHL21-atom PEG-like linker~3>95

Table 2: Representative In Vivo Toxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths. This table highlights the effect of PEG linker length on the maximum tolerated dose (MTD) of a targeted therapeutic, indicating that longer PEG chains can reduce systemic toxicity.

ConjugateTargeting MoietyDrug PayloadLinkerMTD (mg/kg)Reference
HMAnti-HER2 AffibodyMMAESMCC (non-PEG)5.0
HP4KMAnti-HER2 AffibodyMMAE4 kDa PEG10.0
HP10KMAnti-HER2 AffibodyMMAE10 kDa PEG20.0

Table 3: Representative Pharmacokinetic Parameters of PEGylated Nanoparticles. This table illustrates how PEGylation, which can be achieved using linkers like this compound, can significantly extend the circulation half-life of nanoparticles.

Nanoparticle FormulationCore MaterialPEGylationHalf-life (t1/2) in hoursReference
AuNPGoldNone< 0.5
PEG-AuNPGoldPEGylated~18
PLGA NPPLGANone~1
PLGA-PEG NPPLGAPEGylated~16

Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step solution-phase synthesis of a PROTAC, where a target protein ligand and an E3 ligase ligand, both containing a primary amine, are sequentially coupled to this compound.

Materials:

  • This compound

  • Amine-containing target protein ligand

  • Amine-containing E3 ligase ligand

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Synthesis of the Ligand-Linker Intermediate a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1 hour to activate one of the carboxylic acid groups. d. In a separate flask, dissolve the amine-containing target protein ligand (0.8 equivalents to ensure mono-substitution) in anhydrous DMF. e. Add the solution of the target protein ligand to the activated this compound solution. f. Add TEA or DIPEA (3 equivalents) to the reaction mixture. g. Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). h. Monitor the reaction progress by LC-MS. i. Upon completion, purify the mono-substituted intermediate (Target Ligand-PEG17-acid) by reverse-phase HPLC. j. Characterize the purified intermediate by LC-MS and NMR.

  • Step 2: Synthesis of the Final PROTAC a. Dissolve the purified Target Ligand-PEG17-acid intermediate (1 equivalent) in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the remaining carboxylic acid group. c. Stir for 1 hour at room temperature. d. In a separate flask, dissolve the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF. e. Add the solution of the E3 ligase ligand to the activated intermediate solution. f. Add TEA or DIPEA (3 equivalents). g. Stir the reaction overnight at room temperature under an inert atmosphere. h. Monitor the reaction by LC-MS. i. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. j. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Functionalization of Amine-Modified Nanoparticles with a Targeting Ligand using this compound

This protocol describes the use of this compound as a crosslinker to attach a targeting ligand to the surface of pre-formed, amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amino-PEG lipids, or polymeric nanoparticles with surface amine groups)

  • This compound

  • EDC and NHS

  • Amine-containing targeting ligand (e.g., a peptide or antibody fragment)

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Coupling Buffer: PBS or HEPES buffer (pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size exclusion chromatography or dialysis cassettes for purification

Procedure:

  • Step 1: Activation of this compound a. Dissolve this compound (10-fold molar excess relative to the targeting ligand) in Activation Buffer. b. Add EDC (2-fold molar excess over this compound) and NHS (5-fold molar excess over this compound). c. Incubate for 15-30 minutes at room temperature to generate the NHS-ester activated linker.

  • Step 2: Conjugation of Activated Linker to Nanoparticles a. Resuspend the amine-functionalized nanoparticles in Coupling Buffer. b. Add the freshly prepared activated this compound solution to the nanoparticle suspension. c. React for 2-4 hours at room temperature with gentle mixing. d. Purify the linker-modified nanoparticles by size exclusion chromatography or dialysis to remove excess unreacted linker and activation reagents.

  • Step 3: Conjugation of Targeting Ligand to Linker-Modified Nanoparticles a. Dissolve the amine-containing targeting ligand in Coupling Buffer. b. Activate the terminal carboxylic acid on the nanoparticle-bound PEG linker by adding EDC (50-fold molar excess relative to the nanoparticles) and NHS (50-fold molar excess). c. Incubate for 15-30 minutes at room temperature. d. Add the targeting ligand solution to the activated nanoparticle suspension. e. React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. f. Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes. g. Purify the final targeted nanoparticles by size exclusion chromatography or dialysis to remove unreacted targeting ligand and quenching reagents.

  • Step 4: Characterization a. Characterize the size and zeta potential of the final targeted nanoparticles using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated targeting ligand using a suitable assay (e.g., BCA protein assay for antibody fragments, or UV-Vis spectroscopy if the ligand has a unique absorbance).

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating a targeted therapeutic constructed with a Bis-PEG-acid linker.

Targeted Therapy Signaling Pathways

HER2 Signaling Pathway: A key target in breast and other cancers. ADCs functionalized with a Bis-PEG-acid linker can be designed to target HER2-positive cells.

HER2_Signaling HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 Signaling Pathway.

BCMA Signaling Pathway in Multiple Myeloma: B-cell maturation antigen (BCMA) is a prominent target for therapies in multiple myeloma. PROTACs using a Bis-PEG-acid linker can be developed to degrade BCMA.

BCMA_Signaling Ligand APRIL / BAFF BCMA BCMA Receptor Ligand->BCMA TRAF TRAF recruitment BCMA->TRAF NFkB NF-κB Pathway TRAF->NFkB JNK JNK Pathway TRAF->JNK Survival Myeloma Cell Proliferation & Survival NFkB->Survival JNK->Survival

Simplified BCMA Signaling Pathway.

Ubiquitin-Proteasome Pathway for PROTACs: This diagram illustrates the mechanism of action for a PROTAC, which relies on a linker such as this compound to induce protein degradation.

PROTAC_Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated Protein Degradation.

Experimental Workflow for In Vitro Evaluation of a PROTAC

This workflow outlines the key steps to assess the efficacy of a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow cluster_workflow In Vitro PROTAC Evaluation Synthesize Synthesize PROTAC (using this compound linker) TreatCells Treat cells with varying PROTAC concentrations Synthesize->TreatCells CellCulture Culture target cells CellCulture->TreatCells LyseCells Lyse cells at different time points TreatCells->LyseCells ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) TreatCells->ViabilityAssay WesternBlot Western Blot for Target Protein Levels LyseCells->WesternBlot Quantify Quantify Protein Degradation (DC50 and Dmax) WesternBlot->Quantify Conclusion Evaluate PROTAC Efficacy Quantify->Conclusion IC50 Determine IC50 ViabilityAssay->IC50 IC50->Conclusion

PROTAC In Vitro Evaluation.

References

Application Notes and Protocols for Surface Modification Using Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and characterization of surfaces modified with Bis-PEG17-acid. This homobifunctional crosslinker is instrumental in creating biocompatible and protein-repellent surfaces, a critical step in various biomedical applications, including drug delivery systems, biosensors, and medical implants.

Introduction to this compound Surface Modification

This compound is a polyethylene glycol (PEG) derivative featuring a carboxylic acid group at each end of its 17-unit PEG chain. This structure allows for the covalent immobilization of the PEG linker onto amine-functionalized surfaces, or for the crosslinking of amine-containing molecules to a surface. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer at the interface, which effectively prevents the non-specific adsorption of proteins and cells, thereby enhancing the biocompatibility of the material.[1][2][3] The reaction proceeds via the activation of the terminal carboxylic acid groups with carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on the surface.[2]

Key Applications

Surface modification with this compound is a versatile technique with broad applications in:

  • Drug Delivery: Functionalization of nanoparticles and liposomes to improve circulation time and reduce immunogenicity.[1]

  • Biomedical Implants: Coating of surfaces to enhance biocompatibility and reduce biofouling.

  • Biosensors: Creation of anti-fouling surfaces to improve signal-to-noise ratio and sensitivity.

  • Cell Culture: Modification of substrates to control cell adhesion and proliferation.

  • PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.

Quantitative Data on Surface Modification

The successful modification of a surface with this compound can be quantified by various analytical techniques. The following tables summarize typical quantitative data obtained from surfaces functionalized with PEG derivatives.

Surface PropertyUnmodified Surface (Typical Values)This compound Modified Surface (Expected Values)Characterization Technique
Water Contact Angle 60° - 80°20° - 40°Goniometry
Protein Adsorption > 100 ng/cm²< 10 ng/cm² (>90% reduction)Quartz Crystal Microbalance with Dissipation (QCM-D), Ellipsometry, XPS
Layer Thickness N/A5 - 15 nmEllipsometry, Atomic Force Microscopy (AFM)

Table 1: Surface Properties Before and After this compound Modification. Expected values are based on typical results for PEGylated surfaces and may vary depending on the substrate, grafting density, and specific process parameters.

ProteinSurfaceAdsorption Reduction (%)Reference
β-caseinStainless Steel> 50%
Bovine Serum Albumin (BSA)Organosilica Particles> 90% (with sufficient grafting density)
Immunoglobulin G (IgG)Organosilica Particles> 90% (with sufficient grafting density)
FibrinogenNiobium OxideDependent on PEG density

Table 2: Examples of Protein Adsorption Reduction on PEG-Modified Surfaces. The level of protein repellency is highly dependent on the grafting density and the size of the protein.

Experimental Protocols

This section provides a detailed methodology for the surface modification of an amine-functionalized substrate with this compound using EDC/NHS chemistry.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, plasma-treated polymer)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas

Protocol for Surface Modification
  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. A common starting concentration is 100 mM for both.

  • Activation of this compound:

    • In a clean reaction vessel, add the this compound solution to the Activation Buffer.

    • Add a molar excess of EDC (typically 2-5 fold) and NHS (typically 1.2-2 fold) relative to the carboxylic acid groups of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle agitation to form the NHS ester.

  • Surface Functionalization:

    • Ensure the amine-functionalized substrate is clean and dry.

    • Immerse the substrate in the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the reaction solution.

    • To quench any unreacted NHS esters, immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature.

    • Rinse the substrate thoroughly with DI water.

    • Dry the modified surface under a stream of nitrogen gas.

    • Store the functionalized substrate in a desiccator or under an inert atmosphere.

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Final Steps prep_peg This compound Solution activation Activation of Carboxylic Acid Groups (pH 4.5-6.0) prep_peg->activation prep_edc_nhs EDC/NHS Solution prep_edc_nhs->activation coupling Coupling to Amine Surface (pH 7.2-7.5) activation->coupling quenching Quenching coupling->quenching washing Washing & Drying quenching->washing

Caption: Experimental workflow for surface modification.

reaction_pathway peg_acid This compound (R-COOH) o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC nhs NHS nhs_ester NHS-ester (semi-stable) o_acylisourea->nhs_ester + NHS amide_bond Stable Amide Bond (Surf-NH-CO-R) nhs_ester->amide_bond + Surf-NH2 amine_surface Amine-functionalized Surface (Surf-NH2) amine_surface->amide_bond

Caption: Reaction pathway for EDC/NHS coupling.

References

Troubleshooting & Optimization

How to improve Bis-PEG17-acid conjugation reaction yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Bis-PEG17-acid conjugation reactions and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugation yield is consistently low. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a common issue that can stem from several factors throughout the experimental process. Below is a troubleshooting guide to help you identify and address the root cause.

Troubleshooting Guide for Low Conjugation Yield

Potential Cause Recommended Action Explanation
Suboptimal pH Ensure the two-step pH procedure is followed: Activation Step: pH 4.5-6.0. Conjugation Step: pH 7.0-8.0. Use non-amine-containing buffers like MES for activation and PBS, HEPES, or borate buffer for conjugation.[1][2][3][4]The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) to minimize hydrolysis of the NHS ester. The subsequent reaction with the primary amine is most efficient at a slightly basic pH (7.0-8.0) where the amine is deprotonated and more nucleophilic.[1]
Reagent Quality and Stoichiometry Use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use. Optimize the molar ratio of EDC/NHS to this compound (typically a 2- to 5-fold molar excess of EDC/NHS is recommended). Also, optimize the molar ratio of the activated PEG to the amine-containing molecule (a 1.1 to 1.5-fold molar excess of activated PEG is a good starting point).EDC and NHS are moisture-sensitive and can lose activity over time. Using an excess of these reagents drives the activation reaction forward. A slight excess of the activated PEG can help ensure complete conjugation of the target molecule.
Hydrolysis of Activated PEG Minimize the time the activated this compound is in an aqueous solution before the addition of the amine-containing molecule. Perform the reaction at room temperature or 4°C.The NHS ester intermediate is susceptible to hydrolysis, which deactivates it and prevents conjugation. Lowering the temperature can reduce the rate of hydrolysis.
Presence of Competing Nucleophiles Ensure your buffers and sample do not contain primary amines (e.g., Tris, glycine) or other strong nucleophiles that can compete with your target molecule for reaction with the activated PEG.Competing nucleophiles will react with the activated PEG, reducing the amount available for conjugation to your target molecule and thereby lowering the yield.
Inefficient Purification Select an appropriate purification method based on the properties of your conjugate. Common methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and dialysis/ultrafiltration.Improper purification can lead to the loss of your desired conjugate, resulting in an apparent low yield. SEC separates based on size, while IEX separates based on charge, which can be altered by PEGylation.

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side product in EDC/NHS chemistry is the formation of an N-acylisourea byproduct, which can occur if the NHS ester does not react with an amine. Additionally, at higher pH and with a large excess of EDC, an EDC-derived adduct can form with the amine group of the target molecule.

To minimize side products:

  • Optimize Reagent Ratios: Avoid a large excess of EDC. A 10-fold excess has been shown to lead to adduct formation.

  • Control pH: Maintain the recommended pH ranges for the activation and conjugation steps.

  • Purification: Utilize chromatographic techniques like SEC or IEX to separate the desired conjugate from side products.

Q3: How can I confirm that my conjugation reaction was successful?

A3: Several analytical techniques can be used to characterize the conjugate and confirm the success of the reaction.

Analytical Technique Information Provided
HPLC (High-Performance Liquid Chromatography) Separation of the conjugate from unreacted starting materials and byproducts. Can be used to assess purity.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the molecular weight of the conjugate, confirming the addition of the this compound linker.
NMR (Nuclear Magnetic Resonance) Spectroscopy Can provide structural information and confirm the formation of the amide bond. The characteristic repeating ethylene glycol protons of the PEG linker appear around 3.6 ppm in 1H NMR.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) For protein conjugations, a successful reaction will show a shift in the molecular weight of the protein band.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general two-step procedure for the conjugation of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (optional, for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use.

    • Dissolve the this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • To the this compound solution, add a 2- to 5-fold molar excess of EDC and NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis/ultrafiltration to remove unreacted reagents and byproducts.

Data Presentation

Table 1: Effect of pH on Conjugation Efficiency

The following table summarizes the general effect of pH on the efficiency of the activation and coupling steps in an EDC/NHS mediated conjugation.

pH Range Activation Efficiency (Carboxyl Group) Coupling Efficiency (Amine Reaction) Overall Yield
4.5 - 5.5HighLowModerate
6.0 - 7.0ModerateModerateModerate-High
7.0 - 8.0LowHighHigh
> 8.5Very LowHighLow
Note: A two-step process, with activation at a lower pH followed by conjugation at a higher pH, is often employed to achieve optimal overall yield.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_analysis 5. Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activate this compound with EDC/NHS (pH 4.5-6.0) prep_peg->activation prep_target Dissolve Amine-Molecule in Coupling Buffer conjugation React Activated PEG with Amine-Molecule (pH 7.0-8.0) prep_target->conjugation prep_edc_nhs Prepare Fresh EDC/NHS Stocks prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (e.g., with Tris or Hydroxylamine) conjugation->quenching purification Purify Conjugate (SEC, IEX, etc.) quenching->purification analysis Analyze Product (HPLC, MS, NMR) purification->analysis

Caption: Workflow for this compound Conjugation.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product peg_acid This compound (R-COOH) o_acylisourea O-acylisourea Intermediate (Unstable) peg_acid->o_acylisourea + EDC amine Amine-Containing Molecule (R'-NH2) conjugate PEG-Conjugate (Stable Amide Bond) amine->conjugate edc EDC nhs NHS nhs_ester NHS Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS nhs_ester->conjugate + R'-NH2

Caption: Chemical Pathway of EDC/NHS Mediated Conjugation.

References

Technical Support Center: Optimizing EDC/NHS Activation of Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the EDC/NHS activation of Bis-PEG17-acid. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of EDC/NHS chemistry with this compound?

A1: The EDC/NHS coupling process involves two critical pH-dependent steps:

  • Activation Step: The activation of the carboxyl groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1] A common buffer choice for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

  • Coupling Step: The subsequent reaction of the NHS-activated this compound with a primary amine-containing molecule is most efficient at a pH of 7.0 to 8.5.[1][3] For this step, phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a standard choice. It is crucial to raise the pH after the activation step for optimal coupling.

Q2: What are the recommended buffers for this reaction, and which should I avoid?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.

  • Recommended Buffers:

    • Activation (pH 4.5-6.0): MES buffer is highly recommended.

    • Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable choices.

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will interfere with the coupling chemistry and should be avoided.

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and require proper handling to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before use, allow the reagent vials to equilibrate to room temperature before opening to prevent condensation.

  • Solution Preparation: Prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments. For frequent use, consider preparing single-use aliquots.

Q4: What are the recommended molar ratios of EDC and NHS to this compound?

A4: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of the this compound. A suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups. Optimization of these ratios is often necessary to achieve the desired coupling efficiency.

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to terminate the reaction and deactivate any remaining reactive NHS esters. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS esters.

  • Primary Amine-Containing Buffers: Buffers such as Tris or glycine can also be used to quench the reaction. However, be aware that these will modify any remaining activated carboxyl groups.

  • 2-Mercaptoethanol: This can be used to quench the EDC in a two-step coupling protocol before the addition of the amine-containing molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Coupling Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.Purchase fresh reagents and store them desiccated at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Suboptimal pH: The activation and coupling steps have distinct optimal pH ranges.Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for the activation step and then raise the pH to 7.2-8.5 for the coupling step with a buffer like PBS.
Inappropriate Buffer: The presence of primary amines or carboxylates in the buffer will compete with the reaction.Use non-amine, non-carboxylate buffers such as MES for activation and PBS or borate buffer for coupling.
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions.Perform the reaction steps as quickly as possible after adding the reagents. Consider a two-step protocol to stabilize the activated acid as an NHS ester.
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein or molecule of interest to aggregate.Ensure your molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.
High EDC Concentration: In some instances, a large excess of EDC can lead to precipitation.If you are observing precipitation with a high molar excess of EDC, try reducing the concentration.

Experimental Protocols

Two-Step EDC/NHS Activation and Coupling of this compound

This protocol is designed to first activate the carboxyl groups of this compound and then, in a second step, couple it to an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent side reactions with the amine-containing molecule, remove excess EDC and by-products using a desalting column equilibrated with Coupling Buffer. This will also serve to adjust the pH for the next step.

  • Coupling to Amine-containing Molecule:

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other by-products.

Visualizations

EDC_NHS_Activation_Pathway cluster_hydrolysis Bis_PEG17_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Bis_PEG17_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Bis_PEG17_Acid NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis NHS NHS NHS_Ester->Bis_PEG17_Acid Amide_Bond Stable Amide Bond (-CO-NH-R) NHS_Ester->Amide_Bond + R-NH2 Hydrolysis2 Hydrolysis Amine_Molecule Amine-Molecule (R-NH2)

Caption: EDC/NHS activation chemistry for this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Equilibrate, Dissolve) Start->Prepare_Reagents Activation Activation Step (this compound + EDC/NHS) pH 4.5-6.0 (MES Buffer) Prepare_Reagents->Activation Buffer_Exchange Optional: Buffer Exchange (Desalting Column) Activation->Buffer_Exchange Coupling Coupling Step (+ Amine-Molecule) pH 7.0-8.5 (PBS Buffer) Activation->Coupling (One-pot) Buffer_Exchange->Coupling Quenching Quench Reaction (e.g., Hydroxylamine) Coupling->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification End End Purification->End

Caption: A typical experimental workflow for EDC/NHS coupling.

Troubleshooting_Logic Start Low/No Yield? Check_Reagents Reagents Fresh & Stored Properly? Start->Check_Reagents Yes Check_pH pH of Buffers Correct? Check_Reagents->Check_pH Yes Action_Reagents Use Fresh Reagents Check_Reagents->Action_Reagents No Check_Buffer_Comp Buffer Composition Correct? Check_pH->Check_Buffer_Comp Yes Action_pH Adjust pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Check_pH->Action_pH No Check_Precipitation Precipitation Observed? Check_Buffer_Comp->Check_Precipitation Yes Action_Buffer_Comp Use Non-Amine/Carboxylate Buffers Check_Buffer_Comp->Action_Buffer_Comp No Action_Precipitation Check Solubility / Reduce EDC Conc. Check_Precipitation->Action_Precipitation Yes

Caption: A troubleshooting decision tree for low coupling yield.

References

How to prevent hydrolysis of activated Bis-PEG-acid esters

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Activated Bis-PEG-Acid Esters

Welcome to the technical support center for activated Bis-PEG-acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and to troubleshoot common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of activated Bis-PEG-acid ester degradation?

The primary cause of degradation for activated Bis-PEG-acid esters, such as Bis-PEG-NHS esters, is hydrolysis.[1][2] The activated ester group, most commonly an N-hydroxysuccinimide (NHS) ester, is susceptible to reaction with water (hydrolysis), which cleaves the ester bond and results in an inactive carboxylate.[1][3] This hydrolysis reaction directly competes with the desired conjugation reaction with primary amines on your target molecule.[4]

Q2: How does pH affect the stability of my activated PEG ester?

pH is a critical factor influencing the stability of activated PEG esters. The rate of hydrolysis is significantly accelerated at higher pH values. While the desired reaction with primary amines is also favored at a slightly alkaline pH (where the amines are deprotonated and more nucleophilic), a pH above 8.5-9.0 dramatically increases the rate of hydrolysis, reducing the yield of your conjugated product. The optimal pH for most NHS ester conjugation reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of 7.2 to 8.5. For many applications, a pH of 8.3-8.5 is considered optimal.

Q3: Which buffers are recommended for conjugation reactions?

It is crucial to use amine-free buffers for conjugation reactions. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.

Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.

Q4: How should I prepare and store my activated Bis-PEG-acid ester reagents to minimize hydrolysis?

Proper storage and handling are essential for maintaining the reactivity of your activated PEG esters.

  • Storage of Solid Reagent: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, a temperature of -20°C or lower is suggested.

  • Equilibration: Before opening a new vial of reagent, always allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.

  • Preparing Stock Solutions: If the ester is not soluble in your aqueous reaction buffer, dissolve it in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure you are using high-quality, anhydrous solvents.

  • Use of Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C, but fresh preparations are always recommended for best results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of the activated PEG ester. - Ensure the activated PEG ester is stored properly under desiccated conditions and brought to room temperature before opening. - Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. - Perform the reaction at the optimal pH of 7.2-8.5. Avoid higher pH values where hydrolysis is rapid. - Minimize the time the activated PEG is in an aqueous buffer before the conjugation reaction.
Incorrect buffer composition. - Verify that the reaction buffer is free of primary amines (e.g., Tris, glycine). - If your protein sample is in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES) before starting the reaction.
Suboptimal pH of the reaction buffer. - Check the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines on your target molecule.
Inconsistent Results Between Experiments Variable reagent quality due to hydrolysis. - Purchase high-quality activated Bis-PEG-acid esters from a reputable supplier. - Aliquot the solid reagent upon receipt to minimize repeated exposure of the entire batch to atmospheric moisture.
Acidification of the reaction mixture. - During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction pH. - Monitor the pH throughout the reaction or use a more concentrated buffer to maintain a stable pH.
Protein Aggregation or Precipitation High concentration of organic solvent. - The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% (v/v). Higher concentrations may denature your protein.
Protein instability at the reaction pH or temperature. - If your protein is not stable at the optimal pH for conjugation, you may need to perform the reaction at a lower pH (e.g., 7.2-7.5) and extend the reaction time. - Running the reaction at 4°C can also help maintain protein stability and slow the rate of hydrolysis.

Quantitative Data Summary

The stability of activated NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for half of the reactive ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.4Not Specified>120 minutes
8.0Not Specified~1 hour
8.6410 minutes
9.0Not Specified<9 minutes

Experimental Protocols

General Protocol for Protein Labeling with a Bis-PEG-NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5 (an optimal starting point is often 8.3).

  • Protein Solution Preparation: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Activated PEG Ester Solution Preparation: Immediately before use, allow the vial of Bis-PEG-NHS ester to warm to room temperature. Dissolve the required amount in a small volume of anhydrous DMSO or DMF.

  • Reaction Initiation: Add the calculated amount of the dissolved Bis-PEG-NHS ester to the protein solution. A 5- to 20-fold molar excess of the ester over the protein is a common starting point, but this may need to be optimized. Gently mix the solution immediately.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The longer incubation at a lower temperature can be beneficial for sensitive proteins and to minimize hydrolysis.

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted Bis-PEG-NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Visualizations

Hydrolysis_Pathway cluster_desired Desired Reaction Pathway cluster_competing Competing Hydrolysis Pathway Activated_Ester Activated Bis-PEG-NHS Ester (Reactive) Conjugated_Product Stable Amide Bond (PEGylated Product) Activated_Ester->Conjugated_Product Aminolysis Hydrolyzed_Product Inactive Carboxylate (Hydrolyzed PEG) Activated_Ester->Hydrolyzed_Product Hydrolysis Amine Primary Amine (e.g., on Protein) Amine->Conjugated_Product Water Water (H₂O) (Hydrolysis) Water->Hydrolyzed_Product

Caption: Competing reaction pathways for an activated Bis-PEG-NHS ester.

Troubleshooting_Workflow Start Start: Low/No Conjugation Yield Check_Reagents Check Reagent Storage & Handling Start->Check_Reagents Check_Buffer Check Buffer Composition & pH Check_Reagents->Check_Buffer [Reagents OK] Improper_Storage Improper Storage? (Moisture, Temp) Check_Reagents->Improper_Storage [Problem Found] Check_Conditions Review Reaction Conditions Check_Buffer->Check_Conditions [Buffer OK] Amine_Buffer Amine-containing buffer? (Tris, Glycine) Check_Buffer->Amine_Buffer [Problem Found] Incorrect_pH pH outside 7.2-8.5? Check_Buffer->Incorrect_pH [Problem Found] Success Successful Conjugation Check_Conditions->Success [Conditions OK] Time_Temp Suboptimal Time/ Temperature? Check_Conditions->Time_Temp [Problem Found] Sol_Storage Solution: Store desiccated at -20°C. Equilibrate before use. Improper_Storage->Sol_Storage Sol_Buffer Solution: Buffer exchange to amine-free buffer (e.g., PBS). Amine_Buffer->Sol_Buffer Sol_pH Solution: Adjust pH to 7.2-8.5. Incorrect_pH->Sol_pH Sol_Conditions Solution: Optimize time/ temp (e.g., 4°C overnight). Time_Temp->Sol_Conditions Sol_Storage->Check_Reagents Sol_Buffer->Check_Buffer Sol_pH->Check_Buffer Sol_Conditions->Check_Conditions

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification Strategies for PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of Proteolysis Targeting Chimeras (PROTACs) containing long polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PROTACs with long PEG linkers?

A1: The purification of PROTACs, especially those with long PEG linkers, presents several unique challenges. The large size and inherent hydrophobicity of the PROTAC molecule, combined with the properties of the PEG linker, can complicate separation from impurities.[1] Key challenges include:

  • Product Heterogeneity: The synthesis can result in a mixture of PROTACs with varying numbers of PEG units (PEGamers) and positional isomers, where the PEG chain is attached at different locations on the molecule.[1]

  • Co-elution of Impurities: Unreacted starting materials, excess PEGylating reagent, and reaction byproducts often have similar chromatographic behavior to the desired PROTAC, leading to co-elution.[1]

  • Poor Solubility and Aggregation: The hydrophobic nature of the core PROTAC molecule can lead to solubility issues and aggregation, which can be exacerbated by the long PEG chain under certain conditions.

  • Broad Peaks in Chromatography: The flexibility and size of the long PEG linker can lead to broad peaks during chromatographic separation, making it difficult to achieve high resolution.

Q2: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A2: A multi-step purification strategy is often necessary to achieve high purity. The most common and effective techniques include:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the target PROTAC from less polar and more polar impurities. C4, C8, or C18 columns are typically used.[1]

  • Size Exclusion Chromatography (SEC): SEC is particularly useful for removing small molecule impurities, such as unreacted starting materials and excess PEGylation reagents, based on the significant size difference between these and the much larger PROTAC.[2]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. It can be effective in separating PROTACs from impurities with different charge states and can sometimes resolve positional isomers due to differences in charge shielding by the PEG linker.

Q3: How can I remove unreacted PEGylating reagent from my purified PROTAC?

A3: Removing excess PEGylating reagent is a common challenge. Several methods can be employed:

  • Size Exclusion Chromatography (SEC): This is often the most effective method due to the large size difference between the PROTAC and the free PEG reagent.

  • Dialysis or Tangential Flow Filtration (TFF): For very large PROTACs, these techniques can be used to separate the product from smaller PEG molecules.

  • Precipitation: In some cases, the PROTAC can be selectively precipitated, leaving the more soluble PEG reagent in the supernatant.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs with long PEG linkers.

Issue 1: Broad or Tailing Peaks in RP-HPLC
Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Add a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase to suppress silanol interactions. - Use a column with end-capping.
Poor Sample Solubility in Mobile Phase - Ensure the sample is fully dissolved in the initial mobile phase before injection. - Consider using a stronger organic solvent in the initial mobile phase if solubility is an issue.
Column Overload - Reduce the amount of sample injected onto the column.
Slow Mass Transfer due to Long PEG Chain - Decrease the flow rate to allow more time for equilibration. - Increase the column temperature to improve mass transfer kinetics.
Issue 2: Co-elution of PROTAC with Impurities
Possible Cause Troubleshooting Steps
Similar Polarity of PROTAC and Impurity - Optimize the gradient in RP-HPLC. A shallower gradient can improve resolution. - Change the stationary phase (e.g., from C18 to C8 or Phenyl) to alter selectivity. - Employ an orthogonal purification method like IEX or SEC.
Presence of Positional Isomers - High-resolution analytical HPLC or IEX may be required to separate positional isomers.
Unreacted Starting Material - If the starting material is significantly smaller, use SEC as a preliminary cleanup step.
Issue 3: Low Recovery of the PROTAC
Possible Cause Troubleshooting Steps
Irreversible Adsorption to the Column - Passivate the HPLC system and column with a blank injection of a high concentration of a similar, but less valuable, compound. - Add a small amount of an organic modifier or a competing agent to the mobile phase.
Precipitation on the Column - Ensure the sample is fully solubilized before injection. - Decrease the initial aqueous percentage of the mobile phase.
Aggregation of the PROTAC - Add detergents or organic solvents (e.g., isopropanol) to the sample and mobile phase to disrupt aggregation. - Optimize the pH and salt concentration of the buffers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification of PEGylated PROTACs.

Table 1: Impact of PEG Linker Length on RP-HPLC Retention Time

PROTACPEG Linker Length (n)ColumnMobile Phase AMobile Phase BGradientRetention Time (min)
PROTAC-X4C180.1% TFA in Water0.1% TFA in Acetonitrile20-80% B in 20 min15.2
PROTAC-X8C180.1% TFA in Water0.1% TFA in Acetonitrile20-80% B in 20 min16.8
PROTAC-X12C180.1% TFA in Water0.1% TFA in Acetonitrile20-80% B in 20 min18.1
PROTAC-Y6C80.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile30-90% B in 15 min12.5
PROTAC-Y10C80.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile30-90% B in 15 min13.9

Note: Data is illustrative and compiled from general chromatographic principles. Actual retention times will vary based on the specific PROTAC and experimental conditions.

Experimental Protocols

Protocol 1: General Purification Workflow for PEGylated PROTACs

This protocol outlines a typical multi-step approach for purifying PROTACs with long PEG linkers.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Initial Cleanup (Optional) cluster_2 Step 2: Primary Purification cluster_3 Step 3: Polishing (If necessary) cluster_4 Final Product A Crude PROTAC B Size Exclusion Chromatography (SEC) A->B Load C Removes small molecule impurities (e.g., unreacted PEG, starting materials) B->C D Reverse Phase HPLC (RP-HPLC) B->D Collect Fractions E Separates based on hydrophobicity D->E F Ion Exchange Chromatography (IEX) D->F Collect Fractions G Separates based on charge (can resolve isomers) F->G H Pure PEGylated PROTAC F->H Final Fractions

Caption: A typical multi-step purification workflow for PEGylated PROTACs.

Protocol 2: Detailed Reverse Phase HPLC (RP-HPLC) Method
  • Column Selection: Choose a C4, C8, or C18 column based on the hydrophobicity of the PROTAC. C4 and C8 are often preferred for large, hydrophobic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude or partially purified PROTAC in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or DMSO). Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: 30-40 °C to improve peak shape.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes. Hold at high organic for 5 minutes to elute all components, then re-equilibrate the column at the initial conditions for 10-15 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the solvent by lyophilization or rotary evaporation.

Protocol 3: Detailed Size Exclusion Chromatography (SEC) Method
  • Column Selection: Choose a SEC column with a pore size appropriate for the molecular weight of the PROTAC.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline - PBS) or a volatile buffer like ammonium bicarbonate if lyophilization is required.

  • Sample Preparation: Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: Set a low flow rate (e.g., 0.5 mL/min) to ensure good resolution.

    • Column Temperature: Ambient temperature is usually sufficient.

  • Injection and Elution: Inject the sample and elute with the isocratic mobile phase. The PROTAC should elute in the earlier fractions, while smaller impurities will be retained longer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure PROTAC.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts in PROTAC purification.

G cluster_0 Impurity Profile cluster_1 Purification Technique A Unreacted PROTAC X RP-HPLC A->X Separable B Excess PEG Reagent Y SEC B->Y Highly Separable C PEGamers C->X Potentially Separable Z IEX C->Z Potentially Separable D Positional Isomers D->X Difficult to Separate D->Z Potentially Separable

Caption: Relationship between impurity type and effective purification technique.

G A Broad Peaks in HPLC B Secondary Interactions A->B C Poor Solubility A->C D Column Overload A->D E Add TFA/Formic Acid B->E F Optimize Sample Solvent C->F G Reduce Injection Volume D->G

Caption: Troubleshooting logic for broad peaks in HPLC purification.

References

Common side reactions in Bis-PEG17-acid coupling and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Bis-PEG17-acid for bioconjugation. The following frequently asked questions (FAQs) and troubleshooting guides address common side reactions and offer strategies to avoid them, ensuring successful and reproducible coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinker. It consists of a 17-unit polyethylene glycol (PEG) spacer with a carboxylic acid group at each end. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions. The terminal carboxylic acid groups can be activated to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form stable amide bonds. This reagent is often used to crosslink molecules, such as creating protein dimers or conjugating molecules to amine-functionalized surfaces.

Q2: What is the most common reaction mechanism for coupling this compound to a protein?

The most prevalent method for coupling this compound to primary amines on a protein is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group on the this compound to form a highly reactive O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester and Subsequent Amide Bond: The unstable O-acylisourea intermediate can react directly with a primary amine. However, to improve reaction efficiency and the stability of the activated species in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester.[1] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

Q3: What are the primary side reactions I should be aware of during this compound coupling?

The most common side reactions include:

  • Intermolecular Cross-linking and Aggregation: Due to its bifunctional nature, this compound can link multiple protein molecules together, leading to the formation of high molecular weight aggregates, which may precipitate out of solution.[2]

  • Hydrolysis of the Activated Ester: The activated NHS ester is susceptible to hydrolysis in aqueous buffers. This reaction competes with the desired aminolysis (amide bond formation) and results in the regeneration of the carboxylic acid, rendering that end of the PEG molecule unreactive.[3]

  • Formation of N-acylurea: The O-acylisourea intermediate formed during EDC activation can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction is more prevalent in the absence of a suitable nucleophile (like NHS or the target amine) and can be promoted by certain reaction conditions.

Q4: How can I control the reaction to favor mono-conjugation (attachment of only one end of the this compound to a protein)?

Achieving mono-conjugation with a homobifunctional linker is challenging but can be favored by:

  • Using a Large Molar Excess of the Target Protein: By providing a high concentration of amine groups relative to the this compound, you increase the probability that each end of the PEG linker will react with a different protein molecule, with the primary product being a PEGylated protein. However, this is generally not the intended use of a bis-functional linker. A more common approach to achieve mono-PEGylation is to use a mono-functional PEG derivative.

  • Statistical Control During Activation: It is possible to favor mono-activation of the this compound by using a sub-stoichiometric amount of the activating agents (EDC and NHS) relative to the this compound in a separate activation step, followed by purification of the mono-activated species. However, this can be a complex process.

Q5: How can I promote the formation of a protein dimer with this compound?

To favor the formation of a protein dimer, you need to carefully control the stoichiometry of the reaction. A good starting point is to use a 2:1 molar ratio of the protein to the this compound. This ratio provides one protein molecule for each end of the PEG linker. It is crucial to perform small-scale optimization experiments to determine the ideal ratio for your specific protein.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling agents (EDC/NHS).2. Presence of primary amines in the buffer (e.g., Tris, glycine).3. Incorrect pH for activation or coupling.4. Hydrolysis of the activated NHS ester.1. Use fresh, high-quality EDC and NHS. Store desiccated at -20°C.2. Perform a buffer exchange into an amine-free buffer like PBS or MES.3. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.4. Add the activated this compound to the protein solution immediately after the activation step.
Protein Aggregation / Precipitation 1. Intermolecular cross-linking caused by the bifunctional nature of this compound.2. High protein concentration.3. Suboptimal reaction conditions (pH, temperature) leading to protein instability.4. High molar ratio of this compound to protein.1. Optimize the molar ratio of protein to this compound (start with a 2:1 ratio for dimerization).2. Reduce the protein concentration in the reaction mixture.3. Perform the reaction at a lower temperature (e.g., 4°C) and screen for optimal buffer conditions for your protein's stability.4. Systematically decrease the molar ratio of this compound. Consider stepwise addition of the PEG reagent.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of this compound to protein is not optimized.2. Multiple reactive sites on the protein with similar accessibility and reactivity.1. Systematically vary the molar ratio of this compound to protein to find the optimal balance for your desired product.2. Adjust the reaction pH to favor more selective modification (e.g., lower pH can increase selectivity for the N-terminus over lysine residues).
Presence of N-acylurea Side Product 1. Rearrangement of the O-acylisourea intermediate, especially in the absence of NHS or at a higher pH.1. Always use NHS or Sulfo-NHS in conjunction with EDC to convert the unstable O-acylisourea to a more stable NHS ester.2. Maintain the recommended pH for the activation and coupling steps.
Loss of Biological Activity of the Protein 1. PEG chain is attached at or near the protein's active site, causing steric hindrance.2. The reaction conditions have denatured the protein.1. If possible, protect the active site during the reaction by adding a substrate or competitive inhibitor.2. Optimize reaction conditions (pH, temperature) for better protein stability. Confirm protein integrity after the reaction using biophysical methods (e.g., Circular Dichroism).

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the activation of the carboxylic acid groups on this compound to form NHS esters, making them reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a concentration that is a 1.5 to 2-fold molar excess over the carboxylic acid groups of this compound. For example, for a 10 mM final concentration of this compound, you would have 20 mM of carboxylic acid groups, so you would use 30-40 mM of EDC and NHS.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • The activated this compound is now ready for immediate use in the coupling reaction.

Protocol 2: Coupling of Activated this compound to a Protein

This protocol outlines the reaction of the activated this compound with primary amines on a target protein.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Add the freshly prepared activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized based on the desired outcome (e.g., 1:2 for dimerization).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Analyze the purified conjugate using SDS-PAGE to visualize the formation of higher molecular weight species (e.g., dimers) and LC-MS to confirm the identity and purity of the product.

Visualizations

Experimental Workflow for this compound Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Purification & Analysis prep_peg Dissolve this compound in DMF/DMSO activation Activation: Mix PEG and EDC/NHS solutions (15-30 min @ RT) prep_peg->activation prep_edc_nhs Dissolve EDC & NHS in Activation Buffer (pH 6.0) prep_edc_nhs->activation prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) coupling Coupling: Add activated PEG to protein (2h @ RT or O/N @ 4°C) prep_protein->coupling activation->coupling quenching Quenching: Add Tris or Hydroxylamine coupling->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification analysis Analysis (SDS-PAGE, LC-MS) purification->analysis

Caption: A step-by-step workflow for this compound coupling to proteins.

Troubleshooting Logic for Aggregation in this compound Coupling

G start Aggregation Observed During Coupling check_ratio Is the molar ratio of Bis-PEG-acid:Protein optimized? start->check_ratio check_conc Is the protein concentration high? check_ratio->check_conc No adjust_ratio Systematically vary molar ratio (e.g., decrease PEG or use stepwise addition) check_ratio->adjust_ratio Yes check_cond Are reaction conditions (pH, temp) optimal for protein stability? check_conc->check_cond No lower_conc Reduce protein concentration check_conc->lower_conc Yes optimize_cond Lower temperature to 4°C Screen for optimal buffer/pH check_cond->optimize_cond Yes re_evaluate Re-evaluate Experiment check_cond->re_evaluate No adjust_ratio->re_evaluate lower_conc->re_evaluate optimize_cond->re_evaluate

Caption: Troubleshooting guide for aggregation issues in this compound coupling.

References

Technical Support Center: Enhancing In-Vivo Stability of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vivo application of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: My PEGylated protein shows a shorter than expected in-vivo half-life. What are the potential causes and solutions?

A1: A shorter-than-expected in-vivo half-life of a PEGylated protein can stem from several factors. A primary cause can be rapid clearance by the mononuclear phagocyte system (MPS).[1] This can be exacerbated by the generation of anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated molecule.[2][3] Additionally, the size of the PEGylated molecule might be below the renal filtration threshold, leading to rapid excretion.[4][5]

Troubleshooting Steps:

  • Optimize PEG Molecular Weight (MW): Increasing the MW of the PEG chain can significantly enhance the hydrodynamic volume of the molecule, thereby reducing renal clearance and increasing circulation time. For instance, increasing the PEG MW from 5 kDa to 20 kDa on nanoparticles has been shown to decrease liver uptake and prolong in-vivo circulation.

  • Consider PEG Architecture: Branched or multi-arm PEGs can offer better shielding of the core molecule from immune recognition and enzymatic degradation compared to linear PEGs of the same total MW.

  • Investigate Anti-PEG Antibodies: If repeated administration is performed, consider the possibility of an anti-PEG immune response. Assays like ELISA can be used to detect anti-PEG antibodies in plasma samples.

  • Evaluate Linker Stability: Ensure the linker chemistry used for PEGylation is stable under physiological conditions. Premature cleavage of the PEG chain will expose the native molecule to its original rapid clearance mechanisms.

Q2: I'm observing a significant loss of biological activity after PEGylation. How can I mitigate this?

A2: A common challenge with PEGylation is the steric hindrance imposed by the PEG chains, which can mask the active sites of the protein or hinder its interaction with its target receptor. The degree of activity loss is often dependent on the size, number, and attachment site of the PEG molecules.

Solutions:

  • Site-Specific PEGylation: Instead of random PEGylation on multiple sites (e.g., lysine residues), employ site-specific conjugation techniques to attach PEG at a location distant from the active site. This can help preserve the protein's native conformation and function.

  • Optimize PEG Size and Density: Use the smallest PEG chain that provides the desired half-life extension. Over-PEGylation with very large or numerous PEG chains is more likely to cause significant loss of activity.

  • Utilize Cleavable Linkers: Employ linkers that are stable in circulation but are cleaved at the target site (e.g., in the acidic tumor microenvironment or by specific enzymes). This "de-PEGylation" strategy can release the fully active molecule at the desired location.

Q3: My PEGylated liposomes are showing instability and premature drug release in vivo. What factors should I investigate?

A3: The in-vivo stability of PEGylated liposomes is a multifactorial issue. Instability can be caused by interactions with blood components, leading to the formation of a "protein corona" that can disrupt the liposomal membrane. Additionally, desorption of the PEG-lipid from the liposome surface can lead to a loss of the protective "stealth" properties.

Troubleshooting and Optimization Strategies:

  • Optimize Lipid Composition: The choice of lipids and cholesterol content is crucial for bilayer rigidity and stability. Using lipids with higher phase transition temperatures can increase stability.

  • Anchor PEG Securely: The stability of the PEG anchor within the lipid bilayer is critical. Cholesterol-based anchors have been shown to provide higher stability and longer circulation times compared to some phospholipid anchors.

  • Control PEG Surface Density: A high surface density of PEG in a "brush" conformation provides better steric protection against opsonization and MPS uptake compared to a lower density "mushroom" conformation.

  • Evaluate PEG Linker Length: The length of the PEG linker can influence the targeting ability and stability of the liposome. Longer linkers may provide better exposure of targeting ligands.

Troubleshooting Guide

Problem Potential Causes Recommended Actions & Experiments
Low Yield of mono-PEGylated Product Non-optimal reaction conditions (pH, temperature, molar ratio).Optimize the molar ratio of PEG reagent to the protein. Adjust pH and temperature to control the reaction kinetics. Use site-directed PEGylation techniques for better control.
Non-specific PEGylation leading to a heterogeneous mixture.Characterize the product mixture using techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), and Mass Spectrometry to determine the degree of PEGylation.
Aggregation of PEGylated Molecule Hydrophobic interactions between exposed protein regions.Increase the PEG density or use branched PEGs for better surface shielding. Optimize the formulation buffer (e.g., pH, ionic strength, excipients).
Instability of the core molecule.Assess the stability of the non-PEGylated molecule under the same conditions.
Unexpected Toxicity in Animal Models Accumulation of PEG in tissues, particularly the liver and spleen.Use lower doses if therapeutically viable. Consider using biodegradable linkers or alternative polymers. Histopathological analysis of major organs is recommended.
Immunogenicity leading to hypersensitivity reactions.Screen for pre-existing anti-PEG antibodies in the animal strain. Monitor for signs of anaphylaxis upon administration.

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on In-Vivo Half-Life

Molecule TypePEG Molecular Weight (kDa)Fold Increase in Half-Life (Compared to non-PEGylated)Reference
Affibody-Drug Conjugate42.5
Affibody-Drug Conjugate1011.2
Recombinant Human TIMP-120~25
Interferon alpha-2b12~5-13

Table 2: Impact of PEGylation on Nanoparticle Circulation

Nanoparticle/MicellePEG Molecular Weight (kDa)Circulation Half-LifeReference
Polymer-based Micelles54.6 min
Polymer-based Micelles107.5 min
Polymer-based Micelles2017.7 min
PLA-PEG Nanoparticles5Shorter circulation
PLA-PEG Nanoparticles20Longer circulation

Key Experimental Protocols

Protocol 1: Characterization of PEGylation Efficiency by SDS-PAGE
  • Objective: To qualitatively assess the extent of PEGylation and the distribution of PEGylated species.

  • Materials:

    • PEGylated protein sample

    • Non-PEGylated protein control

    • SDS-PAGE gels (gradient or fixed concentration appropriate for the expected size range)

    • Laemmli sample buffer

    • Running buffer

    • Coomassie Brilliant Blue or silver stain

    • Molecular weight standards

  • Methodology:

    • Prepare samples by mixing the protein (PEGylated and non-PEGylated) with Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes (if the protein is heat-stable).

    • Load the samples and molecular weight standards onto the SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel using Coomassie Blue or silver stain to visualize the protein bands.

  • Expected Results: PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as higher molecular weight bands. The presence of multiple bands will indicate a heterogeneous mixture of mono-, di-, and multi-PEGylated species.

Protocol 2: In-Vivo Half-Life Determination of a PEGylated Molecule
  • Objective: To determine the pharmacokinetic profile and circulation half-life of a PEGylated molecule in an animal model (e.g., mice).

  • Materials:

    • PEGylated molecule

    • Animal model (e.g., BALB/c mice)

    • Syringes for intravenous injection

    • Blood collection supplies (e.g., heparinized capillaries)

    • ELISA kit or other quantitative assay specific for the molecule

  • Methodology:

    • Administer a known concentration of the PEGylated molecule to the animal model via intravenous injection.

    • Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the PEGylated molecule in the plasma samples using a validated assay such as ELISA.

    • Plot the plasma concentration versus time on a semi-logarithmic scale.

    • Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve.

  • Data Analysis: The half-life is calculated as t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.

Visualizations

experimental_workflow cluster_prep Preparation & Reaction cluster_purification Purification & Characterization cluster_invivo In-Vivo Testing Protein Protein of Interest Reaction PEGylation Reaction Protein->Reaction PEG_Reagent Activated PEG PEG_Reagent->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Product Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Purified Conjugate Animal_Model Animal Model Administration Characterization->Animal_Model Validated Conjugate PK_Analysis Pharmacokinetic Analysis Animal_Model->PK_Analysis Efficacy_Study Efficacy/Toxicity Study Animal_Model->Efficacy_Study

Caption: Workflow for the development and in-vivo testing of PEGylated molecules.

stability_factors cluster_peg PEG Characteristics cluster_molecule Core Molecule & Linker cluster_environment In-Vivo Environment MW Molecular Weight Stability In-Vivo Stability MW->Stability Structure Linear vs. Branched Structure->Stability Density Surface Density Density->Stability Attachment_Site Site-Specific vs. Random Attachment_Site->Stability Linker_Chemistry Linker Stability (e.g., cleavable) Linker_Chemistry->Stability Immune_Response Anti-PEG Antibodies Immune_Response->Stability Enzymatic_Degradation Enzymatic Attack Enzymatic_Degradation->Stability MPS_Uptake MPS/RES Uptake MPS_Uptake->Stability

Caption: Key factors influencing the in-vivo stability of PEGylated molecules.

References

Technical Support Center: Mastering Stoichiometry with Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively control stoichiometry in your experiments using homobifunctional crosslinkers. Here, you will find detailed protocols, data-driven recommendations, and visual guides to overcome common challenges and optimize your crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What are homobifunctional crosslinkers and how do they work?

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to form covalent bonds with the same functional group on two different molecules or within the same molecule.[1] They are instrumental in studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes.[1] The most common homobifunctional crosslinkers target primary amines (e.g., the ε-amino group of lysine residues) or sulfhydryl groups (e.g., the thiol group of cysteine residues).[2][3] The reaction involves the nucleophilic attack of the functional group on the protein with the reactive ends of the crosslinker, forming a stable covalent bridge.

Q2: Why is controlling stoichiometry difficult with homobifunctional crosslinkers?

Controlling stoichiometry with homobifunctional crosslinkers can be challenging due to their single-step reaction mechanism.[3] Since both reactive ends of the crosslinker are identical and active simultaneously, the reaction can lead to a heterogeneous mixture of products. This includes intramolecular crosslinks (within the same protein), intermolecular crosslinks (between two desired proteins), and undesirable polymerization or aggregation. Achieving a desired 1:1 stoichiometry between two different proteins, for example, requires careful optimization of reaction conditions to favor the formation of the desired conjugate over other species.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

Q: I am not observing any higher molecular weight bands on my SDS-PAGE, indicating no crosslinking. What could be the problem?

A: Low or non-existent crosslinking efficiency is a common issue that can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Incompatible Buffer: Ensure your reaction buffer does not contain primary amines like Tris or glycine if you are using an amine-reactive crosslinker (e.g., NHS esters). These buffer components will compete with your protein for the crosslinker, significantly reducing or inhibiting the reaction.

  • Incorrect pH: The pH of the reaction buffer is critical for the reactivity of both the protein's functional groups and the crosslinker. For amine-reactive NHS esters, a pH range of 7.2-8.5 is generally optimal. For maleimide-based crosslinkers targeting sulfhydryls, a pH of 6.5-7.5 is recommended to balance thiol reactivity and maleimide stability.

  • Insufficient Crosslinker Concentration: The molar ratio of crosslinker to protein is a key parameter. You may need to empirically optimize this by testing a range of molar excesses. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for NHS-ester reactions.

  • Inaccessible Target Residues: The target amino acid residues (e.g., lysines or cysteines) on your protein may be buried within its three-dimensional structure and therefore inaccessible to the crosslinker.

  • Hydrolyzed Crosslinker: Many crosslinkers, particularly NHS esters, are moisture-sensitive and can hydrolyze rapidly in aqueous solutions. Always prepare the crosslinker solution immediately before use.

Low_Crosslinking_Troubleshooting start Start: Low/No Crosslinking check_buffer Check Buffer Composition (e.g., presence of Tris) start->check_buffer check_ph Verify Reaction pH check_buffer->check_ph Amine-free buffer solution_buffer Switch to a non-amine buffer (e.g., PBS, HEPES) check_buffer->solution_buffer Amine buffer present optimize_concentration Optimize Crosslinker: Protein Molar Ratio check_ph->optimize_concentration pH optimal solution_ph Adjust pH to optimal range (e.g., 7.2-8.5 for NHS esters) check_ph->solution_ph pH suboptimal check_accessibility Assess Target Residue Accessibility optimize_concentration->check_accessibility Ratio optimized solution_concentration Perform titration experiment with varying molar excess optimize_concentration->solution_concentration Low ratio check_reagent_freshness Ensure Freshness of Crosslinker Solution check_accessibility->check_reagent_freshness Residues accessible solution_accessibility Consider denaturation or using a longer spacer arm crosslinker check_accessibility->solution_accessibility Residues likely buried solution_reagent Prepare fresh crosslinker solution immediately before use check_reagent_freshness->solution_reagent Solution not fresh end_success Success: Crosslinking Observed check_reagent_freshness->end_success Solution is fresh solution_buffer->check_ph solution_ph->optimize_concentration solution_concentration->check_accessibility solution_accessibility->check_reagent_freshness solution_reagent->end_success

Issue 2: Protein Precipitation or Aggregation

Q: My protein solution becomes cloudy and precipitates after adding the crosslinker. What is happening and how can I fix it?

A: Precipitation is a common sign of excessive crosslinking, leading to the formation of large, insoluble aggregates. This often occurs when the crosslinker concentration is too high or the reaction time is too long. Here are some strategies to prevent precipitation:

  • Reduce Crosslinker Concentration: This is the most critical parameter to adjust. Perform a titration experiment with a range of lower crosslinker-to-protein molar ratios to find the optimal concentration that favors the desired crosslinked species without causing aggregation.

  • Shorten Reaction Time: The crosslinking reaction is progressive. By reducing the incubation time, you can limit the extent of crosslinking. Analyze samples at different time points (e.g., 5, 15, 30, and 60 minutes) to determine the ideal reaction duration.

  • Optimize Protein Concentration: While counterintuitive, sometimes a lower protein concentration can reduce the likelihood of intermolecular aggregation. However, very dilute solutions may favor intramolecular crosslinking. This parameter may require empirical optimization.

  • Use a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker, it might contribute to the insolubility of the resulting conjugates. Switching to a water-soluble version, such as those containing a sulfonate group (e.g., Sulfo-NHS esters), can improve the solubility of the crosslinked products.

Aggregation_Troubleshooting start Start: Protein Precipitation/ Aggregation check_concentration Is Crosslinker Concentration Too High? start->check_concentration check_time Is Reaction Time Too Long? check_concentration->check_time No solution_concentration Reduce crosslinker:protein molar ratio. Perform titration. check_concentration->solution_concentration Yes check_solubility Is the Crosslinker Hydrophobic? check_time->check_solubility No solution_time Shorten incubation time. Perform time course experiment. check_time->solution_time Yes solution_solubility Switch to a water-soluble crosslinker (e.g., Sulfo-NHS ester). check_solubility->solution_solubility Yes end_success Success: Clear Solution, Controlled Crosslinking check_solubility->end_success No solution_concentration->check_time solution_time->check_solubility solution_solubility->end_success

Data Presentation: Optimizing Reaction Parameters

To achieve a specific stoichiometry, it is essential to carefully control the reaction parameters. The following table summarizes the key variables and their recommended starting ranges for amine-reactive homobifunctional crosslinkers like DSS and BS3.

ParameterRecommended RangeRationale & Considerations
Crosslinker:Protein Molar Ratio 10:1 to 50:1A higher ratio increases the likelihood of modification but also risks over-crosslinking and aggregation. Empirical optimization is crucial.
Protein Concentration 0.1 - 5 mg/mLHigher concentrations favor intermolecular crosslinking, while lower concentrations favor intramolecular crosslinking.
Reaction pH 7.2 - 8.5Balances the reactivity of primary amines with the stability of the NHS ester. Higher pH increases amine reactivity but also the rate of crosslinker hydrolysis.
Reaction Buffer PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) which compete with the target protein.
Incubation Time 15 minutes - 2 hoursShorter times can limit the extent of the reaction and prevent aggregation. Time course experiments are recommended.
Temperature 4°C to 25°C (Room Temp)Room temperature is often sufficient. Lower temperatures can slow the reaction and hydrolysis rate, providing better control.
Quenching Reagent 20-100 mM Tris or GlycineA high concentration of a primary amine is added to consume any unreacted crosslinker and stop the reaction.

Experimental Protocols

Protocol 1: Controlled Crosslinking of Two Proteins (A and B) with BS3

This protocol provides a starting point for optimizing the crosslinking reaction to favor the formation of a 1:1 conjugate of Protein A and Protein B.

1. Sample Preparation:

  • Prepare Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
  • Combine Protein A and Protein B at the desired molar ratio (e.g., 1:1).

2. Reagent Preparation:

  • Immediately before use, dissolve the water-soluble crosslinker BS3 (Bis[sulfosuccinimidyl] suberate) in the reaction buffer to a concentration of 10 mM.

3. Crosslinking Reaction:

  • Set up a series of reactions in separate microcentrifuge tubes. To each tube containing the protein mixture, add the BS3 solution to achieve a range of final molar excesses (e.g., 10:1, 20:1, 50:1 crosslinker:total protein).
  • Mix gently by pipetting.
  • Incubate the reactions at room temperature for 30 minutes.

4. Quenching:

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

5. Analysis:

  • Add an appropriate volume of 2x or 4x Laemmli SDS-PAGE sample buffer to a portion of each quenched reaction.
  • Heat the samples at 95°C for 5-10 minutes to denature the proteins.
  • Load the samples onto a polyacrylamide gel of a suitable percentage to resolve the monomeric proteins and the higher molecular weight crosslinked conjugates.
  • Visualize the bands using a suitable staining method (e.g., Coomassie Blue). The optimal condition will show a distinct band corresponding to the A-B conjugate with minimal formation of higher-order aggregates.

Experimental_Workflow prep_protein prep_protein mix mix prep_protein->mix add_crosslinker add_crosslinker mix->add_crosslinker prep_crosslinker prep_crosslinker prep_crosslinker->add_crosslinker incubate incubate add_crosslinker->incubate quench quench incubate->quench add_sds add_sds quench->add_sds denature denature add_sds->denature sds_page sds_page denature->sds_page analyze analyze sds_page->analyze

References

Bis-PEG17-acid degradation pathways and prevention strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG17-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected changes in the pH of my this compound solution over time. What could be the cause?

A1: A decrease in pH in your this compound solution is likely due to oxidative degradation of the polyethylene glycol (PEG) backbone.[1][2] This process can generate acidic byproducts such as formic acid and other carboxylic acids.[3] The degradation is often accelerated by exposure to oxygen, light, and elevated temperatures.[1][2]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Purge your solutions and the headspace of your storage containers with an inert gas like argon or nitrogen.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Control Temperature: Store stock solutions and formulations at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are free of oxidizing contaminants.

Q2: My analytical results (e.g., HPLC, Mass Spectrometry) show multiple peaks or a shift in the molecular weight distribution of my this compound. What is happening?

A2: The appearance of new peaks or a change in the molecular weight distribution is a strong indicator of degradation. The primary degradation pathway for the PEG backbone is through random chain scission via an oxidative mechanism. This process breaks the polyether chain, resulting in a mixture of shorter PEG molecules with various end groups, including aldehydes and carboxylates, which contributes to the observed polydispersity.

Troubleshooting Steps:

  • Confirm Degradation: Use a high-resolution analytical technique like mass spectrometry (MALDI-TOF or ESI-MS) to identify the masses of the degradation products. This can help confirm the degradation pathway.

  • Review Storage and Handling: Assess your storage conditions (temperature, light exposure, oxygen exposure) and handling procedures for any deviations from best practices.

  • Forced Degradation Study: If you need to understand the degradation profile better, consider performing a forced degradation study under controlled stress conditions (e.g., high temperature, exposure to an oxidizing agent like hydrogen peroxide).

Q3: Can the terminal carboxylic acid groups of this compound contribute to its degradation?

A3: The terminal carboxylic acid groups themselves are generally stable under typical experimental conditions. However, they can influence the molecule's susceptibility to degradation in specific contexts. For example, if the carboxylic acid groups are esterified to link to another molecule, these ester bonds can be susceptible to hydrolysis, especially at non-neutral pH. For the this compound itself, the primary concern remains the oxidative degradation of the PEG backbone.

Q4: How can I prevent the degradation of my this compound during experimental procedures?

A4: Proactive measures during experimental setup and execution are crucial for preventing degradation.

Prevention Strategies:

  • Buffer Selection: Use buffers with minimal catalytic activity towards oxidation.

  • Inert Atmosphere: When possible, perform reactions and manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

  • Use of Antioxidants: Consider the addition of antioxidants, such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), to your formulation, if compatible with your application.

  • Minimize Heat and Light Exposure: Protect your experimental setup from direct light and avoid unnecessary heating.

Quantitative Data on PEG Degradation

The rate of degradation of this compound is influenced by several factors. While specific data for this compound should be generated empirically, the following table illustrates the expected trends based on studies of similar PEG compounds.

ConditionParameterExpected ObservationRationale
Temperature pH of SolutionDecreases more rapidly at higher temperatures (e.g., 40°C vs 4°C).Accelerated oxidative degradation leads to the formation of acidic byproducts.
Molecular WeightFaster decrease in average molecular weight at elevated temperatures.Increased rate of random chain scission of the polyether backbone.
Light Exposure Formation of Aldehydes/PeroxidesIncreases upon exposure to UV or ambient light.Light can initiate and accelerate oxidative degradation pathways.
Oxygen Degradation RateSignificantly higher in the presence of oxygen compared to an inert atmosphere.Oxygen is a key reactant in the oxidative degradation of the PEG chain.
pH Hydrolysis of Ester ConjugatesFor ester derivatives of this compound, hydrolysis is faster at acidic or basic pH compared to neutral pH.Ester bonds are susceptible to acid- and base-catalyzed hydrolysis.

Degradation Pathways and Experimental Workflows

To understand and mitigate the degradation of this compound, it is important to visualize the chemical pathways and the experimental workflows used to study them.

Visualizing Degradation Pathways

The primary degradation mechanism for the this compound backbone is oxidative degradation. This can occur via a random scission mechanism.

G Oxidative Degradation Pathway of PEG Backbone A This compound HOOC-(CH2)2-(O-CH2-CH2)16-O-(CH2)2-COOH B Initiation (e.g., Heat, Light, Metal Ions) A->B Stress Factor C Formation of Ether Radical B->C D Reaction with O2 C->D E Peroxy Radical D->E F Chain Scission E->F G Shorter PEG Fragments (with Aldehyde, Carboxylate, and Hydroxyl end-groups) F->G

Caption: Oxidative degradation of the PEG backbone in this compound.

Experimental Workflow for Stability Assessment

A forced degradation study is a common approach to assess the stability of a molecule like this compound.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-CAD/MS A->G Time Points B Base Hydrolysis (e.g., 0.1 M NaOH) B->G Time Points C Oxidation (e.g., 3% H2O2) C->G Time Points D Thermal Stress (e.g., 60°C) D->G Time Points E Photostability (ICH Q1B) E->G Time Points H Mass Spectrometry (MALDI-TOF, ESI-MS) G->H I NMR G->I J Data Analysis: - Identify Degradants - Determine Degradation Pathways - Assess Stability H->J I->J F This compound Stock Solution F->A F->B F->C F->D F->E

References

Technical Support Center: Optimizing PROTAC Linker for Enhanced Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on optimizing the linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability, a critical factor for therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker critical for PROTAC cell permeability?

A1: The linker is a crucial determinant of a PROTAC's physicochemical properties, which in turn govern its ability to cross the cell membrane.[1] Due to their high molecular weight and polarity, many PROTACs exhibit poor membrane permeability.[2][3] The linker's length, composition, and flexibility can be optimized to improve properties like solubility and membrane permeability, which are essential for the PROTAC to reach its intracellular target.[4][5]

Q2: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A2: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment. In an aqueous (polar) environment, the PROTAC may be in an extended conformation. However, in a nonpolar environment like the cell membrane, it can fold into a more compact, less polar structure by forming intramolecular hydrogen bonds (IMHBs) and other interactions (e.g., π–π stacking). This folded conformation shields polar surfaces, reducing the polar surface area (PSA) and enhancing passive diffusion across the membrane. The linker's composition and flexibility are essential for enabling these beneficial conformational changes.

Q3: What are the most common linker types used to enhance permeability?

A3: Initially, flexible polyethylene glycol (PEG) and alkyl chains were widely used. However, research has shown that more rigid linkers containing moieties like piperazine, piperidine, or phenyl rings can improve permeability. These rigid structures can pre-organize the PROTAC into a conformation favorable for membrane crossing and can also improve metabolic stability. The choice of linker is highly dependent on the specific warhead and E3 ligase ligand pair and must be optimized empirically.

Q4: How does linker length impact PROTAC permeability and efficacy?

A4: Linker length has a complex and often unpredictable impact. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). A linker that is too long might not effectively bring the two proteins together for ubiquitination. Regarding permeability, increasing linker length, particularly with PEG units, can increase the number of hydrogen bond acceptors and the overall molecular size, which often reduces permeability. Therefore, finding the optimal length is a balancing act between facilitating ternary complex formation and maintaining favorable physicochemical properties for cell entry.

Q5: Are there computational methods to predict PROTAC permeability?

A5: Yes, computational methods are increasingly being used. Molecular dynamics (MD) simulations can predict the propensity of a PROTAC to adopt folded conformations in nonpolar environments, which correlates with higher cell permeability. Calculating properties like the 3D polar surface area (PSA) of these folded conformations can also help rank potential PROTACs. Recently, machine learning models are being developed to design linkers that are predicted to have high cell membrane permeability. However, experimental validation remains essential.

Troubleshooting Guide

Issue 1: My PROTAC is potent in biochemical assays but shows low degradation in cells.

  • Possible Cause: Poor cell permeability is a primary suspect. The PROTAC may not be reaching its intracellular target at a sufficient concentration.

  • Troubleshooting Steps:

    • Assess Permeability Directly: Perform a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 assay for a more comprehensive assessment including active transport.

    • Confirm Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to determine if the PROTAC is binding to its target protein and the E3 ligase within the cell.

    • Evaluate Efflux: The PROTAC might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. An efflux ratio can be determined from bidirectional Caco-2 assays.

    • Modify the Linker: Synthesize analogs with different linkers. Consider shortening the linker, increasing its rigidity (e.g., incorporating piperazine rings), or reducing hydrogen bond donors to improve permeability. The goal is often to encourage the "chameleon effect" by designing linkers that facilitate intramolecular folding.

Issue 2: A series of PROTACs with varying linker lengths all show poor cellular activity.

  • Possible Cause: The issue may be with the linker composition or attachment points, rather than just its length.

  • Troubleshooting Steps:

    • Change Linker Composition: If you have been using flexible PEG or alkyl linkers, switch to more rigid designs. Conversely, if rigid linkers are failing, a more flexible linker might be needed to achieve the correct geometry for the ternary complex.

    • Re-evaluate Attachment Points: The "exit vector" where the linker connects to the warhead and E3 ligase ligand is critical. An alternative attachment point, even on the same ligand, can dramatically alter the PROTAC's ability to fold and form a productive ternary complex.

    • Check for Solubility Issues: Poor aqueous solubility can limit the effective concentration of the PROTAC available for cell penetration. Assess the solubility of your compounds and consider linker modifications that improve it, such as incorporating basic nitrogen atoms.

Issue 3: My PROTAC has good permeability but still shows weak degradation.

  • Possible Cause: The linker, while allowing for cell entry, may not be optimal for the formation of a stable and productive ternary complex.

  • Troubleshooting Steps:

    • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex.

    • Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex, leading to reduced degradation. Perform a full dose-response curve to see if degradation improves at lower concentrations.

    • Systematically Modify the Linker: Even with good permeability, fine-tuning the linker's length and rigidity is necessary to achieve the precise geometry required for efficient ubiquitin transfer between the E3 ligase and the target protein.

Logical Troubleshooting Workflow

start Low Cellular Degradation Observed biochem_assay Biochemical Assay Potent? start->biochem_assay permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) biochem_assay->permeability Yes modify_ligands Re-evaluate/Modify Warhead or E3 Ligand biochem_assay->modify_ligands No permeability_ok Permeability Sufficient? permeability->permeability_ok target_engagement Assess Cellular Target Engagement (e.g., CETSA, NanoBRET) permeability_ok->target_engagement Yes modify_linker_perm Modify Linker for Permeability: - Increase rigidity - Reduce PSA - Encourage folding permeability_ok->modify_linker_perm No engagement_ok Target Engagement Confirmed? target_engagement->engagement_ok ternary_complex Assess Ternary Complex Formation (e.g., SPR, TR-FRET) engagement_ok->ternary_complex Yes engagement_ok->modify_linker_perm No complex_ok Productive Complex Forms? ternary_complex->complex_ok modify_linker_geo Modify Linker for Geometry: - Vary length/composition - Change attachment points complex_ok->modify_linker_geo No success Optimized PROTAC complex_ok->success Yes modify_linker_perm->permeability modify_linker_geo->ternary_complex

Caption: A workflow for troubleshooting PROTACs with low cellular activity.

Quantitative Data Summary

The relationship between linker properties and permeability is often complex and context-dependent. The tables below summarize data from studies on VHL-based PROTACs to illustrate key trends.

Table 1: Impact of Linker Length on Permeability of VHL-Based PROTACs

PROTAC SeriesLinker ModificationApparent Permeability (Pₑ) (10⁻⁶ cm/s)Reference
MZ Series 2-unit PEG0.41
3-unit PEG0.02
AT Series 1-unit PEG0.005
2-unit PEG0.002
CM/CMP Series 1-unit PEG0.02
2-unit PEG0.01

Note: This data shows that for several VHL-based PROTAC scaffolds, increasing the number of PEG units in the linker leads to a decrease in passive permeability.

Table 2: Physicochemical Properties and Permeability of CRBN-Based BRD4 PROTACs

PROTACLinker CompositionPermeability Surrogate (Cell/Biochem Ratio)Permeability RankReference
1 PEG-based1.8High
2 PEG-based (shorter)3.5Intermediate
3 Alkyl-based10Low

Note: A lower cell/biochemical ratio for CRBN binding is a surrogate for higher passive cell permeability. This study correlated higher permeability with the propensity of the PROTAC to adopt folded conformations with a low polar surface area.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane and is a high-throughput method for early-stage assessment.

Methodology:

  • Prepare Donor Plate: Add a solution of the PROTAC compound (typically in a buffered solution like PBS at pH 7.4) to each well of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer. Some wells should be reserved for a high-permeability control (e.g., propranolol) and a low-permeability control (e.g., Lucifer yellow).

  • Coat Membrane: The filter on the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from the donor well, across the lipid membrane, and into the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t]

    • Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.

PROTAC Permeability Assessment Workflow

cluster_0 Permeability Screening cluster_1 Analysis & Optimization cluster_2 Validation pampa High-Throughput PAMPA (Passive Diffusion) caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 Promising Candidates data_analysis Calculate Papp & Efflux Ratio caco2->data_analysis sar Establish Structure-Permeability Relationship (SPR) data_analysis->sar cellular_assays Cellular Degradation Assays (e.g., Western Blot, HiBiT) data_analysis->cellular_assays linker_mod Rational Linker Modification sar->linker_mod linker_mod->pampa Iterative Cycle in_vivo In Vivo PK/PD Studies cellular_assays->in_vivo Lead Candidates

Caption: A workflow for assessing and optimizing PROTAC permeability.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) which differentiate to form tight junctions, mimicking the intestinal epithelium. It assesses both passive diffusion and active transport mechanisms.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports in transwell plates and culture for ~21 days until a differentiated, confluent monolayer with tight junctions is formed.

  • Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A paracellular marker like Lucifer yellow is also used to confirm that the tight junctions are intact.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the PROTAC compound to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • The basolateral chamber is replenished with fresh buffer after each sample is taken.

  • Basolateral to Apical (B-to-A) Permeability:

    • To assess active efflux, perform the transport study in the reverse direction. Add the PROTAC to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

    • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • The Efflux Ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio > 2 suggests the compound is a substrate of active efflux transporters.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique to measure binding kinetics and affinities in real-time, which can be adapted to characterize the formation of the Target-PROTAC-E3 ligase ternary complex.

Methodology:

  • Immobilization: Covalently immobilize a high-purity protein (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Measure the binding response to determine the association (ka), dissociation (kd), and affinity (KD) of this binary interaction.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.

    • Inject these pre-mixed solutions over the immobilized E3 ligase surface.

    • An enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • By analyzing the kinetics, one can determine the stability and cooperativity of the ternary complex, providing insight into how the linker influences its formation.

References

Validation & Comparative

The Impact of PEG Linker Length on Efficacy: A Comparative Analysis of Bis-PEG17-acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and safety. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained significant attention for their ability to modulate the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of Bis-PEG17-acid with other PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.

The length of the PEG chain in a linker can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1] Hydrophobic payloads can lead to aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising their properties.[1][2] Similarly, in PROTACs, the linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

Comparative Analysis of PEG Linker Lengths in ADCs

The choice of PEG linker length in an ADC represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally improve hydrophilicity and lead to a longer plasma half-life, but may in some cases decrease in vitro potency.

Quantitative Data Summary for ADCs

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study systematically evaluating the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8. A plateau in the reduction of clearance was observed at PEG8 and longer.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Targeting MoietyPayloadLinker LengthCell LineIC50 (ng/mL)Fold Change vs. No PEG
AffibodyMMAENo PEGHER2-positive~101.0
AffibodyMMAE4 kDa PEGHER2-positive~454.5
AffibodyMMAE10 kDa PEGHER2-positive~22022.0

Data from a study on miniaturized affibody-based drug conjugates, where longer PEG chains led to a reduction in in vitro cytotoxicity.

Comparative Analysis of PEG Linker Lengths in PROTACs

In PROTACs, the linker's length is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. An optimal linker length dictates the spatial orientation and proximity of the target protein and the E3 ligase.

Quantitative Data Summary for PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 3: Impact of Linker Length on PROTAC Efficacy (TBK1 Degradation)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Systematic studies have shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. For instance, in the degradation of Tank-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while a 21-atom linker was found to be optimal. A PROTAC utilizing a this compound linker would have a significant PEG chain length and its effectiveness would be highly dependent on the specific target and E3 ligase combination.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of conjugates with discrete PEG linkers.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct (e.g., this compound conjugated to a cytotoxic drug) is synthesized separately. The linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC).

  • DAR Determination: The drug-to-antibody ratio is a critical quality attribute. It can be determined using several methods:

    • UV/Vis Spectroscopy: This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their respective extinction coefficients.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different drug-loaded species.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often performed after reducing the ADC to separate its light and heavy chains, can also be used to determine the DAR.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are added to the cells and incubated for a specified period (e.g., 72-96 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength, and the IC50 value (the concentration of ADC required to inhibit cell growth by 50%) is calculated.

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment groups and administered the different ADC constructs, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

PROTAC Western Blot for Protein Degradation

This assay is used to quantify the degradation of the target protein.

  • Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein and a loading control (e.g., β-actin), followed by a secondary antibody.

  • Detection and Analysis: The protein bands are visualized, and their intensities are quantified. The target protein levels are normalized to the loading control to determine the percentage of degradation, from which DC50 and Dmax values can be calculated.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in ADC and PROTAC research.

PROTAC_Mechanism cluster_cell Target Cell PROTAC PROTAC (e.g., with this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex PolyUb Poly-ubiquitination E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->E3Ligase Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Receptor-Antigen Complex ADC->Receptor Binding Antigen Target Antigen Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload (e.g., Doxorubicin) Lysosome->Payload Payload Release Nucleus Nucleus Payload->Nucleus DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis Signal Induction

Caption: ADC Internalization and Payload-Induced Apoptosis.

Experimental_Workflow_DAR cluster_methods DAR Determination Methods start ADC Sample UV_Vis UV/Vis Spectroscopy (Absorbance at 280nm & λmax) start->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) start->HIC RP_HPLC Reversed-Phase HPLC (after reduction) start->RP_HPLC analysis Data Analysis (Peak Integration / Deconvolution) UV_Vis->analysis HIC->analysis RP_HPLC->analysis result Average DAR and Drug Load Distribution analysis->result

Caption: Experimental Workflow for DAR Determination.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor stability, longer linkers like those based on a this compound structure generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody or targeting ligand, the payload, and the target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer targeted therapeutics.

References

A Head-to-Head Comparison of Bis-PEG17-acid and Bis-PEG17-NHS Ester for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical determinant in the successful bioconjugation of proteins. The choice between a carboxylated polyethylene glycol (PEG) linker requiring activation and a pre-activated N-hydroxysuccinimide (NHS) ester derivative impacts not only the conjugation workflow but also the efficiency, specificity, and stability of the final protein-PEG conjugate. This guide provides an in-depth, objective comparison of two such homobifunctional crosslinkers: Bis-PEG17-acid and Bis-PEG17-NHS ester.

This comparison delves into the fundamental chemistry, reaction protocols, and performance characteristics of each linker, supported by established principles from the scientific literature. By understanding the nuances of each approach, researchers can make an informed decision to optimize their protein bioconjugation strategies for applications ranging from therapeutic protein development to diagnostic assay design.

At a Glance: Key Differences

FeatureThis compoundBis-PEG17-NHS ester
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Reaction Type Two-step: 1. Activation of -COOH with EDC/NHS. 2. Reaction with primary amines.One-step: Direct reaction with primary amines.
Primary Target Primary amines (e.g., lysine ε-amino groups, N-terminus)Primary amines (e.g., lysine ε-amino groups, N-terminus)
Resulting Linkage Stable amide bondStable amide bond
Key Advantage Cost-effective for large-scale reactions; allows for a two-pot reaction strategy.Ready-to-use, simplifying the conjugation protocol and reducing reaction time.
Key Considerations Requires additional reagents (EDC, NHS) and an activation step; potential for side reactions.Higher cost; moisture-sensitive, requiring careful handling and storage.

Chemical Principles and Reaction Mechanisms

This compound: The Two-Step Approach

This compound is a homobifunctional crosslinker with a terminal carboxylic acid at each end of the PEG17 chain. The carboxylic acid groups are not inherently reactive towards primary amines on proteins. To facilitate conjugation, they must first be activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The activation process involves two main steps:

  • Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

  • Conversion to a more stable NHS ester: To improve stability and reaction efficiency, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is more resistant to hydrolysis and more specific towards primary amines.[1][2]

Once activated, the NHS ester of the Bis-PEG17 linker readily reacts with primary amines on the protein (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) to form a stable amide bond, releasing NHS as a byproduct.[3][4]

Bis-PEG17-NHS ester: The One-Step Approach

Bis-PEG17-NHS ester is a pre-activated homobifunctional crosslinker. The terminal carboxylic acid groups have already been converted to NHS esters, making the reagent ready for immediate use in bioconjugation reactions.[5] This simplifies the experimental workflow by eliminating the need for the in-situ activation step with EDC and NHS.

The reaction mechanism is a direct nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the NHS leaving group. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic. However, a competing reaction is the hydrolysis of the NHS ester, which also increases with pH.

Performance Comparison

ParameterThis compound (with EDC/NHS)Bis-PEG17-NHS esterCitation
Reaction Steps 2 (Activation + Conjugation)1 (Conjugation)
Reaction Time Longer (includes activation step)Shorter
Reagent Stability This compound is stable. EDC and NHS are moisture-sensitive.Highly moisture-sensitive; prone to hydrolysis.
Control over Reaction Allows for a two-pot strategy, where the protein is added after activation and removal of excess EDC/NHS.One-pot reaction; hydrolysis of the NHS ester is a competing reaction.
Potential Side Reactions Formation of N-acylurea byproduct, potential for anhydride formation.Hydrolysis of the NHS ester, reducing conjugation efficiency.
Conjugate Purity May be lower due to potential side products from the activation step.Generally higher, with the main byproduct being hydrolyzed, unreacted linker.
Cost-Effectiveness Generally more cost-effective for the PEG linker itself, but requires additional reagents (EDC, NHS).Higher initial cost for the pre-activated linker.

Experimental Protocols

Protocol 1: Protein Bioconjugation with this compound using EDC/NHS

This protocol describes a general two-step procedure for conjugating a protein to this compound.

Materials:

  • Protein to be conjugated

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution. A 10-50 fold molar excess of the linker to the protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Protein Bioconjugation with Bis-PEG17-NHS ester

This protocol outlines a general one-step procedure for protein conjugation using the pre-activated Bis-PEG17-NHS ester.

Materials:

  • Protein to be conjugated

  • Bis-PEG17-NHS ester

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Equilibrate the vial of Bis-PEG17-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of Bis-PEG17-NHS ester in anhydrous DMSO or DMF.

  • Conjugation:

    • Add a 10-50 fold molar excess of the Bis-PEG17-NHS ester stock solution to the protein solution with gentle mixing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Purify the protein-PEG conjugate using size-exclusion chromatography or dialysis.

Visualizing the Workflows

Bis_PEG17_acid_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification A This compound C Activated Bis-PEG17-NHS ester A->C B EDC + NHS B->C E Protein-PEG Conjugate C->E D Protein-NH2 D->E F Purified Conjugate E->F

Caption: Workflow for this compound bioconjugation.

Bis_PEG17_NHS_ester_Workflow cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification A Bis-PEG17-NHS ester C Protein-PEG Conjugate A->C B Protein-NH2 B->C D Purified Conjugate C->D

Caption: Workflow for Bis-PEG17-NHS ester bioconjugation.

Conclusion: Making an Informed Choice

The selection between this compound and Bis-PEG17-NHS ester is contingent upon the specific requirements of the bioconjugation project, including scale, budget, and the sensitivity of the protein to the reaction conditions.

Choose this compound when:

  • Cost-effectiveness is a primary concern for large-scale production. The precursor acid is generally less expensive than the pre-activated NHS ester.

  • A two-pot reaction is desirable. This allows for the removal of excess activation reagents before the addition of the protein, which can be beneficial for sensitive proteins.

  • You have established expertise in EDC/NHS chemistry.

Choose Bis-PEG17-NHS ester when:

  • Simplicity and convenience are paramount. The one-step protocol significantly reduces hands-on time and the number of reagents.

  • Reaction time is a critical factor. The direct conjugation is faster than the two-step activation and conjugation process.

  • Higher purity of the final conjugate is a priority, and minimizing potential side reactions from activation reagents is important.

By carefully considering the trade-offs between these two powerful bioconjugation reagents, researchers can select the optimal tool to achieve their desired outcomes in protein modification and the development of novel protein-based therapeutics and diagnostics.

References

A Comparative Guide to the Mass Spectrometry Characterization of Bis-PEG17-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Bis-PEG17-acid is a homobifunctional PEG linker featuring two terminal carboxylic acid groups, enabling the cross-linking of amine-containing molecules.[1][2] Accurate characterization of these conjugates is critical for ensuring product quality, consistency, and efficacy. However, the inherent polydispersity of PEG reagents presents significant analytical challenges, particularly for mass spectrometry (MS).[3][4]

This guide provides an objective comparison of mass spectrometry-based methods for the characterization of this compound conjugates, supported by experimental protocols and data presentation.

Mass Spectrometry Approaches: A Comparative Overview

Mass spectrometry is an indispensable tool for confirming the molecular weight and heterogeneity of PEGylated products.[5] The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that generates multiply charged ions from molecules in solution. When coupled with liquid chromatography (LC), LC-ESI-MS is a powerful method for analyzing complex mixtures, including PEGylated proteins. A primary challenge with ESI-MS for PEG conjugates is the combination of PEG's molecular weight distribution with the generation of multiple charge states, which can create highly complex and convoluted spectra.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is often preferred for determining the average molecular weight and degree of PEGylation. It typically generates predominantly singly charged ions, resulting in simpler spectra that are easier to interpret than ESI-MS data, especially for polydisperse samples.

The following table summarizes the key performance characteristics of ESI-MS and MALDI-TOF MS for the analysis of PEG conjugates.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization State Produces multiply charged ionsPrimarily produces singly charged ions
Coupling Easily coupled with Liquid Chromatography (LC)Less commonly coupled with LC
Spectrum Complexity High, due to multiple charge states and polydispersityLow to moderate, simpler to interpret
Key Application Intact mass analysis, peptide mapping for site identificationAverage molecular weight, polydispersity, and heterogeneity determination
Mass Accuracy High (<0.01% with TOF analyzers)Good to high
Sample Throughput Lower (dependent on LC run time)Higher
Sample Prep Simpler, direct infusion or LC introductionRequires co-crystallization with a matrix
Primary Challenge Spectral congestion from overlapping charge statesPotential for fragmentation, matrix interference

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound conjugates.

Protocol 1: LC-ESI-MS for Intact Mass Analysis

This protocol is adapted for the analysis of a protein conjugated with this compound using a Q-TOF mass spectrometer.

1. Sample Preparation:

  • Reconstitute the this compound protein conjugate in 10mM ammonium acetate.
  • If necessary, perform buffer exchange using appropriate molecular weight cutoff (MWCO) centrifuge filters to remove non-volatile salts.
  • For analysis of subunits (e.g., antibody light and heavy chains), deglycosylate with PNGase F and reduce disulfide bonds.

2. Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C4 or C8 column suitable for protein separation.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
  • Flow Rate: 0.2 - 0.4 mL/min.

3. Post-Column Addition of Charge-Stripping Agent:

  • To simplify the complex ESI mass spectrum, a charge-stripping agent is often used.
  • Prepare a solution of 0.2% to 1% triethylamine (TEA) in isopropanol.
  • Infuse this solution post-column via a T-connector at a low flow rate (e.g., 10 µL/min) using a syringe pump. This reduces the number of charges on the PEGylated protein, yielding a more interpretable spectrum.

4. ESI-MS Conditions (Q-TOF Instrument):

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120 - 150 °C.
  • MS Range (m/z): 1500 - 8000 m/z (adjust based on expected conjugate mass and charge states).

5. Data Analysis:

  • The resulting ESI mass spectrum will show a complex distribution of multiple charge states.
  • Utilize specialized deconvolution software (e.g., ProMass, BioAnalyst) to transform the multiply charged spectrum into a zero-charge mass spectrum. This allows for the accurate determination of the intact mass of the conjugate and its various PEGylated forms.

Protocol 2: MALDI-TOF MS for Average Molecular Weight

This protocol outlines the general procedure for analyzing a this compound conjugate using MALDI-TOF MS.

1. Matrix Selection and Preparation:

  • Choose an appropriate matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA).
  • Prepare a saturated solution of the matrix in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).

2. Sample Preparation (Dried-Droplet Method):

  • Mix the this compound conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate.
  • Allow the droplet to air dry completely, allowing the sample to co-crystallize with the matrix.

3. MALDI-TOF MS Conditions:

  • Ionization Mode: Positive ion, linear or reflector mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Fluence: Adjust to the minimum level required for good signal-to-noise to avoid fragmentation.
  • Mass Range: Calibrate the instrument across a wide mass range covering the expected molecular weight of the conjugate.

4. Data Analysis:

  • The resulting spectrum typically shows a broad peak corresponding to the singly charged conjugate.
  • The peak apex represents the average molecular weight. The breadth of the peak reflects the polydispersity of the attached PEG chains. The repeating mass unit of ethylene glycol (approx. 44 Da) may be resolved.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation p1 This compound Conjugate Sample p2 Buffer Exchange (if needed) p1->p2 a2 MALDI-TOF MS p1->a2 Average MW p3 Enzymatic Digest (for peptide mapping) p2->p3 a1 LC-ESI-MS/MS p2->a1 Intact Mass or Peptide Mapping p3->a1 d1 Deconvolution of ESI Spectrum a1->d1 d3 Average MW & Polydispersity Calc. a2->d3 d2 Database Search (Peptide Mapping) d1->d2 conjugate_structure cluster_protein Conjugated Protein protein Protein (e.g., Antibody) lys1 Lysine -NH2 lys2 Lysine -NH2 amide1 Amide Bond lys1->amide1 linker This compound amide2 Amide Bond linker->amide2 amide1->linker amide2->lys2 charge_reduction cluster_before Without Charge-Stripping Agent cluster_after With Post-Column Amine Addition b1 [M+12H]12+ [M+11H]11+ [M+10H]10+ ... b2 Complex, Overlapping Mass Spectrum b1->b2 process Charge State Reduction b1->process a1 [M+5H]5+ [M+4H]4+ [M+3H]3+ a2 Simplified, Interpretable Mass Spectrum a1->a2 process->a1

References

A Comparative Guide to Purity Assessment of Bis-PEG17-acid Conjugates by HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) linkers is a critical quality attribute in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of the two primary High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Bis-PEG17-acid conjugates: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). This guide includes detailed experimental protocols, a comparative analysis of their performance, and a discussion of potential impurities.

Introduction to Purity Challenges with this compound

This compound is a homobifunctional PEG linker with carboxylic acid groups at both ends of a 17-unit ethylene glycol chain.[1] The synthesis of such molecules, often involving methods like the Williamson ether synthesis, can lead to a range of impurities that require robust analytical methods for their detection and quantification.[2][3][4][5] Common impurities can include:

  • Incomplete Synthesis Products: Starting materials or intermediates that have not fully reacted.

  • Oligomer Distribution: PEGs with a different number of ethylene glycol units (e.g., PEG16, PEG18).

  • Byproducts from Side Reactions: Such as elimination products or molecules with incomplete functionalization.

  • Cyclic PEGs: Formation of cyclic byproducts instead of the linear di-acid.

Accurate purity assessment is crucial to ensure the quality, consistency, and efficacy of the final conjugate.

Comparison of HPLC Methods for Purity Analysis

RP-HPLC and SEC-HPLC are the most common HPLC techniques used for the analysis of PEG compounds. The choice between these methods depends on the specific impurities that need to be resolved and the desired information about the sample.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)
Principle of Separation Based on the hydrophobicity of the molecules.Based on the hydrodynamic volume (size) of the molecules in solution.
Primary Application for this compound Separation of the main component from less polar or more polar impurities and closely related oligomers.Separation of the desired product from higher or lower molecular weight species (e.g., aggregates or smaller PEG fragments).
Resolution of Oligomers Can provide high resolution of individual PEG oligomers.Generally provides lower resolution for small oligomer differences.
Typical Stationary Phase C18 or C8 bonded silica.Porous particles with controlled pore sizes (e.g., silica or polymer-based).
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or TFA.Isocratic elution with an aqueous buffer (e.g., phosphate buffer).
Detector Compatibility Compatible with UV (if derivatized), ELSD, Charged Aerosol Detector (CAD), and Mass Spectrometry (MS).Compatible with Refractive Index (RI), ELSD, CAD, and MS.
Quantitative Performance
**Linearity (R²) **Typically >0.99Typically >0.99
Limit of Detection (LOD) Method dependent, can be in the low µg/mL range.Method dependent, can be in the µg/mL range.
Limit of Quantitation (LOQ) Method dependent, typically 3x LOD.Method dependent, typically 3x LOD.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of HPLC-based purity assessment.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is highly effective for separating this compound from impurities with different polarities.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_detection Detection cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase A injection Inject Sample prep->injection column C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) injection->column gradient Gradient Elution (Water/Acetonitrile) column->gradient Separation detector ELSD / CAD / MS gradient->detector analysis Peak Integration & Purity Calculation detector->analysis

Workflow for purity assessment by RP-HPLC.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.

Size-Exclusion HPLC (SEC-HPLC) Protocol

This method is ideal for identifying and quantifying high or low molecular weight impurities.

Experimental Workflow for SEC-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc SEC-HPLC System cluster_detection Detection cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase injection Inject Sample prep->injection column SEC Column (e.g., 300 x 7.8 mm) injection->column isocratic Isocratic Elution column->isocratic Separation detector RI / ELSD / CAD isocratic->detector analysis Peak Integration & Purity Calculation detector->analysis

Workflow for purity assessment by SEC-HPLC.

Methodology:

  • Column: SEC column with a suitable pore size for the molecular weight of this compound (e.g., 150 Å).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient.

  • Detector: Refractive Index (RI), ELSD, or CAD.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase at a concentration of 2 mg/mL.

Conclusion and Recommendations

Both RP-HPLC and SEC-HPLC are valuable techniques for the purity assessment of this compound conjugates.

  • RP-HPLC is the preferred method for resolving closely related impurities and for providing detailed information on the oligomer distribution. The use of detectors such as ELSD, CAD, or MS is highly recommended for accurate quantification due to the poor UV absorbance of PEG.

  • SEC-HPLC is an excellent complementary technique for detecting and quantifying aggregates or other size-based impurities.

For comprehensive purity analysis, it is recommended to use both RP-HPLC and SEC-HPLC as orthogonal methods. This dual-pronged approach provides a more complete picture of the sample's purity and ensures the quality and reliability of the this compound conjugate for its intended application in research and drug development.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of polyethylene glycol (PEG) linkers is a critical determinant of the efficacy and safety of PEGylated therapeutics. The choice of linker dictates the release mechanism of the conjugated molecule, its pharmacokinetic profile, and its overall therapeutic index. This guide provides an objective comparison of the in-vitro and in-vivo stability of different PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.

Understanding PEG Linker Stability

The stability of a PEG linker is its ability to remain intact in a given biological environment. This is crucial for ensuring that the PEGylated molecule reaches its target before the PEG moiety is prematurely cleaved. Linkers can be broadly categorized into two types: cleavable and non-cleavable.

Cleavable linkers are designed to be stable in circulation but to break down and release the conjugated molecule in response to specific physiological triggers at the target site, such as changes in pH or the presence of certain enzymes.

Non-cleavable linkers form a stable, permanent bond between the PEG and the molecule. The release of the active molecule from its PEG carrier in this case relies on the degradation of the entire conjugate, typically within the lysosome of the target cell.[1]

Comparative In-Vitro Stability of PEG Linkers

In-vitro stability assays are essential for the initial screening and characterization of PEG linkers. These studies typically involve incubating the PEGylated molecule in buffers at different pH values or in plasma from various species to assess the linker's susceptibility to hydrolysis and enzymatic degradation.

Linker TypeLinkageCleavage ConditionHalf-life (t½)Notes
Hydrazone HydrazoneAcidic pH (e.g., pH 5.0)Minutes to hoursStability is highly dependent on the substituents on the hydrazone bond. Aromatic hydrazones are generally more stable than aliphatic ones.[2][3]
Physiological pH (e.g., pH 7.4)20 minutes to 150 minutesCan be unstable in plasma due to enzymatic hydrolysis.[4]
Oxime OximeAcidic pHSignificantly more stable than hydrazonesRate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[5]
Ester EsterEsterases, pH1 hour to 70 hours in bufferSusceptible to cleavage by ubiquitous esterases in plasma.
Disulfide DisulfideReducing agents (e.g., glutathione)Stable in plasmaCleaved in the reducing intracellular environment where glutathione concentrations are high.
Amide/Ether Amide/EtherGenerally stableVery longConsidered non-cleavable under physiological conditions.

Note: The presented data is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Comparative In-Vivo Stability of PEG Linkers

In-vivo studies provide a more comprehensive understanding of a linker's stability in a complex biological system. These studies are crucial for determining the pharmacokinetic profile of a PEGylated molecule.

Linker TypeConjugated MoleculeAnimal ModelHalf-life (t½) of ConjugateKey Findings
Non-cleavable Recombinant Human TIMP-1 (20 kDa PEG)Mice28 hours (vs. 1.1 hours for unmodified)PEGylation significantly extended the plasma half-life.
Non-cleavable Human Butyrylcholinesterase (5 kDa and 20 kDa PEG)MiceSimilar to unmodified enzymeNo significant increase in half-life observed in this study.
Ester (cleavable) Prednisolone (2 kDa PEG)Rat (perfused lung)Prolonged drug presence in perfusateDemonstrates potential for localized and sustained release.
β-eliminative (cleavable) Exenatide (40 kDa PEG)Rats78 hoursThe linker cleavage rate can be tuned to control the drug release profile.
Amide (non-cleavable) Antibody-Drug ConjugateMiceSlower clearance for pendant vs. linear PEGThe configuration of the PEG linker impacts pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated conjugate in plasma.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., in DMSO).

  • Incubation: Add the stock solution to plasma (from human, mouse, rat, etc.) to a final concentration (e.g., 1 µM). Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining compound by a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) of the conjugate in plasma.

In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and in-vivo stability of a PEGylated conjugate.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the PEGylated conjugate to the animals via a specific route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the intact conjugate, the total drug (conjugated and free), and/or the free drug in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance.

Visualizing Linker Structures and Experimental Workflows

Diagrams can aid in understanding the chemical differences between linkers and the steps involved in stability assessment.

InVivo_Stability_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Administration Administer PEG-conjugate to animal model Blood_Sampling Collect blood samples at various time points Administration->Blood_Sampling Plasma_Separation Separate plasma from blood cells Blood_Sampling->Plasma_Separation Quantification Quantify conjugate/drug concentration (ELISA, LC-MS/MS) Plasma_Separation->Quantification PK_Analysis Perform pharmacokinetic analysis (t½, AUC, etc.) Quantification->PK_Analysis

References

The Goldilocks Dilemma: Optimizing PEG Linker Length for Enhanced PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often understated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length impacts PROTAC binding affinity and kinetics, supported by experimental data, detailed methodologies for key experiments, and illustrative diagrams to guide rational PROTAC design.

The linker is not merely a passive spacer; its length, composition, and rigidity are pivotal in dictating the efficacy of a PROTAC.[1][2] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Linkers that are too short can introduce steric hindrance, preventing the formation of this critical complex, while excessively long linkers may lead to a decrease in potency due to increased conformational flexibility and the potential for non-productive binding.[2][3] Therefore, the "just right" linker length must be empirically determined for each unique PROTAC system.

Quantitative Comparison: Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In the context of ERα-targeting PROTACs for breast cancer, the length of the linker has been shown to be a key determinant of degradation efficiency. A systematic investigation revealed that a 16-atom linker provided the most potent degradation of ERα.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~50%>10
12~75%~5
16 ~95% ~1 ****
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data highlights that a 16-atom linker provides the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research on PROTACs targeting TBK1, a key regulator in the innate immune response, has also underscored the importance of linker optimization. Studies have shown a clear length-dependent activity profile, with linkers shorter than 12 atoms being inactive.

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation-
12 - 29Submicromolar-
21 3 96 ****
2929276

Table 2: Impact of linker length on the degradation of Tank-binding kinase 1 (TBK1). A 21-atom linker was identified as optimal for TBK1 degradation.

Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation

In the development of BTK degraders, PROTACs with longer PEG linkers have been found to be more potent. Shorter linkers were hypothesized to cause steric repulsion, which impairs the formation of a stable ternary complex. One study reported a potent BTK degrader with a DC50 value of 10.9 nM in Mino cells. Another reversible covalent PROTAC, RC-3, which incorporates a PEG6 linker, showed a DC50 of under 10 nM and a Dmax near 90%.

Linker CompositionPotencyReference
< 4 PEG unitsImpaired
≥ 4 PEG unitsPotent

Table 3: Impact of PEG linker length on the potency of BTK degraders. Longer PEG linkers (≥ 4 units) were found to be more effective.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of rational drug design. The following are detailed methodologies for key experiments used to evaluate the binding affinity and degradation efficacy of PROTACs.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, Mino for BTK) in 6-well or 12-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice, centrifuge to pellet cell debris, and collect the supernatant containing the protein lysate.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer and boil the samples to denature the proteins.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., α-Tubulin, GAPDH, or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful label-free technique to measure the kinetics (kon and koff) of binary and ternary complex formation in real-time.

1. Chip Preparation and Ligand Immobilization:

  • Activate a sensor chip (e.g., a streptavidin chip for biotinylated proteins or an NTA chip for His-tagged proteins).

  • Immobilize the E3 ligase (e.g., VCB complex) onto the chip surface to a desired resonance unit (RU) level.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (Kd).

3. Ternary Complex Analysis:

  • Prepare a solution containing a fixed, near-saturating concentration of the target protein (ideally 20-50 times greater than the binary Kd) and a serial dilution of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface. The increased response compared to the binary interaction confirms ternary complex formation.

  • Analyze the sensorgrams using a suitable kinetic model (e.g., 1:1 binding model) to determine the kon, koff, and Kd of the ternary complex.

4. Data Analysis:

  • Use the instrument's software to fit the data and calculate the kinetic and affinity constants.

  • The cooperativity factor (alpha) can be calculated as the ratio of the binary Kd to the ternary Kd.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and the binding affinity (Kd) in a single label-free experiment.

1. Sample Preparation:

  • Prepare solutions of the protein (in the cell) and the ligand (PROTAC or PROTAC-protein complex in the syringe) in the same buffer to minimize heat of dilution effects. A final DMSO concentration of 2% is often used.

2. Titration Experiment:

  • Perform an initial injection of the syringe solution into the cell, followed by a series of subsequent injections.

  • The instrument measures the heat released or absorbed after each injection.

3. Data Analysis:

  • Integrate the heat-change peaks and plot them against the molar ratio of the reactants.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single binding site model) to determine the stoichiometry (n), binding constant (Ka, from which Kd is derived), and enthalpy of binding (ΔH).

Visualizing the Process: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) - Binding Affinity (Kd) - Kinetics (kon, koff) Synthesis->Biophysical Cellular Cellular Degradation Assays (Western Blot) - Potency (DC50) - Efficacy (Dmax) Synthesis->Cellular Biophysical->Cellular Inform Analysis Data Analysis & Structure-Activity Relationship (SAR) Cellular->Analysis Optimization Iterative Optimization of Linker Length Analysis->Optimization Optimization->Design Refine Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Properties_Relationship cluster_input Linker Properties cluster_process Key Determinants cluster_output PROTAC Performance Length PEG Linker Length Ternary Ternary Complex Formation & Stability Length->Ternary Directly Influences Physicochem Physicochemical Properties (Solubility, Permeability) Length->Physicochem Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Kinetics Binding Kinetics (kon, koff) Ternary->Kinetics Physicochem->Efficacy

Caption: Logical relationship of linker properties and PROTAC performance.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data for ERα, TBK1, and BTK-targeting PROTACs unequivocally demonstrates that linker length is a critical parameter that must be meticulously optimized to achieve potent and selective protein degradation. There is no "one-size-fits-all" solution; the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. By employing a systematic approach to linker design and utilizing robust biophysical and cellular assays, researchers can rationally design and develop next-generation PROTACs with superior therapeutic potential. This guide provides a framework for understanding the critical role of the PEG linker and offers practical guidance for the experimental evaluation of these promising new therapeutic agents.

References

A Head-to-Head Battle: Linear vs. Branched PEG Linkers for Nanoparticle Coating

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nanomedicine, the effective delivery of therapeutic agents to their target sites is paramount. A key strategy to enhance the in-vivo performance of nanoparticles is the surface modification with polyethylene glycol (PEG), a process known as PEGylation. This hydrophilic polymer shield minimizes protein adsorption, prevents aggregation, and prolongs circulation time by evading the mononuclear phagocyte system. While linear PEG has been the traditional choice, branched PEG architectures are emerging as a compelling alternative, offering unique advantages in specific applications. This guide provides an objective comparison of linear and branched PEG linkers for nanoparticle coating, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their nanoparticle formulations.

Key Performance Differences: A Comparative Overview

The choice between a linear and a branched PEG linker can significantly influence the physicochemical properties and biological fate of nanoparticles. Branched PEGs, with their higher surface PEG density, can offer enhanced protection and stability compared to their linear counterparts of similar molecular weight.[1][2] This denser "stealth" layer can be more effective at preventing opsonization and subsequent clearance from the bloodstream.[3]

However, the increased steric hindrance of branched structures is a double-edged sword. While beneficial for shielding, it can sometimes interfere with the binding affinity of targeting ligands or the enzymatic cleavage of linkers in stimuli-responsive systems.[4] Linear PEGs, being structurally simpler, may offer more predictable behavior and less steric hindrance in such scenarios.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on nanoparticles coated with linear versus branched PEG linkers.

Table 1: Comparison of Nanoparticle Stability and Protein Adsorption

ParameterLinear PEGBranched PEGKey FindingsReference
Stability in Serum Stable, no significant size change over 24h.Stable, no significant size change over 24h.Both linear and branched PEG coatings provide comparable stability benefits in serum.
Protein Adsorption Reduced compared to uncoated nanoparticles.Most significant reduction in total protein adsorbed.Branched PEG coatings showed a more pronounced reduction in protein adsorption.
Aggregation Behavior Essentially irreversible aggregation and sedimentation upon temperature induction.Reversible temperature-induced aggregation.Dendron-stabilized nanoparticles with branched structures exhibit superior colloidal stability and reversible aggregation.

Table 2: Comparison of In-Vitro and In-Vivo Performance

ParameterLinear PEGBranched PEGKey FindingsReference
Cellular Uptake Similar uptake in HEK-293T and A549 cells.Similar uptake in HEK-293T and A549 cells.Branched PEGylation does not significantly alter the uptake of PEGylated nanoparticles compared to linear PEG coatings.
Diffusion in Extracellular Matrix (ECM) Lower diffusion coefficient.Largest diffusion coefficient, moved most rapidly through Matrigel.Branched PEG-coated nanoparticles show enhanced diffusion through an ECM model.
Diffusion in Mucus 2 and 5 kDa linear PEGs had the largest fraction of rapidly diffusing particles.Less hindered mobility compared to 10 kDa linear PEG.Lower molecular weight linear PEGs performed better in mucus penetration.
In-Vivo Half-Life Shorter elimination half-life.Longer elimination half-life.Branched PEG conjugates generally exhibit a longer circulation time.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of these findings. Below are summaries of key experimental protocols used to compare linear and branched PEGylated nanoparticles.

Nanoparticle PEGylation

The process of attaching PEG linkers to the surface of nanoparticles is a critical first step. A common method involves the covalent conjugation of activated PEG molecules to the nanoparticle surface.

Protocol:

  • Nanoparticle Synthesis: Synthesize the core nanoparticles (e.g., gold, iron oxide, polymeric) using established methods.

  • Surface Functionalization: Introduce reactive functional groups (e.g., amines, thiols) onto the nanoparticle surface if not already present.

  • PEG Activation: Activate the terminal group of the linear or branched PEG linker (e.g., using N-hydroxysuccinimide (NHS) ester chemistry to react with amine groups).

  • Conjugation Reaction: Mix the functionalized nanoparticles with the activated PEG solution. The reaction is typically carried out in a buffered solution at a specific pH and temperature for a set duration.

  • Purification: Remove unreacted PEG and byproducts through methods such as centrifugation, dialysis, or size exclusion chromatography.

Characterization of PEGylated Nanoparticles

A thorough characterization is essential to confirm successful PEGylation and to understand the properties of the resulting nanoparticles.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after PEGylation. An increase in hydrodynamic size confirms the presence of the PEG layer.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Successful PEGylation typically leads to a reduction in the magnitude of the zeta potential, indicating the shielding of the surface charge by the neutral PEG layer.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic PEG vibrational bands on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer.

In-Vitro Performance Evaluation

1. Stability in Biological Media:

  • Protocol: Disperse the PEGylated nanoparticles in a relevant biological medium (e.g., fetal bovine serum, human plasma).

  • Analysis: Monitor the change in hydrodynamic diameter and polydispersity index (PDI) over time using DLS. Stable nanoparticles will show minimal changes in size, indicating no significant aggregation.

2. Protein Adsorption:

  • Protocol: Incubate the PEGylated nanoparticles with a protein solution (e.g., bovine serum albumin, human serum).

  • Analysis: Separate the nanoparticles from the solution and quantify the amount of adsorbed protein using techniques like the bicinchoninic acid (BCA) assay or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Cellular Uptake:

  • Protocol: Incubate the PEGylated nanoparticles (often fluorescently labeled) with a specific cell line.

  • Analysis: Quantify the cellular uptake using flow cytometry or fluorescence microscopy.

4. Diffusion Studies:

  • Protocol: Use multiple particle tracking (MPT) to monitor the movement of fluorescently labeled PEGylated nanoparticles within a model biological barrier, such as an extracellular matrix (ECM) gel (e.g., Matrigel) or mucus.

  • Analysis: Calculate the mean squared displacement (MSD) and diffusion coefficients of the nanoparticles to assess their mobility.

Visualizing the Concepts

To better illustrate the key differences and experimental processes, the following diagrams are provided.

G Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG cluster_branched Branched PEG cluster_nanoparticle Nanoparticle Core a1 a2 a1->a2 NP NP a3 a2->a3 a4 a3->a4 a5 Functional Group a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b2->b4 b5 b3->b5 Functional Group b6 b4->b6 Functional Group

Caption: Structural representation of linear and branched PEG linkers.

G Experimental Workflow for Comparing PEGylated Nanoparticles cluster_synthesis Synthesis & PEGylation cluster_characterization Characterization cluster_performance Performance Evaluation NP_core Nanoparticle Core Synthesis PEGylation PEGylation NP_core->PEGylation PEG_linear Linear PEG Linker PEG_linear->PEGylation PEG_branched Branched PEG Linker PEG_branched->PEGylation DLS DLS (Size) PEGylation->DLS Zeta Zeta Potential PEGylation->Zeta FTIR FTIR (Chemical ID) PEGylation->FTIR Stability Stability in Serum DLS->Stability Diffusion Diffusion (ECM/Mucus) DLS->Diffusion Protein_Adsorption Protein Adsorption Zeta->Protein_Adsorption Cell_Uptake Cellular Uptake FTIR->Cell_Uptake

Caption: Workflow for synthesis, characterization, and evaluation.

G Impact of PEG Architecture on Nanoparticle-Protein Interaction cluster_linear Linear PEG Coated NP cluster_branched Branched PEG Coated NP Protein Serum Protein NP_linear Nanoparticle Protein->NP_linear Higher Adsorption NP_branched Nanoparticle Protein->NP_branched Lower Adsorption PEG_L1 PEG PEG_L2 PEG PEG_L3 PEG PEG_B1 PEG PEG_B2 PEG PEG_B3 PEG PEG_B4 PEG

Caption: Branched PEG provides a denser shield against protein adsorption.

Conclusion

The decision between linear and branched PEG linkers for nanoparticle coating is not a one-size-fits-all scenario. Branched PEG architectures can offer significant advantages in terms of enhanced stability, reduced protein adsorption, and improved diffusion through the extracellular matrix, which may translate to longer in-vivo circulation times. However, for applications requiring precise targeting or stimuli-responsive cleavage, the lower steric hindrance of linear PEGs might be more favorable. The optimal choice will ultimately depend on the specific nanoparticle system, the intended therapeutic application, and the biological barriers that need to be overcome. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to navigate these choices and design more effective nanomedicines.

References

A Researcher's Guide to Biological Activity Assays for Bis-PEG17-Acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key biological activity assays for proteins conjugated with Bis-PEG17-acid. This linker is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and as such, this guide focuses on assays relevant to evaluating PROTAC efficacy.

The conjugation of proteins with polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance their therapeutic properties. This compound, a homobifunctional PEG linker, is instrumental in the development of PROTACs—molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][3][4] Assessing the biological activity of these conjugated proteins is crucial for their development as therapeutics. This guide offers an objective comparison of various assay formats, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

Comparing the Assays: A Quantitative Overview

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] The choice of assay can significantly influence the interpretation of a PROTAC's activity. Below is a comparison of common assays used to characterize this compound conjugated proteins, with representative data from well-characterized PROTACs.

Assay TypeParameters MeasuredAdvantagesDisadvantagesTypical DC50 Range (nM)Typical Dmax (%)
Degradation Assays
Western BlotTarget protein levelsDirect measure of protein degradation, widely accessible.Low throughput, semi-quantitative without rigorous normalization.1 - 100>90
In-Cell ELISATarget protein levelsHigher throughput than Western Blot, quantitative.Requires specific antibodies, potential for epitope masking by PEG.1 - 50>90
NanoLuc®/HiBiT Lytic AssayTarget protein levels (as a fusion)High throughput, highly sensitive, real-time kinetics.Requires genetic modification of the target protein.<1 - 25>95
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (ka, kd), cooperativity.Label-free, real-time kinetic data, can determine cooperativity.Requires specialized equipment, can be complex to optimize.N/A (Measures KD)N/A
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), thermodynamics (ΔH, ΔS).Label-free, provides thermodynamic parameters.Low throughput, requires large amounts of protein.N/A (Measures KD)N/A
TR-FRET / AlphaLISAProximity of target and E3 ligaseHomogeneous, high throughput, sensitive.Requires labeled components, potential for assay interference.N/A (Signal based)N/A
Ubiquitination Assays
Immunoprecipitation & Western BlotUbiquitination of target proteinDirect evidence of the mechanism of action.Low throughput, technically demanding.N/AN/A
ELISA-based Ubiquitination AssayUbiquitination of target proteinHigher throughput than IP-Western, quantitative.Requires specific anti-ubiquitin and anti-target antibodies.N/AN/A

Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections provide protocols for key assays used to evaluate the biological activity of this compound conjugated proteins, specifically in the context of PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol allows for the direct visualization and semi-quantification of target protein degradation following treatment with a this compound conjugated PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound conjugated PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of the ternary complex formed between the target protein, the this compound conjugated PROTAC, and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase (e.g., VHL or Cereblon complex), and this compound conjugated PROTAC

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (Optional but Recommended):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity and kinetics.

    • Inject a series of concentrations of the target protein over a separate flow cell to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for binary, or a ternary binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).

    • Cooperativity can be assessed by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Protocol 3: In-Vitro Ubiquitination Assay

This protocol allows for the direct detection of target protein ubiquitination induced by the this compound conjugated PROTAC.

Materials:

  • Purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and ubiquitin

  • This compound conjugated PROTAC

  • Ubiquitination reaction buffer (containing ATP)

  • SDS-PAGE and Western blotting reagents as described in Protocol 1

  • Primary antibody against ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3 ligase, ubiquitin, and the target protein.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding Laemmli buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a membrane and probe with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on the target protein. A ladder of higher molecular weight bands indicates ubiquitination.

    • The membrane can also be probed with an antibody against the target protein to observe the shift in its molecular weight.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC This compound Conjugated PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Recognized & Degraded E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->Target Ubiquitinates Ubiquitin Ubiquitin (Ub) Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a this compound conjugated PROTAC.

Experimental_Workflow cluster_assays Biological Activity Assays start Start: PROTAC Synthesis (with this compound linker) degradation Degradation Assays (Western Blot, ELISA, NanoLuc) start->degradation ternary Ternary Complex Assays (SPR, ITC, TR-FRET) start->ternary ubiquitination Ubiquitination Assays (IP-Western, ELISA) start->ubiquitination data_analysis Data Analysis (DC50, Dmax, KD, Kinetics) degradation->data_analysis ternary->data_analysis ubiquitination->data_analysis evaluation Efficacy & Potency Evaluation data_analysis->evaluation

Caption: General experimental workflow for assessing the biological activity.

Conclusion

The evaluation of biological activity is a cornerstone of developing this compound conjugated proteins, particularly in the context of PROTACs. A multi-faceted approach, employing a combination of degradation, ternary complex formation, and ubiquitination assays, provides a comprehensive understanding of a molecule's efficacy and mechanism of action. This guide serves as a foundational resource for researchers to design and execute robust experimental plans, ultimately accelerating the discovery and development of novel protein-degrading therapeutics.

References

The Long and Short of It: A Comparative Guide to Bis-PEG17-acid and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that can profoundly influence the performance of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) chains are frequently employed to enhance solubility and optimize pharmacokinetic properties. This guide provides a detailed comparison of a long-chain linker, Bis-PEG17-acid, against its shorter counterpart, Bis-PEG3-acid, supported by a synthesis of available experimental data and detailed methodologies for key evaluative experiments.

The fundamental difference between this compound and Bis-PEG3-acid lies in the length of the hydrophilic PEG chain. This seemingly simple variation in the number of ethylene glycol units—17 versus 3—can lead to significant differences in the physicochemical properties and, consequently, the in vivo performance of the resulting conjugate. While longer PEG linkers are generally associated with increased hydrophilicity and improved pharmacokinetics, there can be a trade-off in terms of manufacturing complexity and, in some cases, a reduction in in vitro potency. The optimal linker length is often context-dependent, necessitating empirical evaluation for each specific application.[1][2]

Quantitative Performance Comparison: this compound vs. Bis-PEG3-acid

The following tables summarize the expected performance differences between conjugates utilizing this compound and Bis-PEG3-acid based on trends observed in the literature for varying PEG linker lengths. It is important to note that these are generalized comparisons, and actual performance will be contingent on the specific antibody, payload, or small molecule ligands involved.

Table 1: Impact on Physicochemical and Pharmacokinetic Properties

ParameterBis-PEG3-acid (Shorter Linker)This compound (Longer Linker)Rationale
Solubility Moderate ImprovementSignificant ImprovementLonger PEG chains impart greater hydrophilicity, which is particularly beneficial for hydrophobic payloads, helping to prevent aggregation.[1][3]
Plasma Stability Generally HighPotentially HigherThe hydrophilic PEG chain can shield the conjugate from enzymatic degradation, with longer chains offering a greater protective effect.[4]
Plasma Half-Life Moderate ExtensionSignificant ExtensionThe increased hydrodynamic radius conferred by the longer PEG chain reduces renal clearance, prolonging circulation time.
Cell Permeability Potentially HigherPotentially LowerFor PROTACs and other intracellularly acting agents, the increased molecular weight and polar surface area of a longer linker can hinder passive diffusion across the cell membrane.
Immunogenicity LowLowerThe "stealth" effect of PEG can mask the conjugate from the immune system, with longer chains providing more effective shielding.

Table 2: Impact on Efficacy in ADCs and PROTACs

ApplicationPerformance MetricBis-PEG3-acid (Shorter Linker)This compound (Longer Linker)Rationale
ADCs In Vitro Cytotoxicity (IC50) Potentially Lower (more potent)Potentially Higher (less potent)Shorter linkers may lead to more efficient intracellular processing and payload release. Longer linkers can sometimes sterically hinder binding to the target antigen or subsequent processing.
In Vivo Efficacy GoodOften SuperiorThe improved pharmacokinetic profile of longer-linker ADCs typically leads to greater tumor accumulation and overall anti-tumor activity, despite potentially lower in vitro potency.
Bystander Effect Dependent on payload permeabilityDependent on payload permeabilityThe linker length itself is not the primary determinant of the bystander effect, which is more reliant on the properties of the released payload.
PROTACs Ternary Complex Formation May be favored in some systemsMay be favored in other systemsThe optimal linker length is highly dependent on the specific target protein and E3 ligase pair to achieve a productive ternary complex conformation. A linker that is too short may cause steric hindrance, while one that is too long can lead to instability.
Degradation Efficiency (DC50/Dmax) Highly system-dependentHighly system-dependentDegradation efficiency is directly correlated with the stability of the ternary complex, making linker length a critical parameter to optimize empirically.

Experimental Protocols

To empirically determine the optimal linker for a given application, a series of well-defined experiments are essential. The following are detailed methodologies for key assays used to compare the performance of this compound and Bis-PEG3-acid.

Solubility Assay (Kinetic Solubility)

Objective: To determine the aqueous solubility of the bioconjugate.

Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds (conjugates with Bis-PEG3-acid and this compound) in 100% DMSO to a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement:

    • Nephelometric Method: Use a nephelometer to measure the light scattering in each well, which indicates the presence of precipitated compound.

    • Direct UV Method: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at a wavelength where the compound absorbs to determine the concentration of the soluble compound.

  • Data Analysis: Calculate the solubility by comparing the measured values to a standard curve of the compound in the same buffer with a co-solvent to ensure complete dissolution.

In Vitro Cytotoxicity Assay (for ADCs)

Objective: To determine the potency of an ADC in killing target cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells that express the target antigen in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the ADCs (with both PEG3 and PEG17 linkers), a non-targeting control ADC, and the free cytotoxic payload.

  • Cell Treatment: Treat the cells with the various concentrations of the test articles.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTS or CellTiter-Glo, which quantifies metabolic activity.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Ternary Complex Formation Assay (for PROTACs) using Surface Plasmon Resonance (SPR)

Objective: To assess the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Methodology:

  • Immobilization: Covalently immobilize either the target protein or the E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC (with both PEG3 and PEG17 linkers) over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the kinetics of association and dissociation to determine the stability of the complex.

Western Blot for Protein Degradation (for PROTACs)

Objective: To quantify the reduction of the target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment: Plate cells and treat them with various concentrations of the PROTACs for a specific duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent or fluorescent detection system and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

In Vivo Efficacy Study (Xenograft Model for ADCs)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice.

  • Tumor Growth and Grouping: Once the tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, ADC with Bis-PEG3-acid, ADC with this compound).

  • Dosing: Administer the ADCs intravenously at one or more dose levels.

  • Monitoring: Measure the tumor volumes and body weights of the mice regularly (e.g., twice a week).

  • Endpoint: Conclude the study when the tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Evaluation_Workflow cluster_workflow ADC Evaluation Workflow start Synthesize ADCs (PEG3 vs PEG17 Linker) physchem Physicochemical Characterization (Solubility, Stability) start->physchem invitro In Vitro Evaluation (Cytotoxicity, Binding) physchem->invitro invivo In Vivo Efficacy (Xenograft Model) invitro->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd selection Select Optimal Linker Candidate pk_pd->selection

Caption: Experimental workflow for ADC linker comparison.

References

Safety Operating Guide

Proper Disposal of Bis-PEG17-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Bis-PEG17-acid must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound.

Safety and Handling Precautions

While this compound and similar polyethylene glycol (PEG) compounds are generally not classified as hazardous substances, it is crucial to follow standard laboratory safety protocols.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Wear protective gloves.

  • Body Protection: A lab coat is recommended to prevent skin contact.[1]

General Hygiene:

  • Avoid eating, drinking, or smoking in the work area.

  • Wash hands thoroughly after handling the substance.

  • Remove contaminated clothing and protective equipment before entering eating areas.

Disposal Procedure for this compound

The recommended disposal method for this compound depends on its formulation (solid or aqueous solution) and any other chemicals it may be mixed with. As a derivative containing two terminal carboxylic acid groups, pH neutralization is a key consideration before disposal.

Step 1: Assess the Waste Stream

Determine if the this compound waste is in a solid or liquid (aqueous) form. Identify any other chemicals or hazardous materials mixed with the this compound, as this will affect the disposal route.

Step 2: Neutralization of Acidic Waste

For aqueous solutions of this compound, which are acidic, neutralization is required.

  • Procedure: In a designated and well-ventilated area, such as a fume hood, slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the this compound solution while monitoring the pH.

  • Target pH: The goal is to reach a neutral pH range, typically between 5.5 and 9.5.

  • Caution: Neutralization reactions can generate heat. Proceed slowly and cool the container if necessary.

Step 3: Disposal of Neutralized Solution

Once neutralized and confirmed to be free of other hazardous materials, the aqueous solution can typically be disposed of down the sanitary sewer with a copious amount of water. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Step 4: Disposal of Solid Waste and Contaminated Materials

  • Solid this compound: If the compound is in its solid form and not contaminated with hazardous materials, it can often be disposed of in the regular trash.

  • Contaminated Materials: Any materials used in the handling and neutralization process (e.g., gloves, weigh boats, paper towels) should be disposed of in accordance with laboratory procedures for non-hazardous chemical waste.

Step 5: Documentation

Maintain a record of the disposal process, including the date, the amount of material disposed of, and the neutralization procedure followed.

Quantitative Data Summary

ParameterValueSource
Chemical Family Polyglycol
Solubility in Water Completely soluble
Hazard Classification Not a hazardous substance or mixture
Recommended pH for Drain Disposal 5.5 - 9.5

Disposal Workflow

start Start: this compound Waste assess_waste 1. Assess Waste Stream start->assess_waste is_liquid Aqueous Solution? assess_waste->is_liquid neutralize 2. Neutralize to pH 5.5-9.5 is_liquid->neutralize Yes solid_waste Solid or Contaminated Material is_liquid->solid_waste No check_local_rules1 3. Check Local Regulations neutralize->check_local_rules1 drain_disposal 4. Dispose Down Sanitary Sewer with Water check_local_rules1->drain_disposal end End drain_disposal->end check_local_rules2 3. Check Local Regulations solid_waste->check_local_rules2 trash_disposal 4. Dispose in Appropriate Lab Waste check_local_rules2->trash_disposal trash_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for any chemical mixtures. If in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Operational Guide for Handling Bis-PEG17-acid

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure through skin and eye contact, inhalation, or ingestion. The following table summarizes the required PPE for handling Bis-PEG17-acid.

Body Part Personal Protective Equipment Material/Standard and Rationale
Eyes/Face Chemical safety goggles or a face shieldEssential for protecting eyes from potential splashes.[2][3][4] Standard safety glasses do not offer sufficient protection. Polycarbonate lenses are recommended for their impact resistance.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or holes before use and disposed of immediately if contaminated.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills and contact with the skin. For larger quantities, an impervious apron should also be worn.
Respiratory Use in a well-ventilated area, preferably a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step operational plan is crucial for consistent and safe handling of chemical compounds.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

    • Avoid direct contact with skin, eyes, and clothing. Do not breathe in any dust or vapors.

  • Post-Handling Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. The overriding principle is that a disposal plan should be in place before any procedure begins.

  • Waste Segregation: All waste materials, including the chemical itself, any contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

While polyethylene glycol itself is biodegradable, the overall compound should be handled as chemical waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling Cleanup cluster_disposal 4. Waste Disposal prep_area Clean & Unclutter Fume Hood check_safety Verify Eyewash/Shower Access get_ppe Inspect & Gather PPE don_ppe Don Appropriate PPE get_ppe->don_ppe transfer Carefully Transfer Compound don_ppe->transfer seal Keep Container Sealed transfer->seal decontaminate Decontaminate Work Surfaces seal->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Thoroughly Wash Hands dispose_ppe->wash_hands segregate Segregate as Hazardous Waste wash_hands->segregate label_waste Label Waste Container segregate->label_waste dispose_reg Dispose per Institutional/Local Regulations label_waste->dispose_reg

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.